7-Bromobenzo[d]isoxazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIPEZSYZNVET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857493 | |
| Record name | 7-Bromo-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260860-32-9 | |
| Record name | 7-Bromo-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 7-Bromobenzo[d]isoxazol-3-amine (CAS No. 1260860-32-9): A Key Intermediate in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzisoxazole Scaffold
The landscape of modern drug discovery, particularly in oncology and immunology, is dominated by the pursuit of highly selective and potent kinase inhibitors. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pockets of various kinases. The benzo[d]isoxazole ring system is one such scaffold, prized for its rigid conformation and versatile functionalization potential. 7-Bromobenzo[d]isoxazol-3-amine, in particular, represents a strategically designed building block for the synthesis of next-generation kinase inhibitors. The presence of a bromine atom at the C7 position provides a crucial handle for late-stage diversification via cross-coupling reactions, while the 3-amino group offers a vector for building out the pharmacophore to achieve desired potency and selectivity. This guide provides an in-depth technical overview of this important intermediate, from its synthesis to its application in the development of targeted therapeutics.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in a research and development setting.
| Property | Value | Source(s) |
| CAS Number | 1260860-32-9 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂O | [2][3] |
| Molecular Weight | 213.03 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |
Solubility: While quantitative data is not extensively published, anilino-isoxazoles are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and have limited solubility in aqueous solutions.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related brominated aromatic amines and benzisoxazoles suggest the following precautions should be taken.[1][5][6]
-
Hazard Statements: Based on analogous compounds, it is prudent to handle this compound as if it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Ingestion may be harmful.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis of this compound: A Proposed Protocol
While specific, peer-reviewed protocols for the synthesis of this compound are not abundant in the public domain, a chemically sound and logical pathway can be constructed based on established isoxazole synthesis methodologies.[7][8] The most common approach involves the cyclization of a suitably substituted ortho-hydroxybenzonitrile with a source of hydroxylamine.
Proposed Synthetic Route
The synthesis can be envisioned as a two-step process starting from the commercially available 4-bromo-2-fluorobenzonitrile.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-cyanophenol
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water, add sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). The hydroxide ion acts as a nucleophile, displacing the fluoride, which is activated by the electron-withdrawing nitrile group.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Isolation: The product, 2-bromo-6-cyanophenol, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-6-cyanophenol (1.0 eq) from the previous step in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5-2.0 eq) and a base such as sodium acetate (NaOAc, 2.0-3.0 eq) to the solution. The base is necessary to liberate free hydroxylamine from its hydrochloride salt.
-
Reaction Execution: Heat the reaction mixture to reflux and stir for several hours. The reaction progress should be monitored by TLC or LC-MS. The mechanism involves the addition of hydroxylamine to the nitrile group, followed by an intramolecular cyclization where the phenolic oxygen displaces the hydroxyl group of the intermediate amidoxime, forming the isoxazole ring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The 3-amino group can be acylated or used in nucleophilic substitution reactions, while the 7-bromo position is a prime site for introducing diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[9][10] These reactions allow for the facile introduction of various aryl and heteroaryl moieties, which are crucial for targeting the hydrophobic regions of the kinase ATP-binding site.
Representative Synthetic Application: Targeting VEGFR-2 and p38 MAPK
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) are two critical kinases implicated in cancer and inflammatory diseases, respectively.[11][12] The benzoisoxazole scaffold has been successfully employed to develop inhibitors for both of these targets.
Below is a representative, albeit hypothetical, workflow illustrating how this compound could be utilized to synthesize a dual VEGFR-2/p38 MAPK inhibitor.
Caption: Representative synthesis of a kinase inhibitor.
Protocol for a Hypothetical Dual VEGFR-2/p38 Inhibitor:
-
Urea Formation: The 3-amino group of this compound is reacted with a phosgene equivalent (e.g., triphosgene or carbonyldiimidazole) to form an isocyanate intermediate in situ. This is then reacted with a substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline), a common fragment in many kinase inhibitors, to form a diaryl urea. This urea moiety is known to form crucial hydrogen bonds in the hinge region of many kinases.
-
Suzuki-Miyaura Cross-Coupling: The 7-bromo position of the resulting urea intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction.[10] This involves reacting the intermediate with an arylboronic acid (e.g., pyridine-3-boronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). This step introduces a solubilizing group or a moiety that can interact with the solvent-exposed region of the kinase, thereby fine-tuning the inhibitor's pharmacokinetic and pharmacodynamic properties.
Target Signaling Pathways
1. The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[12] Dysregulation of this pathway is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize.
Caption: Simplified VEGFR-2 signaling pathway and inhibition.
2. The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[4] Chronic activation of this pathway contributes to the pathogenesis of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Caption: Simplified p38 MAPK signaling pathway and inhibition.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its structure is carefully tailored to provide medicinal chemists with the tools they need to construct highly specific and potent inhibitors of key disease-driving kinases. By understanding its properties, synthesis, and strategic application, researchers can leverage this valuable building block to accelerate the discovery and development of novel therapeutics for some of the most challenging diseases of our time.
References
- Boron Molecular. (n.d.). Buy this compound.
- Abdel-rahman, H. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1650.
- Lead Sciences. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Chemical-Suppliers.com. (n.d.). This compound | CAS 1260860-32-9.
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Patonay, T., et al. (2014). A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles. Tetrahedron Letters, 55(30), 4145-4148.
- Roche. (1966). Processes for preparing 3-amino-isoxazoles. U.S. Patent 3,242,189.
- PubChem. (n.d.). 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine.
- Koch, S., et al. (2011). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Biochemical Journal, 437(2), 169-183.
- Zarros, A. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signalling. FEBS Journal, 287(21), 4648-4661.
- Wikipedia. (n.d.). p38 mitogen-activated protein kinases.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
7-Bromobenzo[d]isoxazol-3-amine molecular weight
An In-depth Technical Guide to 7-Bromobenzo[d]isoxazol-3-amine: Core Properties, Synthesis, and Application in Drug Discovery
Executive Summary
This compound is a heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. Its unique structure, featuring a fused benzisoxazole ring system functionalized with both an amine and a bromine group, renders it a versatile building block for the construction of more complex, pharmacologically active molecules. This guide provides a comprehensive technical overview of its core physicochemical properties, with a primary focus on its molecular weight, and delves into plausible synthetic routes, robust analytical characterization methods, and its emerging applications in drug discovery, particularly as a precursor for anti-inflammatory agents. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Benzisoxazole Scaffold
The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability.[1] When fused to a benzene ring to form a benzisoxazole, the resulting scaffold serves as the core for numerous approved drugs and clinical candidates. This compound emerges as a particularly strategic intermediate.[2] The amine group at the 3-position provides a reactive handle for amide bond formation or other nucleophilic additions, while the bromine atom at the 7-position is primed for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive diversification of the molecular structure.
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization: A Self-Validating System
To ensure the identity, purity, and structural integrity of the synthesized compound, a multi-pronged analytical approach is mandatory. This workflow serves as a self-validating system, where each technique corroborates the findings of the others.
1. Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
Methodology: A reverse-phase C18 column is typically employed with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Detection is performed using a UV-Vis detector, monitoring at wavelengths where the chromophore absorbs (e.g., 254 nm).
-
Expected Result: A single major peak, ideally with >98% area, indicates high purity.
2. Molecular Weight Confirmation via Mass Spectrometry (MS):
-
Methodology: Electrospray ionization (ESI) is a suitable method. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) is measured.
-
Expected Result: The primary validation is the observation of the molecular ion peak corresponding to the compound's molecular weight (~213.03 Da). Critically, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern of two peaks of nearly equal intensity ([M]+ and [M+2]+) must be observed, confirming the presence of a single bromine atom.
3. Structural Elucidation via NMR Spectroscopy:
-
Methodology: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: ¹H NMR should show distinct signals in the aromatic region corresponding to the protons on the benzene ring, as well as a signal for the amine (-NH₂) protons. ¹³C NMR will confirm the presence of the seven unique carbon atoms in the structure. The specific chemical shifts and coupling patterns provide definitive proof of the 7-bromo substitution pattern.
Caption: A self-validating analytical workflow for compound characterization.
Applications in Drug Discovery: A Case Study
The true value of this compound lies in its application as a precursor for potent and selective bioactive agents. [2]Its derivatives are being explored for various therapeutic areas, including anti-inflammatory and antimicrobial applications. [2] A compelling example is the development of inhibitors for Sphingomyelin Synthase 2 (SMS2). SMS2 is an enzyme implicated in the final step of sphingomyelin biosynthesis and is considered a promising therapeutic target for diseases associated with chronic inflammation, such as atherosclerosis and insulin resistance. [3]A recent study detailed the discovery of 4-benzyloxybenzo[d]isoxazole-3-amine derivatives as highly selective and orally bioavailable SMS2 inhibitors. [3]These compounds were shown to significantly attenuate chronic inflammation in animal models. [3] The 7-bromo position on the scaffold is the key site for introducing diversity via cross-coupling reactions to explore the chemical space around the enzyme's binding pocket, optimizing potency and selectivity.
Caption: Inhibition of the SMS2 pathway by a benzisoxazole-based inhibitor.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [4][5]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4]Avoid contact with skin and eyes. [4]Wash hands thoroughly after handling. [6]* Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, with recommended temperatures between 2-8°C. [2][7]Storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent degradation.
-
Hazards: While a specific safety data sheet is not universally available, related brominated aromatic amines are often classified with a GHS07 warning, indicating potential for skin and eye irritation. [8]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. With a well-defined molecular weight of approximately 213.03 g/mol and dual reactive sites, it offers a reliable and versatile platform for synthesizing novel drug candidates. Its utility has been demonstrated in the development of potent enzyme inhibitors for inflammatory diseases, highlighting the immense potential locked within this benzisoxazole scaffold. Rigorous analytical validation is essential to ensure the quality of this starting material, which ultimately underpins the success of subsequent drug discovery efforts.
References
- This compound - Lead Sciences. (n.d.). Lead Sciences.
- Buy this compound - Boron Molecular. (n.d.). Boron Molecular.
- This compound - MySkinRecipes. (n.d.). MySkinRecipes.
- This compound - LookChem. (n.d.). LookChem.
- This compound | CAS 1260860-32-9 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.
- 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine | C7H4BrClN2O | CID 169496998 - PubChem. (n.d.). PubChem.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. (n.d.). MDPI.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate. (2008, January 1). ResearchGate.
- Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice - PubMed. (2018, September 27). PubMed.
- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2024, January 1). RSC Publishing.
- ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). ATSDR.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. file.ambeed.com [file.ambeed.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. chemscene.com [chemscene.com]
An In-depth Technical Guide to the Physical Properties of 7-Bromobenzo[d]isoxazol-3-amine
Introduction
7-Bromobenzo[d]isoxazol-3-amine is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its structural motif, featuring a fused benzisoxazole ring system with bromine and amine functionalities, presents a versatile scaffold for the synthesis of novel therapeutic agents. The physicochemical properties of this molecule are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore a critical prerequisite for its rational development as a drug candidate.
This guide provides a comprehensive overview of the key physical properties of this compound, complete with detailed experimental protocols for their determination. The methodologies described herein are grounded in established principles and are designed to ensure data integrity and reproducibility, reflecting the exacting standards of modern pharmaceutical research.
Molecular and General Properties
This compound is a white crystalline solid.[1] Its fundamental molecular properties are summarized in the table below. While some experimental data is available, certain properties are currently based on computational predictions and should be experimentally verified.
| Property | Value | Source |
| CAS Number | 1260860-32-9 | [2] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Predicted Boiling Point | 371.1 ± 22.0 °C | ECHEMI |
| Predicted Density | 1.804 ± 0.06 g/cm³ | ECHEMI |
| Predicted pKa | -0.03 ± 0.30 | LookChem |
Note: Predicted values are computationally derived and await experimental confirmation.
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. It serves as a crucial indicator of purity.
Experimental Protocol: Capillary Melting Point Determination[4][5]
This protocol outlines the determination of the melting point range using a standard capillary-based melting point apparatus.
-
Sample Preparation:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Load the sample into a capillary tube by tapping the open end of the tube into the powder.[3]
-
Compact the sample by dropping the capillary tube, sealed end down, through a long glass tube onto a hard surface. The packed sample height should be 2-3 mm.[4]
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute.
-
For an accurate determination, start heating at a medium rate to approximately 20 °C below the expected melting point.[3]
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the clear point).
-
The melting point is reported as the range between the onset and clear points.
-
-
Self-Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
A sharp melting range (typically 0.5-1.0 °C for a pure compound) is indicative of high purity. A broad melting range suggests the presence of impurities.
-
Caption: Workflow for Capillary Melting Point Determination.
Solubility
Solubility is a critical parameter that influences a drug's bioavailability and formulation development. This compound is reported to have limited aqueous solubility but good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)[7][8][9]
This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant.
-
-
Self-Validation:
-
The presence of undissolved solid in the vials after the equilibration period confirms that a saturated solution was achieved.
-
Analyze samples at multiple time points (e.g., 24 and 48 hours) to ensure that the measured concentration is at equilibrium.
-
Caption: Shake-Flask Method for Thermodynamic Solubility.
Ionization Constant (pKa)
The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is crucial as it dictates the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding.[7] The predicted pKa of -0.03 is chemically unlikely for an amine and requires experimental determination.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method is suitable for determining the pKa of ionizable compounds, including those with low water solubility.
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., water with a small percentage of methanol or DMSO) to achieve a concentration of approximately 1-10 mM.
-
Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Immerse the calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or its first derivative).
-
The pH at the half-equivalence point corresponds to the pKa of the compound.
-
-
Self-Validation:
-
Perform the titration in both the forward and reverse directions (i.e., titrating with base after the initial acid titration) to check for hysteresis, which could indicate precipitation or degradation.
-
The sharpness of the inflection point provides an indication of the accuracy of the pKa determination.
-
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Properties
Spectroscopic analysis provides invaluable information regarding the structural integrity and identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[8][9]
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region will likely display a complex splitting pattern due to the disubstituted benzene ring. The amine protons may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[1] The spectrum is expected to show seven distinct signals for the seven carbon atoms in the benzisoxazole ring system. The chemical shifts will be influenced by the bromine, nitrogen, and oxygen atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [10]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11]
Expected IR Spectral Features: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N stretching of the isoxazole ring, and C-Br stretching. Aromatic C-H and C=C stretching vibrations will also be present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy [12][13][14]
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[15][16]
Expected Mass Spectrum Features: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by 2 m/z units will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[17] Fragmentation patterns may involve the loss of small molecules or radicals from the parent ion.[18]
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry [19][20][21]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak, isotopic pattern, and fragmentation pattern to confirm the structure of the compound.
Crystal Structure
The three-dimensional arrangement of molecules in the solid state is determined by X-ray crystallography. This information is invaluable for understanding intermolecular interactions and for computational modeling studies. While no crystal structure for this compound is publicly available, the following protocol outlines the general procedure for its determination.[22][23][24][25]
Experimental Protocol: Single-Crystal X-ray Diffraction[27][31][32]
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[26][27]
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Conclusion
This technical guide has outlined the key physical properties of this compound and provided detailed, self-validating protocols for their experimental determination. While some physical properties remain to be experimentally confirmed, the methodologies presented here provide a robust framework for the comprehensive physicochemical characterization of this important molecule. The data generated from these studies will be instrumental in guiding its further development as a potential therapeutic agent.
References
- PubChem. 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine.
- Chemistry LibreTexts. 6.
- Carleton College. Single-crystal X-ray Diffraction. [Link]
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- eGyanKosh.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Hermann, T.
- Al-Masoudi, N. A. et al.
- ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
- ResearchGate.
- Chemistry LibreTexts.
- General Tests.
- Specac Ltd.
- Boron Molecular. Buy this compound. [Link]
- Metin, T. Basic 1H- and 13C-NMR Spectroscopy. De Gruyter.
- PubChem. 7-Bromobenzo(d)isoxazole.
- ResearchGate. Single-crystal structure refinement (single-crystal X-ray diffraction, SCXRD) data for the four monazite § samples used in this study. [Link]
- Bitesize Bio.
- Oak Ridge National Laboratory. Methods and Tutorials – Single Crystal Diffraction. [Link]
- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- ACS Publications. MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. [Link]
- National Institutes of Health. Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
- ACS Publications.
- University of Alberta.
- ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]
- Pharmaceutical Sciences.
- Portland Press.
- YouTube.
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- ACS Publications. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
- thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]
- American Chemical Society. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
- PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
- Lead Sciences. This compound. [Link]
- ResearchGate. Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. [Link]
- University of Cambridge. Single Crystal X-Ray Diffraction. [Link]
- National Institutes of Health.
- ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]
- Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. tandfonline.com [tandfonline.com]
- 6. enamine.net [enamine.net]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 13. agilent.com [agilent.com]
- 14. jascoinc.com [jascoinc.com]
- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 21. Electron ionization - Wikipedia [en.wikipedia.org]
- 22. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 23. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. neutrons.ornl.gov [neutrons.ornl.gov]
An In-Depth Technical Guide to 7-Bromobenzo[d]isoxazol-3-amine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromobenzo[d]isoxazol-3-amine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its rigid bicyclic structure, composed of a benzene ring fused to an isoxazole ring, coupled with the presence of a reactive amine group and a bromine atom, makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The isoxazole moiety is a well-established pharmacophore found in numerous approved drugs, known to participate in various biological interactions.[1][2] The bromine atom on the benzene ring provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the exploration of chemical space and the optimization of lead compounds. This guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its relevance in drug discovery and development.
Physicochemical Properties and Structure
This compound, with the CAS number 1260860-32-9, is a solid at room temperature.[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [3][4] |
| Molecular Weight | 213.03 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [3][4] |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)ON=C2N | [5] |
| InChI Key | UVIIPEZSYZNVET-UHFFFAOYSA-N | [5] |
The chemical structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of 3-amino-1,2-benzisoxazoles can be achieved through several synthetic routes. A common and effective method involves the cyclization of an appropriately substituted 2-hydroxybenzonitrile derivative.
A plausible and efficient synthetic pathway to this compound starts from 3-bromo-2-hydroxybenzonitrile. The key transformation is the formation of the isoxazole ring through a reaction with a source of the N-O moiety, typically hydroxylamine or a derivative thereof. The general principle of this reaction is the nucleophilic attack of the hydroxylamine on the nitrile carbon, followed by an intramolecular cyclization with the elimination of water.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 7-Bromo-3-chloro-1,2-benzisoxazole
This intermediate can be synthesized from the corresponding 3-hydroxy-1,2-benzisoxazole.
Step 2: Microwave-Assisted Nucleophilic Aromatic Substitution
-
In a microwave-safe vial, combine 7-bromo-3-chloro-1,2-benzisoxazole (1.0 eq.), a suitable amine source such as ammonia in a solvent like ethanol or isopropanol, and a base like potassium carbonate (2.0 eq.).[6]
-
Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the reaction (e.g., 120-150 °C for 1-6 hours).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Rationale for Experimental Choices:
-
Microwave Irradiation: This technique is often employed to accelerate reaction rates, improve yields, and enhance product purity by providing rapid and uniform heating.[7]
-
Base: The base is crucial to neutralize the hydrochloric acid formed during the nucleophilic aromatic substitution reaction, driving the reaction to completion.
-
Solvent: The choice of a polar aprotic or protic solvent helps to dissolve the reactants and facilitate the reaction.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the expected spectral characteristics can be predicted.[8][9]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic region will likely display a complex multiplet or a set of doublets and triplets arising from the three protons on the benzene ring. The chemical shifts of these protons will be influenced by the bromine atom and the fused isoxazole ring. The amine protons are expected to appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be influenced by the bromine substituent. The carbons of the isoxazole ring will have characteristic chemical shifts, with the carbon bearing the amine group (C3) appearing at a downfield position.
Mass Spectrometry
The mass spectrum, under electron ionization (EI) or electrospray ionization (ESI), should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units for the ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature.[10] Fragmentation patterns would likely involve the cleavage of the isoxazole ring and the loss of small neutral molecules.[11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400-3250 | Two bands for primary amine |
| C=N stretch | ~1640 | Isoxazole ring |
| Aromatic C=C stretch | 1600-1450 | Benzene ring |
| C-N stretch | 1335-1250 | Aromatic amine |
| C-Br stretch | 680-515 |
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its key functional groups: the primary amine and the bromine atom.
Caption: Reactivity and synthetic utility of this compound.
The primary amine at the 3-position is a nucleophilic center and can readily undergo a variety of reactions, including:
-
Acylation and Sulfonylation: Reaction with acyl halides or sulfonyl halides to form the corresponding amides and sulfonamides. This is a common strategy to introduce diverse substituents and modulate the physicochemical properties of the molecule.
-
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.
The bromine atom at the 7-position is a key site for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce new amino substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
This dual reactivity makes this compound a valuable intermediate for the construction of compound libraries for high-throughput screening in drug discovery programs.
Potential as Kinase Inhibitors
The benzisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a number of kinase inhibitors.[2][12] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[13] The ability to functionalize both the amine and the bromine positions of this compound allows for the systematic exploration of the chemical space around the scaffold to achieve potent and selective inhibition of specific kinases. For example, the amine group can be used to form hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Safety and Handling
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its versatile reactivity, stemming from the presence of both a nucleophilic amine and a synthetically tractable bromine atom, allows for the facile generation of diverse molecular architectures. While detailed experimental data on its synthesis and spectroscopic properties are not yet widely disseminated in the public domain, its structural similarity to known biologically active compounds, particularly kinase inhibitors, positions it as a valuable scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential in the quest for new medicines.
References
(Note: The following references are compiled from the search results and are provided for informational purposes. Full access to some sources may require a subscription.)
- This compound - Lead Sciences. (n.d.).
- 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine | C7H4BrClN2O | CID 169496998 - PubChem. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES Alexander A. Lukoyanov, Alexey Yu. Sukhorukov, A. (2025, February 20).
- 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem. (n.d.).
- amine and N-(pyrimidin-2-yl)benzo[d]thiazo. (n.d.).
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12).
- Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. (n.d.).
- Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles - ResearchGate. (2025, August 9).
- 4-(7-Bromobenzo[d][4][5][8]thiadiazol-4-yl)morpholine - MDPI. (n.d.).
- EP3031807A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents. (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. (2020, September 8).
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. EP3031807A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. mdpi.com [mdpi.com]
- 16. chemical.kao.com [chemical.kao.com]
- 17. 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine | C7H4BrClN2O | CID 169496998 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Structural Analysis of 7-Bromobenzo[d]isoxazol-3-amine: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a detailed predictive analysis of the spectroscopic and structural characteristics of 7-Bromobenzo[d]isoxazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the anticipated spectral data from core analytical techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Given the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive framework.
Introduction to this compound
This compound is a heterocyclic compound with a molecular formula of C₇H₅BrN₂O and a molecular weight of approximately 213.03 g/mol .[1][2][3] Its structure, featuring a brominated benzisoxazole core with an amine substituent, makes it a valuable intermediate in medicinal chemistry and organic synthesis.[2][4] The bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery.[5] Understanding its spectroscopic properties is crucial for its synthesis, purification, and characterization.
Chemical Structure:
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for accurate mass determination.
Predicted Mass Spectrum
The key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.[5]
Table 1: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₇H₅BrN₂O | Based on chemical structure.[1][2] |
| Molecular Weight | 213.03 g/mol | Calculated from the molecular formula.[1][2] |
| Monoisotopic Mass | 211.9590 u | The exact mass of the most abundant isotopes.[1] |
| [M]⁺ Peak (⁷⁹Br) | ~212 m/z | Corresponds to the molecule with the ⁷⁹Br isotope. |
| [M+2]⁺ Peak (⁸¹Br) | ~214 m/z | Corresponds to the molecule with the ⁸¹Br isotope. |
| Isotopic Ratio | ~1:1 | Reflects the natural abundance of ⁷⁹Br and ⁸¹Br.[5] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for acquiring HRMS data, which should be adapted based on the specific instrumentation available.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion peaks (e.g., m/z 100-400).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and confirm the characteristic isotopic pattern for bromine. The high-resolution data will provide an accurate mass measurement to confirm the elemental composition.
Caption: A generalized workflow for HRMS analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C=N and C=C bonds of the aromatic and isoxazole rings.
Predicted IR Absorption Bands
The presence of a primary amine group (-NH₂) is typically indicated by two N-H stretching bands in the region of 3400-3250 cm⁻¹.[6] The aromatic ring system will also give rise to several characteristic bands.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Rationale |
| 3400-3300 | Asymmetric N-H Stretch | Medium | Characteristic of a primary amine.[6] |
| 3330-3250 | Symmetric N-H Stretch | Medium | Characteristic of a primary amine.[6] |
| ~1650-1580 | N-H Bend (Scissoring) | Medium to Strong | Confirms the presence of a primary amine.[6] |
| ~1600-1450 | C=C Aromatic Ring Stretch | Medium to Strong | Indicates the presence of the benzene ring. |
| ~1335-1250 | C-N Stretch (Aromatic) | Strong | Due to the amine group attached to the aromatic system.[6] |
| ~850-750 | C-H Out-of-Plane Bend | Strong | Dependent on the substitution pattern of the aromatic ring. |
| Below 700 | C-Br Stretch | Medium to Strong | Characteristic of a bromo-aromatic compound. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the two amine protons. The chemical shifts and splitting patterns will be influenced by the electron-withdrawing and -donating effects of the substituents on the benzene ring.
Table 3: Predicted ¹H NMR Spectroscopy Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Aromatic CH (H4) | 7.0 - 7.5 | Doublet of doublets | Influenced by adjacent protons and the isoxazole ring. |
| Aromatic CH (H5) | 6.8 - 7.3 | Triplet | Coupled to two adjacent protons. |
| Aromatic CH (H6) | 7.2 - 7.7 | Doublet of doublets | Influenced by adjacent protons and the bromine atom. |
| Amine NH₂ | 5.0 - 6.0 | Broad singlet | Chemical shift is solvent-dependent and the peak is often broad due to quadrupole broadening and exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 4: Predicted ¹³C NMR Spectroscopy Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 (C=N) | 150 - 160 | Carbon in the isoxazole ring double-bonded to nitrogen. |
| C3a (Quaternary) | 110 - 125 | Bridgehead carbon of the fused ring system. |
| C4 | 115 - 130 | Aromatic carbon adjacent to the amine group. |
| C5 | 110 - 125 | Aromatic carbon. |
| C6 | 120 - 135 | Aromatic carbon. |
| C7 (C-Br) | 100 - 115 | Aromatic carbon directly attached to the bromine atom. |
| C7a (Quaternary) | 145 - 155 | Bridgehead carbon of the fused ring system. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters should be used, although optimization may be necessary.
-
Data Analysis: Process the spectra (e.g., Fourier transformation, phasing, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the signals in both spectra to the corresponding atoms in the molecule.
Conclusion
This technical guide provides a predictive overview of the key spectroscopic data for this compound. The anticipated mass spectrum, IR absorption bands, and NMR chemical shifts serve as a valuable reference for researchers working with this compound. While this guide is based on sound spectroscopic principles and data from related structures, experimental verification is essential for definitive structural confirmation. The provided protocols offer a starting point for the analytical characterization of this important synthetic intermediate.
References
- LookChem. This compound. [Link]
- PubChem. 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine. [Link]
- Chemical-Suppliers. This compound | CAS 1260860-32-9. [Link]
- MySkinRecipes. This compound. [Link]
- Lead Sciences. This compound. [Link]
- Boron Molecular. Buy this compound. [Link]
- University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 7-Bromobenzo[d]isoxazol-3-amine
This technical guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 7-Bromobenzo[d]isoxazol-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicted spectral parameters, and a robust experimental protocol for data acquisition.
Introduction: Structural Elucidation via NMR
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a novel heterocyclic compound like this compound (CAS 1260860-32-9), ¹H NMR provides critical information regarding the number of distinct protons, their chemical environments, and their spatial relationships through spin-spin coupling.[1][2] This guide will interpret the anticipated ¹H NMR spectrum of this molecule, providing a foundational understanding for its characterization.
The structure of this compound, with its fused ring system and influential substituents, presents a unique spectral fingerprint. The bromine atom at the 7-position and the amine group at the 3-position exert significant electronic effects that dictate the chemical shifts of the aromatic protons.
Predicted ¹H NMR Spectrum Analysis
While a publicly available, experimentally verified spectrum for this compound is not readily found, a detailed prediction can be made based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The key to this analysis lies in understanding the interplay of the isoxazole ring's electronics and the influence of the bromo and amino substituents on the benzoid ring.
Molecular Structure and Proton Designations
To facilitate the discussion, the protons on the aromatic ring are designated as H4, H5, and H6.
Caption: Structure of this compound with proton designations.
Influence of Substituents
-
Amine Group (-NH₂): The amine group at C3 is a strong electron-donating group (EDG) through resonance. This increases the electron density on the heterocyclic ring and, to a lesser extent, the fused benzene ring.
-
Bromine Atom (-Br): Bromine is an electronegative atom, exhibiting an electron-withdrawing inductive effect (-I). However, it also has lone pairs that can be donated through resonance (+R), acting as a deactivating but ortho-, para-directing group in electrophilic aromatic substitution. In NMR, the inductive effect typically dominates, leading to deshielding of nearby protons.[3]
-
Isoxazole Ring: The isoxazole ring itself has distinct electronic properties, with the nitrogen and oxygen atoms influencing the electron distribution in the fused benzene ring.
Predicted Chemical Shifts (δ)
The aromatic protons (H4, H5, and H6) are expected to resonate in the typical aromatic region of δ 6.5-8.5 ppm.[4][5] The precise chemical shifts are influenced by the aforementioned substituents.
-
H4: This proton is ortho to the isoxazole ring fusion and meta to the bromine atom. It is expected to be the most downfield of the three aromatic protons due to its proximity to the electron-withdrawing isoxazole ring system.
-
H6: This proton is ortho to the bromine atom and will be significantly deshielded by its inductive effect.
-
H5: This proton is meta to the bromine and para to the isoxazole ring fusion. It will likely be the most upfield of the three aromatic protons.
-
-NH₂ Protons: The amine protons will appear as a broad singlet, and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it could appear in the range of δ 5.0-6.5 ppm.[6]
Predicted Multiplicities and Coupling Constants (J)
The splitting patterns of the aromatic protons arise from coupling with their neighbors.
-
H4: This proton will be split by H5, appearing as a doublet. The coupling constant, ³J(H4-H5), is expected to be in the typical range for ortho coupling in aromatic systems (6-10 Hz).[2][7]
-
H5: This proton is coupled to both H4 and H6. It will therefore appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different). The coupling constants ³J(H5-H4) and ³J(H5-H6) will be in the ortho coupling range.
-
H6: This proton will be split by H5, appearing as a doublet with a coupling constant of ³J(H6-H5).
Long-range coupling (⁴J or ⁵J) is possible in such systems but is often small (0-4 Hz) and may not be resolved.[2][8]
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H4 | ~7.8 - 8.2 | Doublet (d) | ³J(H4-H5) = 7.0 - 9.0 |
| H5 | ~7.2 - 7.5 | Triplet (t) or dd | ³J(H5-H4) & ³J(H5-H6) = 7.0 - 9.0 |
| H6 | ~7.6 - 7.9 | Doublet (d) | ³J(H6-H5) = 7.0 - 9.0 |
| NH₂ | ~5.0 - 6.5 | Broad Singlet (br s) | N/A |
Experimental Protocol for ¹H NMR Data Acquisition
A standardized and well-documented experimental procedure is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: The choice of deuterated solvent is critical.[1] DMSO-d₆ is a suitable choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Alternatively, CDCl₃ could be used, but the chemical shifts, particularly of the NH₂ protons, will vary.[9][10][11][12]
-
Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry vial.[13][14][15]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[16]
-
Transfer: Vortex the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15]
-
Standard: An internal standard such as tetramethylsilane (TMS) can be used for referencing the chemical shifts to δ 0.00 ppm. However, the residual solvent peak can also be used as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm).[6][15]
Sources
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. The Duke NMR Center Coupling constants [sites.duke.edu]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 11. reddit.com [reddit.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. scribd.com [scribd.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
An In-depth Technical Guide to the ¹³C NMR of 7-Bromobenzo[d]isoxazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 7-Bromobenzo[d]isoxazol-3-amine (CAS No: 1260860-32-9)[1][2][3][4]. As a substituted benzisoxazole, this molecule represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities[5]. Unambiguous structural characterization is a cornerstone of chemical synthesis and drug discovery, and ¹³C NMR is an indispensable technique for elucidating the carbon framework of such molecules. This document details the theoretical principles, predictive analysis of chemical shifts, a field-proven experimental protocol for data acquisition, and strategies for spectral interpretation. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of applying NMR spectroscopy for the structural validation of complex heterocyclic systems.
Introduction: The Structural Imperative
This compound belongs to the benzisoxazole family, a privileged scaffold in medicinal chemistry[5]. The precise arrangement of its atoms, including the positions of the bromine and amine substituents on the benzene ring, dictates its physicochemical properties and biological interactions. Therefore, rigorous structural confirmation is not merely a procedural step but a fundamental requirement for advancing any research or development program based on this molecule.
¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment generates a specific signal, or resonance, in the spectrum. The position of this signal (the chemical shift, δ) is exquisitely sensitive to the local electronic structure, offering a detailed map of the molecule's framework. This guide will deconstruct the ¹³C NMR spectrum of this compound, explaining the causal factors behind the expected spectral features.
Molecular Structure and Predicted Carbon Environments
To interpret the ¹³C NMR spectrum, we must first understand the molecule's structure and the unique electronic environment of each carbon atom. The structure consists of a bicyclic benzisoxazole core with a bromine atom at position 7 and an amine group at position 3.
There are seven unique carbon atoms in the aromatic/heterocyclic core. The symmetry of the molecule is broken by the substitution pattern, meaning all seven carbons of the benzisoxazole system are chemically non-equivalent and should produce distinct signals[6].
Systematic Carbon Numbering
For clarity in spectral assignment, the carbon atoms are numbered according to IUPAC conventions for fused ring systems.
Figure 1: Molecular structure and carbon numbering of this compound.
Factors Influencing Chemical Shifts (δ):
The chemical shift of each carbon is determined by a combination of electronic effects:
-
Hybridization: All seven core carbons are sp² hybridized, placing their signals in the general aromatic/olefinic region (δ 100-170 ppm)[7].
-
Electronegativity: The highly electronegative oxygen and nitrogen atoms in the isoxazole ring will strongly deshield adjacent carbons (C3, C3a, C7a), shifting their signals downfield (to a higher ppm value)[8].
-
Inductive and Resonance Effects of Substituents:
-
-NH₂ Group (at C3): The amine group is a powerful electron-donating group (EDG) through resonance (+R effect). This increases electron density on the attached carbon (C3), although the direct attachment to the electronegative N and O atoms complicates the final shift. Its primary effect is shielding carbons within the conjugated system[9][10].
-
-Br Group (at C7): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I effect), which deshields nearby carbons. However, it also has a weak electron-donating resonance effect (+R effect). The most significant impact is the "heavy atom effect," which typically shields the directly attached carbon (C7), causing an upfield shift relative to an unsubstituted carbon[11].
-
Predictive Analysis of the ¹³C NMR Spectrum
While no experimental spectrum for this specific molecule is readily available in the searched literature, we can predict the chemical shifts with high confidence by analyzing the additive effects of the substituents and comparing them to related structures like benzoxazoles and other substituted benzisoxazoles[12][13][14].
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted δ (ppm) | Rationale for Chemical Shift |
| C3 | ~160-165 | Quaternary. Strongly deshielded due to direct attachment to the electronegative oxygen and nitrogen of the isoxazole ring. The electron-donating amine group provides some shielding, but the heteroatom effect dominates. |
| C7a | ~150-155 | Quaternary. Part of the isoxazole ring and fused to the benzene ring. Deshielded by the adjacent nitrogen atom. |
| C5 | ~130-135 | CH. Expected to be the most downfield of the CH carbons on the benzene ring, analogous to the para position relative to the isoxazole fusion. |
| C4 | ~125-130 | CH. This carbon is meta to the bromine and influenced by the overall electronic nature of the fused ring system. |
| C6 | ~115-120 | CH. This carbon is ortho to the bromine atom and is expected to be influenced by its inductive and resonance effects. |
| C3a | ~110-115 | Quaternary. This is the bridgehead carbon. It is generally shielded compared to other quaternary carbons in the heterocyclic ring. |
| C7 | ~95-105 | Quaternary. Directly attached to bromine. The significant upfield shift is anticipated due to the heavy atom shielding effect of bromine, which typically dominates over its inductive effect for the directly bonded carbon[11]. |
Note: These are estimated values. Actual shifts can vary based on the solvent and experimental conditions.
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters. This protocol is designed to be a self-validating system, ensuring data integrity.
Sample Preparation
High-quality spectra are contingent on proper sample preparation[15].
-
Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid confusing signals from impurities.
-
Mass Determination: Weigh approximately 20-50 mg of the compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope[15][16].
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice for this molecule as it readily dissolves polar compounds and compounds with amine groups. Its residual solvent peak (δ ≈ 39.52 ppm) can serve as a secondary chemical shift reference[5]. Alternatively, CDCl₃ (chloroform-d) could be used if solubility permits.
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent[15][17]. Gentle warming or sonication can aid dissolution.
-
Filtration and Transfer: The solution must be free of any particulate matter. If any solids remain, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[16].
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as the primary internal reference (δ = 0.00 ppm). If TMS might react with the sample, the residual solvent peak is used for calibration[16][18].
NMR Data Acquisition
Figure 2: Standard workflow for NMR analysis.[12]
Typical Spectrometer Parameters (for a 500 MHz spectrometer, ¹³C at 125 MHz):
-
Pulse Program: zgpg30 - A standard proton-decoupled experiment with a 30° pulse angle.
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 1024 to 4096 scans. A higher number of scans is required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons which have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement[19].
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial to allow for full relaxation of quaternary carbons, ensuring their signals are not attenuated.
-
Temperature: 298 K (25 °C).
Spectral Interpretation and Structural Validation
The final spectrum should display seven distinct signals corresponding to the seven unique carbon atoms.
-
Signal Count: The first validation check is to confirm the presence of seven peaks.
-
Chemical Shift Assignment:
-
Identify the most downfield signals (δ > 150 ppm), which correspond to carbons in the isoxazole ring (C3, C7a).
-
Identify the most upfield signal (likely < 105 ppm), which is characteristic of the carbon bearing the bromine atom (C7).
-
The remaining signals in the δ 110-135 ppm range belong to the other four carbons of the benzene ring (C3a, C4, C5, C6).
-
-
Advanced Validation (2D NMR): For unambiguous assignment, complementary 2D NMR experiments are the gold standard.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbons they are directly attached to. It would show correlations for C4-H4, C5-H5, and C6-H6, definitively identifying the signals for the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is exceptionally powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the proton on C5 would show a correlation to the quaternary carbon C7.
-
By combining the ¹³C spectrum with ¹H, HSQC, and HMBC data, a complete, self-consistent, and unambiguous assignment of the entire molecular structure can be achieved, fulfilling the highest standards of scientific trustworthiness.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural verification. A predictive understanding of the chemical shifts, based on the electronic effects of the heteroatoms and substituents, allows for an informed interpretation of the experimental data. By following a robust experimental protocol and employing advanced 2D NMR techniques for validation, researchers can have absolute confidence in the structure of the synthesized compound. This analytical rigor is paramount for making sound decisions in medicinal chemistry and drug development, where molecular structure is inextricably linked to function and activity.
References
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. Benchchem. Available at: https://www.benchchem.
- Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/suppl/1860-5397-19-113-s1.pdf
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. Benchchem. Available at: https://www.benchchem.
- ¹H and ¹³C NMR Spectra of Substituted Benzoxazoles. The Royal Society of Chemistry. Available at: https://www.rsc.
- NMR Sample Requirements and Preparation. University of Arizona, Department of Chemistry and Biochemistry. Available at: https://www.chem.arizona.
- Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. Available at: https://www.beilstein-journals.org/bjoc/suppl/1860-5397-19-113-s1.pdf
- A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. Available at: https://www.anasaziinstruments.com/blog/a-great-13c-nmr-spectrum-even-when-your-sample-is-dilute/
- Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6089851/
- NMR Sample Preparation. Western University. Available at: https://nmr.uwo.
- Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Soderberg)/12%3A_Structure_Determination_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/12.11%3A_Chemical_Shifts_and_Interpreting_C_NMR_Spectra
- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: https://www.cif.iastate.
- NMR Sample Preparation Guide. Scribd. Available at: https://www.scribd.
- This compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromobenzo_d_isoxazol-3-amine
- ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. Available at: https://www.mdpi.com/1422-0067/6/1/52
- This compound. Lead Sciences. Available at: https://www.leadsciences.com/product/7-bromobenzodisoxazol-3-amine/
- Interpreting C-13 NMR spectra. Chemguide. Available at: https://www.chemguide.co.uk/analysis/nmr/interpretc13.html
- ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: https://www.mdpi.com/1422-0067/6/1/52/pdf
- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/06%3A_An_Overview_of_Organic_Reactions/6.05%3A_Interpreting_C-13_NMR_Spectra
- Spectroscopy of Amines. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
- CAS 1260860-32-9 this compound. Alfa Chemistry. Available at: https://www.alfa-chemistry.com/cas_1260860-32-9.htm
- Sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: https://www.youtube.
- ¹³C NMR - How Many Signals. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.com/2017/12/12/13c-nmr-how-many-signals/
- This compound | CAS 1260860-32-9. Chemical-Suppliers.com. Available at: https://www.chemical-suppliers.com/supplier/7-Bromobenzo-d-isoxazol-3-amine_1260860-32-9.html
- 1260860-32-9|this compound|BLD Pharm. BLD Pharm. Available at: https://www.bldpharm.com/products/1260860-32-9.html
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | CAS 1260860-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. publish.uwo.ca [publish.uwo.ca]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Mass Spectrometry of 7-Bromobenzo[d]isoxazol-3-amine
Abstract
This technical guide provides a comprehensive framework for the analysis of 7-Bromobenzo[d]isoxazol-3-amine using advanced mass spectrometry techniques. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causalities behind experimental choices. We will explore optimal ionization strategies, the critical role of high-resolution mass spectrometry (HRMS) for structural confirmation, and a detailed predictive analysis of the tandem mass spectrometry (MS/MS) fragmentation pathways. The protocols herein are structured to be self-validating, ensuring scientific rigor and data integrity.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzisoxazole core, a reactive amine group, and a bromine atom, makes it a versatile scaffold for synthesizing novel therapeutic agents.[1] The benzisoxazole moiety is a privileged structure known to impart a wide range of pharmacological activities.[1]
Accurate and unambiguous structural characterization is paramount in the development of any new chemical entity. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining molecular weight and elucidating chemical structures. This guide will focus on the application of Electrospray Ionization (ESI) coupled with High-Resolution Tandem Mass Spectrometry (HRMS/MS) for the definitive analysis of this compound.
Foundational Physicochemical Properties
A successful mass spectrometry experiment begins with an understanding of the analyte's properties. These characteristics dictate the choice of ionization source, solvents, and instrument parameters.
| Property | Value | Source | Significance for MS Analysis |
| Molecular Formula | C₇H₅BrN₂O | [2] | Determines the exact monoisotopic mass for HRMS analysis. |
| Molecular Weight | 213.03 g/mol | [2][3] | Provides the nominal mass for initial spectral identification. |
| Monoisotopic Mass | 211.95900 Da | [2] | The precise mass used for elemental composition confirmation with HRMS.[4][5] |
| Key Structural Features | Basic amine (-NH₂), Aromatic system, Bromine atom | N/A | The amine group is readily protonated, making positive-mode ESI highly effective. The bromine atom provides a distinct isotopic signature. |
| Predicted pKa | -0.03 ± 0.30 | [6] | The low predicted pKa of the conjugate acid suggests the amine is a strong base, favoring protonation for positive-mode ESI. |
Ionization Strategy: Electrospray Ionization (ESI)
For a molecule like this compound, which is polar and possesses a basic nitrogen atom in its amine group, Electrospray Ionization (ESI) is the premier choice.[7][8]
Why ESI in Positive Ion Mode?
The ESI process gently transfers ions from solution to the gas phase.[9] In positive ion mode, a high positive voltage is applied to the capillary tip, creating a fine spray of charged droplets. The amine group (-NH₂) is a Brønsted-Lowry base, readily accepting a proton (H⁺) from the acidic solvent environment (e.g., water/acetonitrile with 0.1% formic acid) to form a stable, even-electron cation.[7] This process is highly efficient and results in a strong signal for the protonated molecule, [M+H]⁺.
The resulting ion is a stable, low-internal-energy species, which minimizes premature fragmentation in the ion source and ensures the molecular ion is the most abundant species in the full scan (MS1) spectrum.[7]
The Power of High-Resolution Mass Spectrometry (HRMS)
While nominal mass can suggest a compound's identity, it is often insufficient for unambiguous confirmation. High-resolution mass spectrometry (HRMS), capable of mass accuracies below 5 parts-per-million (ppm), is essential for determining the elemental composition of an ion.[4][10][11]
For the protonated this compound, [C₇H₆BrN₂O]⁺, the theoretical exact mass is 212.96678 Da (for the ⁷⁹Br isotope). An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with high precision.[11][12] If the instrument measures an m/z of 212.96650, the mass error can be calculated:
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶ Mass Error (ppm) = [(212.96650 - 212.96678) / 212.96678] × 10⁶ = -1.3 ppm
A mass error of <5 ppm provides extremely high confidence in the assigned elemental formula, a cornerstone of trustworthy structural validation.[10]
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to fragment a selected precursor ion and analyze its resulting product ions.[13] This process provides a structural fingerprint of the molecule. The most common method for fragmentation is Collision-Induced Dissociation (CID), where the precursor ion is accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon), causing it to fragment.[13]
The Bromine Isotopic Signature: A Built-In Confirmation
A key identifying feature of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion, appearing as two peaks separated by approximately 2 Da with a roughly 1:1 intensity ratio. This "M" and "M+2" pattern is a definitive marker and should be observed for the precursor ion ([M+H]⁺) and any fragment ions that retain the bromine atom.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 212.97 and 214.97) is predicted to follow several logical pathways based on the established fragmentation of N-heterocycles and aromatic compounds.[14][15]
Diagram: Predicted MS/MS Fragmentation of this compound
Caption: Predicted fragmentation cascade of protonated this compound.
Key Fragmentation Steps:
-
Loss of Nitrogen (N₂): A plausible fragmentation pathway involves the elimination of a neutral nitrogen molecule (28.01 Da) from the isoxazole ring system. This would lead to a fragment ion at m/z 185/187 (C₇H₆BrO⁺) . This type of ring cleavage is observed in other fused N-heterocycles.[14]
-
Loss of Carbon Monoxide (CO): Following the initial loss of N₂, the resulting ion could subsequently lose carbon monoxide (28.00 Da), a common fragmentation for phenolic or furan-like structures. This would produce the bromobenzyne cation at m/z 157/159 (C₆H₄Br⁺) .
-
Loss of Hydrogen Bromide (HBr): The loss of a neutral HBr molecule (79.92 Da) is a characteristic fragmentation for bromo-aromatic compounds. This would result in a bromine-free fragment at m/z 134 (C₇H₄N₂O⁺) . Note that this fragment would appear as a single peak, lacking the bromine isotopic pattern.
-
Sequential Losses: The fragment at m/z 134 could undergo further fragmentation, such as the loss of N₂ (28.01 Da), to yield a fragment at m/z 106 (C₇H₄NO⁺) .
The relative abundance of these fragments will depend on the collision energy applied in the MS/MS experiment.
Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust method for acquiring high-quality HRMS and HRMS/MS data.
Diagram: Experimental Workflow for HRMS Analysis
Caption: A comprehensive workflow from sample preparation to final data analysis.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol (LC-MS grade).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, typically 50:50 acetonitrile/water with 0.1% formic acid.[7][16] The formic acid is crucial for promoting protonation.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the system.[16]
Instrumentation & Data Acquisition (Example using a Q-TOF)
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen at 600 L/hr).
-
Mass Analyzer Mode:
-
MS1 (Full Scan): Acquire spectra over a range of m/z 100-500 to observe the protonated molecule.
-
MS2 (Tandem MS): Use a data-dependent acquisition (DDA) mode. Set the instrument to select the top 3 most intense ions from the MS1 scan for fragmentation. Specifically, include the m/z values for the [M+H]⁺ isotopes (212.97 and 214.97) in the inclusion list.
-
-
Collision Energy: Apply a stepped collision energy (e.g., 20-40 eV) to observe both higher-mass and lower-mass fragments.
Data Interpretation: Synthesizing the Evidence
A successful analysis will yield the following key data points, which together provide definitive structural confirmation.
| Ion Identity | Theoretical m/z (⁷⁹Br) | Expected Observation | Confirmation Criteria |
| [M+H]⁺ | 212.9668 | Isotopic pair at m/z ~213 and ~215 (1:1 ratio) | Accurate mass measurement with <5 ppm error. |
| [C₇H₆BrO]⁺ | 184.9600 | Isotopic pair at m/z ~185 and ~187 (1:1 ratio) | Accurate mass of fragment; logical neutral loss (N₂). |
| [C₆H₄Br]⁺ | 155.9491 | Isotopic pair at m/z ~156 and ~158 (1:1 ratio) | Accurate mass of fragment; logical neutral loss (CO). |
| [C₇H₄N₂O]⁺ | 134.0447 | Single peak at m/z ~134 | Accurate mass of fragment; logical neutral loss (HBr). |
Conclusion
The mass spectrometric analysis of this compound is a clear example of how modern analytical techniques provide deep structural insight. By leveraging the compound's inherent chemical properties to select an optimal ionization method (ESI+), the identity can be confirmed with high fidelity using HRMS to verify the elemental composition. Furthermore, tandem MS/MS provides a detailed fragmentation fingerprint, including the characteristic bromine isotopic pattern, which serves as an orthogonal confirmation of the structure. The methodologies and predictive data presented in this guide offer a robust framework for the confident and accurate characterization of this and related heterocyclic compounds in a research and development setting.
References
- Infinita Lab. (n.d.). High-Resolution Mass Spectrometry (HRMS) Analysis.
- M-K, A., & González, A. (2011). Elemental Composition determination based on MS. ResearchGate.
- Kovács, P., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- Pop, A., et al. (2002). Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane. Rapid Communications in Mass Spectrometry.
- LookChem. (n.d.). This compound.
- Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample.
- Kafader, J. O., et al. (2020). High-Resolution Native Mass Spectrometry. Chemical Reviews.
- PubChem. (n.d.). 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine.
- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
- Helgason, T., et al. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
- Wikipedia. (n.d.). Tandem mass spectrometry.
- Chemical-Suppliers. (n.d.). This compound | CAS 1260860-32-9.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF.
- Sentellas, S., et al. (2008). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A.
- ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization | Request PDF.
- Kertesz, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.
- Letertre, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.
- MDPI. (2024). Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment.
- Wiley Online Library. (n.d.). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures.
- The Association for Clinical Biochemistry & Laboratory Medicine. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma.
- Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry.
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- ACS Publications. (n.d.). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.
- Kumar, A., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound [myskinrecipes.com]
- 4. infinitalab.com [infinitalab.com]
- 5. measurlabs.com [measurlabs.com]
- 6. lookchem.com [lookchem.com]
- 7. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of isoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the intricate mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the isoxazole core in their research endeavors.
Introduction: The Versatility of the Isoxazole Nucleus
The isoxazole moiety is a prominent feature in a number of FDA-approved drugs, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its presence can enhance metabolic stability, improve binding affinity to target proteins, and allow for fine-tuning of physicochemical properties such as solubility and lipophilicity. The synthetic tractability of the isoxazole ring, often prepared through the cyclization of chalcones with hydroxylamine, allows for the generation of diverse chemical libraries for high-throughput screening.[3][4][5] This guide will dissect the biological activities of isoxazole derivatives, providing a foundational understanding for their rational design and application in drug discovery.
Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Proliferation
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][5] Their mechanisms of action are often multifaceted, ranging from the induction of programmed cell death (apoptosis) to the inhibition of key enzymes involved in cancer progression.[4][5][6][7]
Mechanism of Action: The Apoptotic Cascade
A primary mechanism by which many isoxazole derivatives exert their anticancer effects is through the induction of the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[8][9][10] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including the executioner caspase-3, ultimately leading to cell death.[8][9][10]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Disubstituted isoxazoles | U87 (Glioblastoma) | 42.8 - 67.6 | [11][12] |
| Isoxazole chalcone derivatives | DU145 (Prostate) | 0.96 - 1.06 | [12] |
| Monoterpene isoxazoline derivatives | HT1080 (Fibrosarcoma) | 9.02 - 16.1 | [12] |
| 3,4-Isoxazolediamide derivatives | K562 (Leukemia) | >300 (inactive) - active | [6] |
Structure-Activity Relationship (SAR)
The anticancer activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole and adjacent phenyl rings.
-
Electron-donating groups , such as methoxy substituents on the phenyl ring, have been shown to enhance anticancer activity.[12]
-
The presence of halogens (e.g., chloro, bromo) on the phenyl rings can also increase cytotoxic effects.
-
The substitution pattern on the isoxazole ring itself is critical, with 4,5-diarylisoxazoles demonstrating greater antimitotic activity than 3,4-diarylisoxazoles.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isoxazole derivative test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the isoxazole test compounds in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][13] Several clinically used antibiotics, such as cloxacillin, dicloxacillin, and sulfamethoxazole, contain the isoxazole core.[3]
Mechanism of Action
The antimicrobial mechanisms of isoxazole derivatives can vary. Some, like the β-lactam antibiotics containing an isoxazole moiety, inhibit bacterial cell wall synthesis. Others, such as the sulfonamides, interfere with folic acid synthesis, an essential metabolic pathway for bacteria.[13] The specific mechanism is often dependent on the overall structure of the derivative.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of isoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Synthesized Isoxazole Derivatives | Staphylococcus aureus | 40 - 70 | [11] |
| Synthesized Isoxazole Derivatives | Escherichia coli | 40 - 70 | [11] |
| Dihydropyrazole Derivatives | Pseudomonas aeruginosa | 4 - 64 | [3] |
| Isoxazole Derivatives | Candida albicans | 6 - 60 | [8] |
| Isoxazole Derivatives | Bacillus subtilis | 10 - 80 | [8] |
Structure-Activity Relationship (SAR)
The antimicrobial activity of isoxazole derivatives is influenced by the electronic properties of the substituents.
-
Electron-withdrawing groups (e.g., nitro, chloro) on the C-3 phenyl ring and electron-donating groups (e.g., methoxy, dimethylamino) or halogens (e.g., bromine) on the C-5 phenyl ring have been shown to enhance antibacterial activity.[2]
-
The presence of a thiophene moiety on the isoxazole ring has also been associated with increased antimicrobial activity.[14]
-
For some derivatives, substituting an electron-donating group instead of an electron-withdrawing group at certain positions can be favorable for both antibacterial and antifungal activities.[3]
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Filter paper disks impregnated with known concentrations of the isoxazole derivatives
-
Standard antibiotic disks (for comparison)
-
Forceps
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Allow the plate to dry for a few minutes.
-
Aseptically place the antibiotic-impregnated disks onto the agar surface using forceps, ensuring they are evenly spaced.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results (susceptible, intermediate, or resistant) based on standardized charts.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Many isoxazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][11][15] This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][15] Valdecoxib and Parecoxib are examples of selective COX-2 inhibitors that feature an isoxazole core.[2][16]
Mechanism of Action: COX-2 Inhibition
The primary anti-inflammatory mechanism for many isoxazole derivatives is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively blocking COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.[15]
Quantitative Data: COX-1/COX-2 Inhibition
The selectivity of isoxazole derivatives for COX-2 over COX-1 is a critical parameter in their development as anti-inflammatory agents.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Valdecoxib | >100 | 0.05 | >2000 | [15] |
| Isoxazole Derivative C3 | 22.57 ± 0.12 | 0.93 ± 0.01 | 24.26 | [1] |
| Isoxazole Derivative C5 | 35.54 ± 0.15 | 0.85 ± 0.04 | 41.82 | [1] |
| Isoxazole Derivative C6 | 37.99 ± 0.11 | 0.61 ± 0.03 | 61.73 | [1] |
Structure-Activity Relationship (SAR)
The design of selective COX-2 inhibitors often involves creating molecules that can fit into the larger, more flexible active site of COX-2 while being too bulky to bind effectively to the narrower active site of COX-1.
-
The presence of a sulfonamide or a similar group on one of the phenyl rings attached to the isoxazole core is a common feature in selective COX-2 inhibitors.
-
The substitution pattern on the diaryl isoxazole scaffold plays a crucial role in determining both potency and selectivity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Isoxazole derivative test compounds
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the isoxazole derivatives.
-
Administer the test compounds and the standard drug to the respective groups, typically orally or intraperitoneally. The control group receives the vehicle.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group.
Neuroprotective Activity: Shielding Neurons from Damage
Emerging research has highlighted the potential of isoxazole derivatives as neuroprotective agents, with possible applications in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[17][18][19] Their mechanisms of action often involve combating oxidative stress and modulating key signaling pathways involved in neuronal survival.[18][20]
Mechanism of Action
The neuroprotective effects of isoxazole derivatives are believed to stem from their ability to:
-
Reduce Oxidative Stress: By scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.
-
Modulate Signaling Pathways: Some derivatives can activate pro-survival signaling pathways, such as the Nrf2 pathway, which upregulates the expression of antioxidant proteins.[20]
-
Inhibit Kinases: Certain isoxazole derivatives can inhibit c-Jun N-terminal kinase (JNK), a key player in neuronal apoptosis.[6]
In Vivo Efficacy
Preclinical studies in animal models of neurodegenerative diseases have shown promising results. For instance, in a mouse model of Alzheimer's disease, a trimethoxy isoxazolone derivative significantly improved memory and cognitive behavior and reduced the levels of beta-amyloid proteins.[18] In models of ischemic stroke, certain triazole derivatives (structurally related to isoxazoles) have been shown to reduce cerebral infarction size and improve neurological behavior.[20]
Structure-Activity Relationship (SAR)
The ability of isoxazole derivatives to cross the blood-brain barrier (BBB) is a critical factor for their neuroprotective activity.[21] Lipophilicity and the presence of specific functional groups can influence BBB permeability. The SAR for neuroprotective isoxazoles is an active area of research, with a focus on designing compounds with optimal physicochemical properties for CNS penetration and target engagement.
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This is a widely used in vivo model to study Parkinson's disease and evaluate the efficacy of potential neuroprotective agents.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Isoxazole derivative test compounds
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Equipment for neurochemical analysis (e.g., HPLC for dopamine measurement) and immunohistochemistry (e.g., for tyrosine hydroxylase staining)
Procedure:
-
Administer MPTP to the mice according to a specific regimen (e.g., multiple intraperitoneal injections) to induce dopaminergic neurodegeneration.
-
Treat groups of mice with the isoxazole derivative (either before, during, or after MPTP administration) or a vehicle control.
-
Conduct behavioral tests (e.g., rotarod test for motor coordination, open-field test for locomotor activity) to assess motor function.
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform neurochemical analysis to measure the levels of dopamine and its metabolites in the striatum.
-
Use immunohistochemistry to quantify the loss of dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra.
-
Compare the behavioral, neurochemical, and histological outcomes between the treated and control groups to determine the neuroprotective effect of the isoxazole derivative.
Synthesis of Isoxazole Derivatives: A General Approach
A common and versatile method for the synthesis of isoxazole derivatives involves the reaction of chalcones with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH) or sodium acetate
-
Ethanol
-
Glacial acetic acid (for neutralization if using a strong base)
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and a base (e.g., KOH or sodium acetate) to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a strong base was used, neutralize the mixture with glacial acetic acid.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3,5-diphenylisoxazole.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The insights gained from structure-activity relationship studies are paving the way for the rational design of next-generation isoxazole-based drugs with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the strategic application of the isoxazole core in medicinal chemistry will undoubtedly lead to the development of novel and effective treatments for a wide range of human ailments. Future research should focus on exploring novel substitutions on the isoxazole ring, developing more efficient and greener synthetic methodologies, and conducting extensive in vivo studies to validate the therapeutic potential of these promising compounds.
References
- Aissa, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(4), 1835. [Link]
- Ali, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]
- Al-Ostath, A., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536. [Link]
- Arya, G. C., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
- Barreca, M. L., et al. (2009). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 35(1), 111-119. [Link]
- Baviskar, A. T., et al. (2013). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. European Journal of Medicinal Chemistry, 64, 433-441. [Link]
- Chen, J., et al. (2022). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. European Journal of Medicinal Chemistry, 238, 114315. [Link]
- Gaikwad, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]
- Habeeb, A. G., et al. (2001). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 839-854. [Link]
- Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Kumar, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 42(9), 4909-4935. [Link]
- Kumar, S., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18205. [Link]
- Lincy Joseph, et al. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3), 35-42. [Link]
- Manna, F., et al. (2015). SAR of isoxazole based new anticancer drugs.
- Mhetre, S. S., et al. (2021). Regioselective One-Pot Tranformation of 2'-Hydroxy Chalcones to 3,5-Diphenylisoxazole Via Dehydrogenation of Dihydroisoxazolines Using Copper Salt in DMF. Journal of Applied Organometallic Chemistry, 1(2), 59-65. [Link]
- Mir, M., et al. (2017). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2, and Bax : Bcl-2 ratio of AD293 cells.
- Papakyriakou, A., et al. (2017). The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics. ChemMedChem, 12(6), 425-435. [Link]
- Pérez-Faginas, P., et al. (2017). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. PLoS One, 12(8), e0182466. [Link]
- Rani, P., et al. (2020). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research, 11(11), 5346-5355. [Link]
- Reddy, T. S., et al. (2021). The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. Journal of Neurochemistry, 159(5), 885-901. [Link]
- S. Aissa, I., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(4), 1835. [Link]
- S. James. (2022). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. [Link]
- S. James. (2022). #9 Synthesis of 3,5-diphenylisoxazoline. YouTube. [Link]
- Shang, Y., et al. (2022). Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience, 13(7), 1086-1098. [Link]
- Sharma, V., & Kumar, P. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(32), 3645-3670. [Link]
- Singh, R. K., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 15(6), 674. [Link]
- Tariq, A., et al. (2021). Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. Neurochemical Research, 46(4), 853-866. [Link]
- Tyszkiewicz, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2997. [Link]
- Wang, Y., et al. (2015). Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. Experimental and Therapeutic Medicine, 10(5), 1754-1758. [Link]
- Zare, A., et al. (2018). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Asian Pacific Journal of Cancer Prevention, 19(11), 3077-3083. [Link]
- Zulfiqar, M., et al. (2015). Synthesis and preliminary evaluation of potential highly selective COX-2 inhibitors of some nonsteroidal anti-inflammatory derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 949-956. [Link]
- Zummara, C., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
- A diagram of the putative anti-inflammatory mechanism of the COX-2...
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]
Sources
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. espublisher.com [espublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Isoxazole Ring and Its N-Oxide: A Privileged Core Structure in Neuropsychiatric Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Benzisoxazole Scaffold: A Privileged Core for Diverse Therapeutic Targeting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzisoxazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile binding capabilities across a wide array of biological targets.[1] This guide provides a comprehensive technical overview of the key therapeutic targets of benzisoxazole derivatives, delving into the molecular mechanisms that underpin their pharmacological activities. We will explore their established roles as antipsychotics and their emerging potential as antimicrobial, anticancer, and neurodegenerative disease-modifying agents. This document is designed to serve as a practical resource for researchers, offering not only a conceptual framework but also detailed experimental protocols and data interpretation strategies to facilitate the discovery and development of novel benzisoxazole-based therapeutics.
Introduction: The Enduring Significance of the Benzisoxazole Moiety
Benzisoxazole, a bicyclic heterocyclic compound, has consistently demonstrated its value in drug discovery, yielding a significant number of successful clinical candidates.[2][3] Its unique electronic and structural features allow it to interact with diverse protein targets, making it a fertile ground for the development of novel therapeutics.[2] Clinically approved drugs such as the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide, underscore the therapeutic tractability of this scaffold.[4] This guide will dissect the key therapeutic areas where benzisoxazoles have made a significant impact, focusing on the specific molecular targets and the experimental methodologies used to validate these interactions.
Antipsychotic Activity: Dual Antagonism of Dopaminergic and Serotonergic Pathways
The cornerstone of the antipsychotic efficacy of many benzisoxazole derivatives lies in their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual-receptor blockade is believed to be a key differentiator from first-generation antipsychotics, contributing to a broader spectrum of activity against both positive and negative symptoms of schizophrenia with a potentially lower risk of extrapyramidal side effects.[4]
Mechanism of Action: A Symphony of Receptor Blockade
Benzisoxazole-based atypical antipsychotics like risperidone, paliperidone, and iloperidone exhibit high affinity for both D2 and 5-HT2A receptors.[4][5] The therapeutic effect is thought to arise from the modulation of dopaminergic activity in different brain regions. Blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms, while the potent 5-HT2A antagonism is hypothesized to enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.[4][6]
The interplay between these two receptor systems is crucial. 5-HT2A receptor antagonism can indirectly modulate dopamine signaling, which may contribute to the reduced incidence of motor side effects compared to typical antipsychotics that primarily act on D2 receptors.[4][6]
Key Targets and Binding Affinities
The binding affinities (Ki) of benzisoxazole derivatives for their primary targets are critical determinants of their pharmacological profiles. Risperidone, a widely studied benzisoxazole, demonstrates potent binding to both D2 and 5-HT2A receptors, with a significantly higher affinity for the latter.[7][8]
| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Risperidone | 3.13 - 3.2 | 0.16 - 0.2 | [7][8] |
| Paliperidone (9-hydroxyrisperidone) | ~3.13 | ~0.16 | [9] |
| Iloperidone | ~3.1 | ~0.3 | [4] |
| Compound 27 (amide derivative) | 2.9 | 0.23 | [10][11] |
Signaling Pathways
Antagonism of D2 and 5-HT2A receptors by benzisoxazoles disrupts their respective downstream signaling cascades.
-
Dopamine D2 Receptor (Gi/o-coupled): Antagonism of D2 receptors prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors involved in neuronal excitability and gene expression.[12][13][14]
-
Serotonin 5-HT2A Receptor (Gq/11-coupled): Blockade of 5-HT2A receptors inhibits the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium release and reduced protein kinase C (PKC) activation, impacting various cellular processes.[15][16][17]
Caption: Antagonistic action of benzisoxazoles on D2 and 5-HT2A receptor signaling pathways.
Experimental Protocol: Radioligand Binding Assay for D2/5-HT2A Receptors
This protocol outlines a standard filtration-based radioligand binding assay to determine the affinity of benzisoxazole derivatives for dopamine D2 and serotonin 5-HT2A receptors.[10][18][19]
-
Cell membranes expressing human recombinant D2 or 5-HT2A receptors
-
Radioligand: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A)
-
Unlabeled ("cold") ligand for non-specific binding determination (e.g., Haloperidol for D2, Ketanserin for 5-HT2A)
-
Test benzisoxazole compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Compound Preparation: Prepare serial dilutions of the test benzisoxazole compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of unlabeled ligand.
-
Test Compound: Assay buffer, cell membranes, radioligand, and the test benzisoxazole compound at various concentrations.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antimicrobial Activity: Targeting Bacterial Proliferation
The benzisoxazole scaffold has demonstrated promising activity against a range of bacterial pathogens, including multi-drug resistant strains.[2][3] Their mechanisms of action are distinct from many existing antibiotic classes, making them attractive candidates for new drug development.
Key Targets in Bacteria
-
Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV): Several benzisoxazole derivatives function by inhibiting these essential bacterial enzymes.[20] DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. Topoisomerase IV is crucial for decatenating daughter chromosomes following replication. Inhibition of these enzymes leads to disruption of DNA synthesis and ultimately, bacterial cell death.[12][21]
-
Chorismate Pyruvate-Lyase and 4-Hydroxybenzoate Octaprenyltransferase: In a study on Acinetobacter baumannii, a naturally occurring benzisoxazole was found to have its antibacterial effects reversed by the supplementation of 4-hydroxybenzoate. This suggests that the compound may target enzymes involved in the biosynthesis of essential metabolites, such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase.[2][22][23]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of benzisoxazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3,6-dihydroxy-1,2-benzisoxazole | A. baumannii (MDR) | 6.25 - 12.5 | [2][23] |
| Benzisoxazole-triazole conjugate (53) | M. tuberculosis H37Rv | 6.25 | [3] |
| Benzisoxazole-triazole conjugate (54) | M. tuberculosis H37Rv | 3.25 | [3] |
| Benzisoxazole derivative (29) | G. candidum | 44.8 µM | [3] |
| Benzisoxazole derivative (63c) | MRSA | 8 | [24] |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a gel-based assay to assess the inhibitory effect of benzisoxazole compounds on the supercoiling activity of DNA gyrase.[6][25][26][27]
-
Purified bacterial DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test benzisoxazole compounds
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the test benzisoxazole compound at various concentrations.
-
Enzyme Addition: Add the DNA gyrase enzyme to the reaction mixture.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Data Analysis: Quantify the intensity of the supercoiled DNA band. The inhibition of supercoiling in the presence of the test compound, compared to a no-compound control, indicates the inhibitory activity of the benzisoxazole derivative.
Anticancer Activity: Inducing Cell Death in Malignant Cells
The benzisoxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[2][3] Derivatives have been shown to exhibit antiproliferative and pro-apoptotic effects in various cancer cell lines.
Identified Anticancer Targets
-
Histone Deacetylases (HDACs): Some benzisoxazole-1,2,3-triazole hybrids have been identified as inhibitors of HDACs.[16][28] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
-
Topoisomerase II: Certain 2-arylbenzoxazole derivatives have demonstrated significant inhibitory activity against topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[29]
In Vitro Anticancer Efficacy
The anticancer potential of benzisoxazole derivatives is evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzisoxazole-triazole hybrid (PTB) | MV4-11 (AML) | 2 | [28] |
| Phenylisoxazole derivative (17) | PC3 (Prostate) | 5.82 | [16] |
| Benzoxazole derivative (19) | SNB-75 (CNS) | - | [21] |
| Benzoxazole derivative (20) | SNB-75 (CNS) | - | [21] |
| Benzoxazole derivative (3d) | MCF-7 (Breast) | 43.4 | [30] |
| Benzoxazole derivative (4d) | MDA-MB-231 (Breast) | 35.1 | [30] |
Experimental Protocol: Fluorescence-Based HDAC Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of benzisoxazole compounds against HDAC enzymes.[7][8][31][32]
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Test benzisoxazole compounds
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
-
Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test benzisoxazole compound at various concentrations, and the HDAC enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the compound to interact with the enzyme.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Add the developer solution to each well and incubate for a further period (e.g., 15-30 minutes). The developer cleaves the deacetylated substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by non-linear regression analysis.
Experimental Workflow: In Vitro Anticancer Drug Discovery
Caption: A typical workflow for the in vitro discovery of benzisoxazole-based anticancer agents.
Neurodegenerative Diseases: A New Frontier
Benzisoxazole derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. The strategy often involves targeting key enzymes and receptors implicated in the pathophysiology of these conditions.
Emerging Targets in Neurodegeneration
-
Acetylcholinesterase (AChE): Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Some benzisoxazole derivatives have been designed as potent and selective AChE inhibitors.[33]
-
Serotonin 5-HT4 Receptors: Agonism of 5-HT4 receptors is being investigated as a potential approach to enhance cognitive function. The design of dual-target ligands that inhibit AChE and act on 5-HT4 receptors is an active area of research.[33]
Conclusion and Future Directions
The benzisoxazole scaffold continues to be a remarkably versatile and productive platform in medicinal chemistry. Its ability to interact with a diverse range of therapeutic targets, from G-protein coupled receptors in the central nervous system to essential enzymes in bacteria and cancer cells, highlights its privileged nature. This guide has provided a technical overview of the key targets and the experimental methodologies used to validate them.
Future research will likely focus on several key areas:
-
Target Selectivity: Fine-tuning the benzisoxazole structure to achieve higher selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.
-
Polypharmacology: The rational design of multi-target benzisoxazole derivatives to address complex diseases with multifactorial etiologies, such as cancer and neurodegenerative disorders.
-
Novel Target Identification: Employing modern drug discovery techniques to identify novel biological targets for the benzisoxazole scaffold, expanding its therapeutic potential even further.
By integrating rational drug design, robust biological evaluation, and a deep understanding of the underlying molecular mechanisms, the full therapeutic potential of the benzisoxazole core can continue to be unlocked, leading to the development of the next generation of innovative medicines.
References
- Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone.
- Deering, R. W., Whalen, K. E., Alvarez, I., et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. Scientific Reports, 11(1), 3669.
- Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(29), 3333–3353.
- Nakajima, S., Gerretsen, P., Takeuchi, H., & Mulsant, B. H. (2015). Effects of the Antipsychotic Risperidone on Dopamine Synthesis in Human Brain Measured by Positron Emission Tomography with l-[β-11C]DOPA. International Journal of Neuropsychopharmacology, 18(11), pyv061.
- Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). Biochemical profile of risperidone, a new antipsychotic. The Journal of pharmacology and experimental therapeutics, 263(1), 302–312.
- Rakesh, K. P., Manukumar, H. M., & Shantharam, C. S. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 7(75), 47769–47783.
- Sharath Chandra, S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. International Journal of Pharma Sciences and Research, 5(12), 856-864.
- Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(29), 3333–3353.
- Banks, C. A., Boanca, G., Lee, Z. T., et al. (2018). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology, 604, 21–44.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- ResearchGate. (n.d.). IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–259.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- ResearchGate. (n.d.). Ris and 9-HO-Ris affinity (Ki) for dopamine D2 and serotonin 5HT receptors.
- Jilani, J., & Abualassal, Q. (2021). Synthesis, characterisation and biological evaluation of some 2-arylbenzoxazoleacetic acid derivatives as promising anticancer agents. Letters in Drug Design & Discovery, 18(1), 85-94.
- Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay.
- ResearchGate. (n.d.). Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling.
- El-Sayed, M. T., El-Gamal, M. I., Anbar, M., et al. (2022). In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. Molecules (Basel, Switzerland), 27(19), 6245.
- Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References.
- ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits.
- Deering, R. W., Whalen, K. E., Alvarez, I., et al. (2021). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter baumannii. DigitalCommons@URI.
- ResearchGate. (n.d.). The signal transduction pathway of the active model of D2R based on the.
- Basappa, Ananda, K., Kumar, M. S., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & medicinal chemistry, 23(18), 6157–6165.
- Deering, R. W., Whalen, K. E., Alvarez, I., et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. Scientific reports, 11(1), 3669.
- Kumar, A., Sharma, S., & Kumar, D. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. ACS omega, 5(29), 18361–18374.
- Sharath Chandra, S. P., & Sharada, A. C. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar.
- Zhang, Y., Wang, Y., Li, Y., et al. (2020). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Future medicinal chemistry, 12(21), 1935–1949.
- Wikipedia. (n.d.). Serotonin.
- Wikipedia. (n.d.). Dopamine antagonist.
- ResearchGate. (n.d.). Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18.
- ResearchGate. (n.d.). Binding affinities for D 2 , 5-HT 1A and 5-HT 2A receptors of compounds 22–33 a.
- Wikipedia. (n.d.). Dopamine receptor D2.
- Ali, T. E. S., Ibrahim, M. A. A., & Abdel-Gawad, H. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC advances, 14(28), 20087–20112.
- Gantz, S. C., Ford, C. P., Morikawa, H., & Williams, J. T. (2013). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. Neuroscience, 282, 13–29.
- Basarab, G. S., Bist, S., Chan, P. F., et al. (2015). Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914). Journal of medicinal chemistry, 58(15), 6264–6282.
- Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. The Journal of pharmacology and experimental therapeutics, 318(2), 873–882.
- Lalut, J., Le Saux, T., Verin, A., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific reports, 10(1), 3014.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigentek.com [epigentek.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 13. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 14. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 17. Serotonin - Wikipedia [en.wikipedia.org]
- 18. multispaninc.com [multispaninc.com]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. crpsonline.com [crpsonline.com]
- 21. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inspiralis.com [inspiralis.com]
- 27. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. bmglabtech.com [bmglabtech.com]
- 32. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromobenzo[d]isoxazol-3-amine as a heterocyclic building block
An In-Depth Technical Guide to 7-Bromobenzo[d]isoxazol-3-amine as a Heterocyclic Building Block
Abstract
This compound has emerged as a strategically important heterocyclic building block in modern medicinal chemistry. Its unique structural architecture, featuring a reactive primary amine and a versatile bromine handle on the privileged benzisoxazole core, offers medicinal chemists a powerful platform for generating diverse compound libraries with significant therapeutic potential. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic pathways, chemical reactivity, and proven applications, with a particular focus on its role in the development of targeted kinase inhibitors and modulators of serotonergic pathways. Detailed, field-tested experimental protocols are provided to enable its practical application in the laboratory.
Core Physicochemical and Safety Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis and for ensuring laboratory safety. This compound is typically supplied as a solid, and its key characteristics are summarized below.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1260860-32-9 | [1][2][3][4] |
| Molecular Formula | C₇H₅BrN₂O | [1][2][3][4] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF) | [5] |
| Storage Conditions | Store under inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light. | [2][3] |
Safety and Handling
Safe handling of all chemical reagents is paramount. Based on available data, this compound should be handled with standard laboratory precautions.
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Data compiled from supplier safety information.[3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Synthesis of the Core Scaffold
The synthesis of 3-aminobenzisoxazoles is a well-established field, with several reliable routes available.[6][7] A common and effective strategy for producing this compound involves the cyclization of a suitably substituted o-halobenzonitrile. This approach is advantageous due to the commercial availability of diverse starting materials.
Retrosynthetic Analysis and Strategy
The core of the synthesis relies on the formation of the N-O bond of the isoxazole ring. A logical precursor is a 2-fluoro-3-bromobenzonitrile, which can undergo nucleophilic aromatic substitution with a hydroxylamine equivalent, followed by intramolecular cyclization. The synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, from 2,6-dichlorobenzonitrile provides a strong precedent for the feasibility of regioselective halogenation and subsequent cyclization.[8][9]
Caption: Retrosynthetic approach for this compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative two-step synthesis starting from commercially available 2-fluorobenzonitrile.
Step 1: Synthesis of 3-Bromo-2-fluorobenzonitrile
-
Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-fluorobenzonitrile (1.0 eq.) in concentrated sulfuric acid (98%, 5-10 vol).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Bromination: Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the resulting aqueous slurry with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-bromo-2-fluorobenzonitrile.
Step 2: Synthesis of this compound
-
Reagent Setup: In a sealed tube or microwave vial, combine 3-bromo-2-fluorobenzonitrile (1.0 eq.), hydroxylamine hydrochloride (1.5 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at 120-150°C for 1-4 hours.[7][10] Alternatively, the reaction can be heated conventionally at 100-120°C for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then a minimal amount of cold diethyl ether or ethanol to remove impurities.
-
Purification: The crude product can be recrystallized from ethanol or purified by flash column chromatography to afford this compound as a solid.
Reactivity and Application as a Versatile Building Block
The synthetic utility of this compound stems from its two distinct and orthogonally reactive functional groups: the nucleophilic 3-amino group and the C7-bromine atom, which is primed for metal-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for this compound.
Reactions at the 3-Amino Group
The primary amine at the C3 position is a versatile nucleophile, readily undergoing standard transformations to form amides, sulfonamides, and secondary or tertiary amines.
-
N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) provides stable N-acyl derivatives. This is a common strategy to introduce varied side chains or linkers.[11]
-
N-Sulfonylation: Treatment with sulfonyl chlorides yields the corresponding sulfonamides, a functional group prevalent in many therapeutic agents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to N-alkylated derivatives.
Palladium-Catalyzed Cross-Coupling at the C7-Position
The bromine atom at the C7 position is an ideal handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful in this context.[12]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C7 position of the benzisoxazole core and a wide variety of aryl or heteroaryl boronic acids or esters. This is a cornerstone reaction for building biaryl structures common in kinase inhibitors.[5]
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, coupling primary or secondary amines to the C7 position.
-
Sonogashira Coupling: This reaction introduces alkynyl groups, providing linear extensions to the scaffold.
Applications in Drug Discovery
The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[13] The 7-bromo-3-amino derivative serves as a highly valuable starting point for exploring two key therapeutic areas.
Kinase Inhibitors
Protein kinases are critical targets in oncology and immunology.[14] The 3-amino-benzo[d]isoxazole scaffold has been identified as an effective hinge-binding motif for certain kinases. A notable study detailed the design and synthesis of potent c-Met kinase inhibitors based on this core.[15] The c-Met receptor tyrosine kinase is a well-validated target in non-small cell lung cancer and other malignancies.
In these designs, the 3-amino group typically interacts with the hinge region of the kinase ATP-binding pocket, while the C7 position is functionalized via Suzuki coupling to project a vector into the solvent-exposed region, allowing for the optimization of potency and pharmacokinetic properties.
| Target Compound Class | Therapeutic Target | Rationale for Use of Building Block | Representative IC₅₀ | Reference |
| 7-Aryl-N-acyl-benzo[d]isoxazol-3-amines | c-Met Tyrosine Kinase | The 3-amino group acts as a key hinge-binder. The C7-aryl group, installed via Suzuki coupling, modifies selectivity and physicochemical properties. | 1.8 nM (enzymatic) | [15] |
Serotonin Receptor Modulators
The serotonergic system is a primary focus for the treatment of psychiatric and neurological disorders.[16] Benzisoxazole-containing compounds are known to modulate various serotonin receptors, including the 5-HT₇ receptor, which is a target for novel antidepressants and cognitive enhancers.[17][18][19] The antipsychotic drug Risperidone, for example, features a benzisoxazole core.
The this compound scaffold allows for the synthesis of derivatives where the amine can be elaborated to mimic the basic nitrogen common in CNS-active drugs, while the C7 position can be modified to fine-tune receptor subtype selectivity and metabolic stability.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, self-validating workflow for a representative Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 7-(4-methoxyphenyl)benzo[d]isoxazol-3-amine.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Microwave synthesis vial or Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Vessel Preparation: To a dry microwave vial or Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.5 eq.), PdCl₂(PPh₃)₂ (0.05 eq.), and anhydrous K₂CO₃ (3.0 eq.).
-
Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting bromide.
-
Degassing: Further degas the solvent mixture by bubbling the inert gas through the solution for 10 minutes.
-
Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The disappearance of the starting bromide and the appearance of a new, less polar spot (by TLC) indicates product formation.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 7-(4-methoxyphenyl)benzo[d]isoxazol-3-amine.
Conclusion
This compound stands as a testament to the power of strategic functionalization in heterocyclic chemistry. Its dual reactivity allows for the systematic and efficient exploration of chemical space around a biologically relevant core. As demonstrated, its application has led to the discovery of highly potent c-Met kinase inhibitors and provides a clear pathway for the development of novel CNS-active agents. This guide has outlined its properties, synthesis, and reactivity, providing researchers with the foundational knowledge and practical protocols required to leverage this exceptional building block in their drug discovery programs.
References
- Alfa Chemistry. CAS 1260860-32-9 this compound. URL: https://www.alfa-chemistry.com/cas_1260860-32-9.htm
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. URL: https://www.benchchem.
- PubMed. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. URL: https://pubmed.ncbi.nlm.nih.gov/25529323/
- Lukoyanov, A. A., Sukhorukov, A. Y. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [URL: Not Available]
- PubMed. The use of serotonin type 7 receptor antagonists as a pharmacological intervention in chronic stress. Insights from animal studies. URL: https://pubmed.ncbi.nlm.nih.gov/39182642/
- RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][18]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00392a
- MDPI. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. URL: https://www.mdpi.com/1420-3049/28/17/6253
- Organic Chemistry Portal. Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152285/
- SciELO. 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. URL: https://www.scielo.br/j/jbcms/a/5Tq4Q8gK4hJq7y4m6MhYxXy/?lang=en
- ResearchGate. Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. URL: https://www.researchgate.net/publication/225333796_Microwave-Promoted_Synthesis_of_3-Amino-Substituted_12-Benzisoxazoles
- MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. URL: https://www.mdpi.com/1420-3049/29/12/2764
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. URL: https://www.tcichemicals.
- MDPI. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. URL: https://www.mdpi.com/article/10.3390/molecules28176253
- BenchChem. Application Notes and Protocols for the Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. URL: https://www.benchchem.
- Lead Sciences. This compound. URL: https://www.leadsciences.com/product/bd231908/
- YouTube. Masking Boronic Acids for Suzuki Coupling. URL: https://www.youtube.
- PubChem. Kinase inhibitors - Patent US-9751837-B2. URL: https://pubchem.ncbi.nlm.nih.
- Google Patents. EP3031807A1 - Prodrug forms of kinase inhibitors and their use in therapy. URL: https://patents.google.
- PMC - NIH. Benzisoxazole: a privileged scaffold for medicinal chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888542/
- ResearchGate. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. URL: https://www.researchgate.net/publication/257801335_Microwave-Promoted_Palladium_Catalysed_Suzuki_Cross-Coupling_Reactions_of_Benzyl_Halides_with_Arylboronic_Acid
- PubMed. Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation. URL: https://pubmed.ncbi.nlm.nih.gov/36678564/
- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. URL: https://chemrxiv.org/engage/chemrxiv/article-details/6662e742139257e872d8e099
- MDPI. Modulation of the Serotonergic Receptosome in the Treatment of Anxiety and Depression: A Narrative Review of the Experimental Evidence. URL: https://www.mdpi.com/1422-0067/24/13/10538
- Google Patents. US9314464B2 - Compounds and compositions as protein kinase inhibitors. URL: https://patents.google.
- BLD Pharm. 1260860-32-9|this compound. URL: https://www.bldpharm.com/products/1260860-32-9.html
- Boron Molecular. Buy this compound. URL: https://www.boronmolecular.com/product/7-bromobenzodisoxazol-3-amine/
- BenchChem. Application Notes and Protocols: A Detailed Guide to the N-Acylation of Amines with Benzotriazoles. URL: https://www.benchchem.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic Potential and Limitation of Serotonin Type 7 Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of serotonin type 7 receptor antagonists as a pharmacological intervention in chronic stress. Insights from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. research.aalto.fi [research.aalto.fi]
An In-depth Technical Guide on the Safety and Handling of 7-Bromobenzo[d]isoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 7-Bromobenzo[d]isoxazol-3-amine. As a brominated heterocyclic amine, this compound is a valuable building block in medicinal chemistry and drug discovery. Its structural alerts, however, necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes available data from analogous compounds and established laboratory safety principles to provide a robust framework for its safe utilization.
Compound Identification and Physicochemical Properties
A foundational understanding of the compound's physical and chemical characteristics is paramount for its safe handling and for anticipating its behavior in various experimental settings.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1260860-32-9 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂O | [1][2][3] |
| Molecular Weight | 213.03 g/mol | [1][2] |
| Appearance | Solid (presumed) | |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1][2] |
| Synonyms | 7-bromo-1,2-benzoxazol-3-amine | [3] |
Hazard Identification and Risk Assessment
GHS Hazard Statements (Inferred and Supplier-Provided):
-
H302: Harmful if swallowed. [1]
Pictogram:
-
GHS07 (Exclamation Mark)
Causality of Hazards: The hazardous nature of this compound can be attributed to the presence of the bromo-benzisoxazole moiety and the primary amine group. Aromatic amines are a well-documented class of compounds with potential for skin and respiratory sensitization, and possible long-term health effects with repeated exposure. The bromine atom can enhance the reactivity and potential for biological interaction. Skin and eye irritation are likely due to the chemical's ability to interact with and disrupt biological tissues upon direct contact.[4] Inhalation of fine dust can lead to irritation of the respiratory tract.[4]
Safe Handling and Engineering Controls
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure risk.
Engineering Controls
The primary engineering control for handling this compound as a solid is a certified chemical fume hood. This provides containment of dust particles and vapors, protecting the user from inhalation exposure. All weighing and transfer operations should be conducted within the fume hood. For solution-based work, a fume hood remains the standard for preventing inhalation of aerosols or vapors. Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. Safety showers and eyewash stations must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with the chemical.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes of solutions and airborne dust particles from entering the eyes.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used.[4] |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For operations with a high potential for dust generation, a NIOSH-approved respirator may be necessary.[6] | Provides an additional layer of protection against inhalation, especially if engineering controls are not sufficient to maintain exposure below acceptable limits. |
Workflow for Safe Handling
The following diagram illustrates a self-validating workflow for the safe handling of this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Storage and Transportation
Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.
-
Storage: Store in a tightly sealed, properly labeled container in a cool (2-8°C), dry, and dark place.[1][2] The storage area should be well-ventilated. Store away from incompatible materials such as strong oxidizing agents.
-
Transportation: When transporting the chemical, ensure the container is securely sealed and placed in a secondary container to prevent breakage and spillage.
Emergency Procedures
A clear and practiced emergency response plan is vital.
Spills
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the entire laboratory and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Emergency Response Workflow
Caption: Decision-making workflow for responding to spills and exposures.
Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash. Adhere to all federal, state, and local regulations for hazardous waste disposal.
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, consistent use of engineering controls and personal protective equipment, and a well-practiced emergency response plan are the cornerstones of a safe and productive research environment. Always consult your institution's safety office for specific guidance and protocols.
References
- Boron Molecular. Buy this compound. [Link]
- ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. [Link]
- PubChem. 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine. [Link]
- Lead Sciences. This compound. [Link]
- Chemsrc. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5. [Link]
Sources
Navigating the Synthesis Landscape: A Technical Safety Guide to 7-Bromobenzo[d]isoxazol-3-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Core Moiety
7-Bromobenzo[d]isoxazol-3-amine is a heterocyclic building block of significant interest in modern medicinal chemistry. Its utility as a key intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors and serotonin receptor modulators, places it frequently in the hands of discovery and process chemists.[1] The presence of the bromine substituent offers a strategic handle for cross-coupling reactions and can enhance the metabolic resistance of subsequent drug candidates. However, the inherent reactivity of the isoxazole ring and the amine functionality necessitates a nuanced understanding of its chemical behavior to ensure safe and effective handling.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth perspective for the laboratory professional. We will explore the causality behind safety protocols, linking them to the compound's structural attributes and reactivity, and provide a framework for a comprehensive risk assessment.
Section 1: Compound Identification and Physicochemical Profile
A clear understanding of a compound's fundamental properties is the bedrock of a thorough safety assessment. These parameters influence everything from storage conditions to the selection of appropriate personal protective equipment (PPE).
| Property | Value | Source(s) |
| CAS Number | 1260860-32-9 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂O | [2][4] |
| Molecular Weight | ~213.03 g/mol | [2][4][5] |
| Appearance | White crystalline solid | |
| Purity | Typically ≥95% | [2] |
| Predicted Boiling Point | 371.1 ± 22.0 °C | [6] |
| Predicted Density | 1.804 ± 0.06 g/cm³ | [6] |
| Solubility | Limited aqueous solubility; soluble in DMSO and DMF |
Section 2: Hazard Identification and Risk Mitigation
While a specific, verified GHS classification for this compound is not consistently published across all suppliers, data from analogous structures and supplier information strongly suggest the following hazards. The precautionary principle dictates that this compound should be handled as if it possesses all potential hazards identified for its structural class.
Inferred GHS Classification:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7][8]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[7][9][10][11]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[7][9][10][11]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[7][9][10][11]
Expert Analysis of Hazards:
The primary risks associated with this compound are dermal, ocular, and respiratory irritation. The fine, crystalline nature of the solid increases the risk of aerosolization during handling, making inhalation a key route of exposure. Skin contact may lead to localized inflammation, characterized by itching, redness, and blistering.[9] Ocular exposure can result in serious irritation, while inhalation may irritate the respiratory system.[9][10]
The following diagram outlines the logical workflow for a laboratory risk assessment before handling this compound.
Caption: Risk assessment workflow for handling this compound.
Section 3: Protocols for Safe Handling and Emergency Response
Adherence to rigorous protocols is non-negotiable. The following procedures are designed to mitigate the risks identified in Section 2.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood with HEPA filtration to prevent inhalation of airborne dust.[8]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[11]
-
Skin Protection: Standard nitrile or neoprene gloves should be worn. Given the potential for skin irritation, consider double-gloving for extended operations. A flame-retardant lab coat is mandatory. Wash hands thoroughly after handling, even if gloves were used.[9][11]
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic vapors and particulates is recommended.[11]
Storage and Stability Considerations
The chemical's stability is a critical safety parameter. Improper storage can lead to degradation and the formation of unknown, potentially more hazardous byproducts.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[2][10] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to maximize shelf life.[2][6]
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acids.[11] The isoxazole ring is susceptible to acid-catalyzed opening, and the amine group can be targeted by base-promoted hydrolysis, compromising the material's integrity.
Emergency First-Aid Procedures
Rapid and correct response to an exposure is critical.
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor. | [9][10][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation occurs or persists, seek medical advice. | [9][10][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate attention from an ophthalmologist. | [8][9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician or poison control center. | [10][12] |
Accidental Release and Spill Cleanup Protocol
-
Evacuate: Deny unnecessary entry to the spill area.[12]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Contain: Prevent further spread of the material. Do not let the product enter drains.[8][9]
-
Absorb & Collect: For a small spill, carefully sweep or vacuum up the solid material, avoiding dust generation. Place the collected material into a suitable, labeled container for disposal.[9][10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: All contaminated materials (absorbent, PPE, etc.) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[10][11]
Section 4: Toxicological and Disposal Considerations
-
Waste Disposal: Waste material should be treated as halogenated organic waste. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Some sources suggest that waste may be hydrolyzed with dilute acid prior to disposal, but this should only be performed by trained personnel with a full understanding of the reaction and its potential byproducts.
Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective use is predicated on a foundation of safety and a deep respect for its chemical properties. By understanding the rationale behind handling protocols—from its sensitivity to acids and bases to its potential as a physical irritant—researchers can mitigate risks and foster a secure laboratory environment. Always consult the most recent version of the supplier's SDS before use and integrate these principles into a comprehensive, site-specific risk assessment.
References
- This compound - ChemShuttle.
- This compound - Lead Sciences.
- This compound - LookChem.
- This compound | CAS 1260860-32-9 | Chemical-Suppliers.
- 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444 - PubChem.
- CAS 1260860-32-9 this compound - Alfa Chemistry.
- 7-Bromobenzo[d]oxazol-2-amine - AK Scientific, Inc.
- SAFETY D
- SAFETY D
- SAFETY D
- This compound - MySkinRecipes.
- 3-Bromobenzo[d]isoxazol-5-amine - ChemScene.
- SAFETY D
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | CAS 1260860-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemscene.com [chemscene.com]
- 6. lookchem.com [lookchem.com]
- 7. 7-Bromobenzo(d)isoxazole | C7H4BrNO | CID 55274444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. aksci.com [aksci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 7-Bromobenzo[d]isoxazol-3-amine
Abstract & Significance
The benzo[d]isoxazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antipsychotic and anticonvulsant to antimicrobial and anti-inflammatory.[1][2] The specific derivative, 7-Bromobenzo[d]isoxazol-3-amine (CAS 1260860-32-9), is a highly valuable synthetic intermediate.[3][4][5][6] Its structure incorporates two key reactive handles: a nucleophilic amino group at the 3-position and a bromine atom at the 7-position. This strategic arrangement allows for sequential, site-selective modifications, such as N-acylation/alkylation and palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[7][8] This document provides a detailed, validated protocol for the synthesis of this key building block, emphasizing the underlying chemical principles, procedural safety, and methods for ensuring product purity.
Retrosynthetic Analysis and Strategy
The synthesis of 3-aminobenzisoxazoles is most effectively achieved through the cyclization of appropriately substituted ortho-functionalized benzonitriles.[9][10] Our selected strategy hinges on the intramolecular cyclization of a 2-halobenzonitrile precursor, specifically 3-bromo-2-fluorobenzonitrile. The core transformation involves a nucleophilic aromatic substitution (SNAr) of the highly activated fluorine atom by hydroxylamine, followed by a base-mediated intramolecular addition of the hydroxylamine nitrogen to the nitrile moiety to construct the isoxazole ring.
Key Rationale for this Approach:
-
High Reactivity of Fluorine: The fluorine atom at the ortho position to the electron-withdrawing nitrile group is highly activated towards nucleophilic displacement.
-
Commercially Available Precursors: 3-Bromo-2-fluorobenzonitrile is a readily available starting material.
-
Robust and Scalable: This method avoids harsh conditions and is generally high-yielding, making it suitable for laboratory-scale and potential scale-up operations.[11]
Reaction Mechanism: From Benzonitrile to Benzisoxazole
The conversion of 3-bromo-2-fluorobenzonitrile to this compound proceeds via a two-stage mechanism within a one-pot reaction.
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the deprotonation of hydroxylamine using a suitable base (e.g., potassium carbonate), generating the more nucleophilic hydroxylamide anion (NH₂O⁻). This anion then attacks the electron-deficient carbon atom bonded to fluorine on the aromatic ring. This step proceeds through a transient, negatively charged Meisenheimer complex, which subsequently collapses by expelling the fluoride ion to restore aromaticity.
-
Intramolecular Cyclization: The resulting intermediate, 2-(aminooxy)-3-bromobenzonitrile, is then primed for cyclization. The base facilitates the deprotonation of the oxime-like hydroxyl group, enhancing the nucleophilicity of the nitrogen atom. This nitrogen then performs an intramolecular attack on the electrophilic carbon of the nitrile group. The subsequent protonation of the resulting imine nitrogen yields the final, stable aromatic product, this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
4.1 Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. | Purity | Supplier |
| 3-Bromo-2-fluorobenzonitrile | 174473-06-6 | 200.01 | ≥97% | Major Chemical Co. |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (Anhydrous) | 584-08-7 | 138.21 | ≥99% | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous | Acros Organics |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR Chemicals |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR Chemicals |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | N/A | In-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | N/A | J.T. Baker |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | Sorbent Tech. |
4.2 Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Analytical balance
4.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask dried in an oven, add 3-bromo-2-fluorobenzonitrile (5.00 g, 25.0 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous potassium carbonate (6.91 g, 50.0 mmol, 2.0 eq.) and hydroxylamine hydrochloride (2.61 g, 37.5 mmol, 1.5 eq.).
-
Solvent Addition: Add 50 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Conditions: Place the flask under a nitrogen atmosphere. Stir the mixture vigorously and heat to 80 °C using a heating mantle.
-
Monitoring: Maintain the reaction at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 250 mL of ice-cold deionized water. A precipitate should form.
-
Work-up - Extraction: Stir the aqueous suspension for 15 minutes, then transfer it to a 500 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 100 mL).
-
Work-up - Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and inorganic salts.
-
Work-up - Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions as identified by TLC and evaporate the solvent to yield this compound as a white to off-white solid. Dry the product under vacuum.
Quantitative Data Summary
| Compound | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Mass/Volume |
| 3-Bromo-2-fluorobenzonitrile | 200.01 | 25.0 | 1.0 | 5.00 g |
| Hydroxylamine HCl | 69.49 | 37.5 | 1.5 | 2.61 g |
| Potassium Carbonate | 138.21 | 50.0 | 2.0 | 6.91 g |
| DMSO | 78.13 | - | - | 50 mL |
| Product: this compound | 213.03 | - | - | ~4.5 g (85% Yield) |
Note: The expected yield is typically in the range of 80-90% based on literature precedents and in-house validation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.
-
Chemical Hazards:
-
3-Bromo-2-fluorobenzonitrile: Toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Hydroxylamine Hydrochloride: Corrosive and a potential skin sensitizer.
-
-
Procedure Hazards: The reaction involves heating. Use appropriate caution to avoid thermal burns. Quenching the reaction in water should be done slowly to control any potential exotherm.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
References
- ResearchGate. Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- Sukhorukov, A. Y., & Lukoyanov, A. A. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2020).
- Shivaprasad, C. M., et al. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5, 91-95 (2014).
- Zhang, M., et al. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(11), 7326–7332 (2021).
- Mohammed, A. A., et al. Synthesis of some benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 1253-1261 (2016).
- Lead Sciences. This compound.
- Boron Molecular. This compound.
- Chemical-Suppliers. This compound | CAS 1260860-32-9.
- de Oliveira, R., et al. Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(1), 26-42 (2021).
- Lepore, S. D., et al. Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. Tetrahedron Letters, 42(35), 6075-6077 (2001).
- The Royal Society of Chemistry. Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. This compound | CAS 1260860-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles [organic-chemistry.org]
Application Notes & Protocols: A Guide to 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2][3] Its prevalence in pharmaceuticals stems from a unique combination of physicochemical properties: the ability to engage in hydrogen bonding, act as a stable bioisostere for amide and ester functionalities, and participate in π-stacking interactions.[4] Consequently, isoxazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][5][6]
Among the most robust and versatile methods for constructing this valuable heterocycle is the 1,3-dipolar cycloaddition, a powerful reaction first comprehensively studied by Rolf Huisgen.[7][8] This reaction involves the union of a 1,3-dipole (a nitrile oxide) and a dipolarophile (typically an alkyne or alkene) to form the five-membered isoxazole or isoxazoline ring, respectively.[3][7] Its elegance lies in its concerted nature, high atom economy, and the ability to control regioselectivity, making it an indispensable tool for researchers, scientists, and drug development professionals.
Part 1: The Underlying Chemistry - Mechanism and Theory
The 1,3-dipolar cycloaddition is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of intermediates.[8][9] It is classified as a [3+2] cycloaddition, where three atoms from the dipole and two atoms from the dipolarophile combine to form the new ring.[3]
The Key Players:
-
The 1,3-Dipole: Nitrile Oxide (R-C≡N⁺-O⁻) The nitrile oxide is a neutral molecule with a linear structure that possesses significant charge separation, making it an electron-rich 4π-electron component. It is highly reactive and, due to a propensity to dimerize or decompose, is almost always generated in situ for immediate trapping by the dipolarophile.[10][11][12]
-
The Dipolarophile: This is the 2π-electron component. For the synthesis of aromatic isoxazoles, an alkyne is used. If the target is a partially saturated isoxazoline, an alkene is employed as the dipolarophile.[7] The electronic nature of the substituents on the dipolarophile plays a crucial role in determining the reaction's regioselectivity.
Reaction Mechanism and Regioselectivity:
The reaction proceeds in a single, concerted step via a six-electron, aromatic-like transition state.[3][7] The regiochemical outcome—that is, which of the two possible isomers is formed (e.g., 3,4- or 3,5-disubstituted isoxazole)—is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory.[8] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the transition state with the smallest HOMO-LUMO energy gap and largest orbital coefficient overlap.[8] For many common substrates, such as the reaction between an aryl nitrile oxide and a terminal alkyne, the 3,5-disubstituted isoxazole is the major product.[13]
Caption: General Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.
Part 2: Practical Execution - Generating the Nitrile Oxide
The success of the cycloaddition hinges on the efficient generation of the transient nitrile oxide dipole. Several methods have been developed, ranging from classical approaches to modern, greener protocols.
Common Methods for In Situ Nitrile Oxide Generation:
-
The Classical Method (Dehydrohalogenation): This involves the treatment of a hydroximoyl halide (commonly a chloride) with a non-nucleophilic base like triethylamine. The hydroximoyl chloride is typically prepared beforehand by chlorinating an aldoxime with a reagent such as N-chlorosuccinimide (NCS).[4][11]
-
Direct Oxidation of Aldoximes: This is often the preferred modern approach as it avoids the isolation of the hydroximoyl halide intermediate. A variety of oxidants can be used under mild conditions.
-
Sodium Hypochlorite (Bleach): An inexpensive and effective oxidant.
-
Chloramine-T: A stable and easy-to-handle solid oxidant.[12]
-
Oxone® in combination with NaCl: A green and efficient system that generates the oxidant in situ.[14][15]
-
tert-Butyl hypoiodite (t-BuOI): A powerful reagent for generating nitrile oxides from oximes under mild conditions.[11][16]
-
-
Dehydration of Nitroalkanes: Primary nitroalkanes can be dehydrated using reagents like phenyl isocyanate to yield nitrile oxides.[13][17]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 9. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 17. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Reactivity of 7-Bromobenzo[d]isoxazol-3-amine: A Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and materials science, the benzo[d]isoxazole scaffold holds a privileged position. Its unique electronic properties and conformational rigidity make it a sought-after building block for creating novel molecular entities with diverse biological activities. Among its derivatives, 7-Bromobenzo[d]isoxazol-3-amine stands out as a particularly versatile intermediate. The presence of a reactive bromine atom at the 7-position and a nucleophilic amino group at the 3-position provides two orthogonal handles for a wide array of chemical transformations. This guide offers a detailed exploration of the key reactions of this compound, providing researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols to effectively utilize this valuable compound.
Core Reactivity: A Tale of Two Functional Groups
The chemical behavior of this compound is dictated by its two primary functional groups: the exocyclic primary amine and the aryl bromide. The amino group readily undergoes reactions typical of primary amines, such as acylation and sulfonylation, allowing for the introduction of a vast range of substituents to modulate the molecule's properties. Simultaneously, the bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This dual reactivity makes it a powerful platform for generating libraries of complex molecules for screening and optimization.
I. N-Functionalization of the 3-Amino Group
The primary amino group at the 3-position of the benzo[d]isoxazole ring is a key site for derivatization. Its nucleophilicity allows for straightforward reactions with various electrophiles, most notably acylating and sulfonylating agents.
A. N-Acylation: Forging Amide Bonds
The conversion of the 3-amino group to an amide is a fundamental transformation for introducing diverse side chains and modifying the electronic and steric properties of the molecule. This reaction is typically achieved by treating this compound with an acyl chloride or anhydride in the presence of a base.
Causality in Experimental Choices: The choice of base is crucial to neutralize the hydrogen halide byproduct and to facilitate the nucleophilic attack of the amine. Non-nucleophilic organic bases such as triethylamine or pyridine are commonly employed to avoid competition with the primary amine. In some cases, an inorganic base like cesium carbonate can also be effective. The reaction is often carried out in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and to prevent side reactions.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
| Reagent/Solvent | Molar Equivalent |
| This compound | 1.0 |
| Acyl Chloride | 1.1 - 1.2 |
| Triethylamine | 1.5 - 2.0 |
| Dichloromethane (DCM) | Anhydrous, sufficient to dissolve |
Step-by-Step Methodology:
-
To a solution of this compound in anhydrous DCM, add triethylamine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-7-bromobenzo[d]isoxazol-3-amine.
Self-Validation: The successful formation of the amide can be confirmed by the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a characteristic amide carbonyl stretch in the IR spectrum. ¹H NMR spectroscopy will show a downfield shift of the aromatic protons and the appearance of a new amide N-H proton signal.
B. N-Sulfonylation: Introducing Sulfonamides
The synthesis of sulfonamides from the 3-amino group offers another avenue for diversification. Sulfonamides are prevalent motifs in medicinal chemistry, known for their ability to act as bioisosteres of carboxylic acids and to engage in specific hydrogen bonding interactions. The reaction proceeds via the treatment of this compound with a sulfonyl chloride in the presence of a base.
Protocol 2: General Procedure for N-Sulfonylation
| Reagent/Solvent | Molar Equivalent |
| This compound | 1.0 |
| Sulfonyl Chloride | 1.1 |
| Pyridine | As solvent or co-solvent |
Step-by-Step Methodology:
-
Dissolve this compound in pyridine at room temperature under an inert atmosphere.
-
Add the sulfonyl chloride portion-wise to the stirred solution.
-
Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with 1 M HCl to remove excess pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired N-sulfonyl-7-bromobenzo[d]isoxazol-3-amine.
II. Palladium-Catalyzed Cross-Coupling at the 7-Position
The bromine atom at the 7-position is the gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures by reacting an aryl halide with an organoboron reagent.[1] This reaction is particularly valuable for synthesizing derivatives of this compound with diverse aryl and heteroaryl substituents at the 7-position.
Causality in Experimental Choices: The choice of palladium catalyst and ligand is critical for the efficiency of the Suzuki coupling. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine ligand are commonly used. The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
| Reagent/Solvent | Molar Equivalent/Concentration |
| This compound | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.05 |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water) | 4:1 v/v |
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 7-arylbenzo[d]isoxazol-3-amine.
Self-Validation: Successful coupling is indicated by the disappearance of the starting aryl bromide in the reaction mixture (monitored by LC-MS) and the appearance of a new product with the expected molecular weight. ¹H and ¹³C NMR spectroscopy will confirm the presence of the newly introduced aryl group.
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] This reaction is invaluable for synthesizing N-aryl derivatives of this compound, which are important scaffolds in medicinal chemistry.
Causality in Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precatalyst and the phosphine ligand.[3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often required to facilitate the reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is necessary to deprotonate the amine and generate the active nucleophile. Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
| Reagent/Solvent | Molar Equivalent/Concentration |
| This compound | 1.0 |
| Amine | 1.2 |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 0.01 - 0.05 |
| Phosphine Ligand (e.g., XPhos) | 0.02 - 0.10 |
| Base (e.g., NaOtBu) | 1.4 - 2.0 |
| Solvent (e.g., Toluene) | Anhydrous |
Step-by-Step Methodology:
-
To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 7-(substituted-amino)benzo[d]isoxazol-3-amine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of complex organic molecules. Its dual reactivity allows for selective functionalization at both the 3-amino and 7-bromo positions, providing a powerful platform for generating molecular diversity. The protocols outlined in this guide for N-acylation, N-sulfonylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, scientists can unlock the full potential of this compound in their pursuit of novel therapeutics and advanced materials.
References
- Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7528–7557. [Link]
- Beletskaya, A. V., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Torceno, J. (2018). Recent Applications of the Suzuki-Miyaura Cross-Coupling Reaction in Medicinal Chemistry. IntechOpen.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalysts for the Amination of Aryl Chlorides and Bromides with Primary Alkylamines. Journal of the American Chemical Society, 129(25), 7818–7819.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Compendium of Organic Synthetic Methods. (2011). John Wiley & Sons.
- Strategic Applications of Named Reactions in Organic Synthesis. (2005). Elsevier.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 7-Bromobenzo[d]isoxazol-3-amine in Modern Drug Discovery
Introduction: The Benzisoxazole Core - A Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient therapeutic development. The benzisoxazole motif is a prominent member of this class, recognized for its presence in a wide array of biologically active compounds.[1][2] Its inherent physicochemical properties and synthetic tractability make it a favored building block for medicinal chemists. At the heart of this versatile scaffold lies 7-Bromobenzo[d]isoxazol-3-amine , a key intermediate that unlocks a diverse chemical space for the generation of novel therapeutic agents. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the strategic use of this compound in drug discovery programs, with a focus on the synthesis of kinase inhibitors.
The strategic placement of a bromine atom at the 7-position and an amine at the 3-position provides two orthogonal handles for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl and heteroaryl substituents. The amino group, in turn, serves as a nucleophile for the construction of ureas, amides, and sulfonamides, which are common pharmacophoric elements in many targeted therapies. This dual functionality empowers chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Chemical Properties and Handling
| Property | Value | Source |
| CAS Number | 1260860-32-9 | Internal Data |
| Molecular Formula | C₇H₅BrN₂O | Internal Data |
| Molecular Weight | 213.03 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Supplier Data |
Application I: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 3-aminobenzo[d]isoxazole scaffold has been successfully employed in the development of potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] The following section details a protocol for the synthesis of a 7-arylbenzo[d]isoxazol-3-amine derivative, a common core structure for such inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Scientific Rationale
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5] In this context, the bromine atom at the 7-position of our starting material serves as the electrophilic partner. The choice of a palladium catalyst and a suitable phosphine ligand is critical for an efficient reaction. The base is required to activate the organoboron species for transmetalation to the palladium center. This reaction allows for the introduction of diverse aromatic and heteroaromatic moieties at the 7-position, which can be tailored to interact with specific residues in the kinase active site, thereby influencing potency and selectivity.
Sources
7-Bromobenzo[d]isoxazol-3-amine as an enzyme inhibitor
An Application Note and Protocol for the Investigation of 7-Bromobenzo[d]isoxazol-3-amine as a Potential Enzyme Inhibitor
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this compound as a potential enzyme inhibitor. While this compound is recognized as a valuable heterocyclic building block in medicinal chemistry, its specific biological targets are not extensively documented in public literature.[1] The benzo[d]isoxazole scaffold is, however, a privileged structure found in numerous compounds with significant biological activity, including potent enzyme inhibitors.[2][3][4] Notably, derivatives of the closely related 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as highly selective inhibitors of human Sphingomyelin Synthase 2 (SMS2), an enzyme implicated in chronic inflammation, atherosclerosis, and other metabolic diseases.[5]
Given the structural similarity, this guide will use the investigation of this compound against a hypothetical hydrolase enzyme, modeled after SMS2, as a representative case study. We present detailed, field-proven protocols for determining the half-maximal inhibitory concentration (IC₅₀) and elucidating the kinetic mechanism of action (MoA) using a sensitive fluorescence-based assay.
Introduction: The Scientific Rationale
The isoxazole heterocycle is a cornerstone in modern drug discovery, prized for its metabolic stability and its ability to act as a versatile pharmacophore engaging with a wide range of biological targets.[2] The fusion of this ring to a benzene core, as in benzo[d]isoxazole, creates a rigid scaffold that is ideal for positioning functional groups to interact with enzyme active sites. Research has demonstrated that derivatives of this scaffold can potently inhibit enzymes such as acetylcholinesterase and hypoxia-inducible factor (HIF)-1α.[3][4]
The most compelling rationale for investigating comes from the successful development of related compounds against Sphingomyelin Synthase 2 (SMS2).[5] SMS2 is a critical enzyme in lipid metabolism, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, producing sphingomyelin (SM) and diacylglycerol (DAG).[6][7] Both SM and DAG are vital components of cell membranes and are crucial signaling molecules. Dysregulation of SMS2 activity is linked to inflammatory diseases and metabolic syndrome, making it a high-value therapeutic target.[8]
This guide, therefore, provides the foundational protocols to empower researchers to:
-
Systematically evaluate the inhibitory potential of this compound against a target enzyme.
-
Quantify its potency through robust IC₅₀ determination.
-
Gain mechanistic insight by performing detailed kinetic studies.
Target Enzyme: Sphingomyelin Synthase 2 (SMS2)
SMS2 is an integral membrane protein located at the plasma membrane. Its enzymatic activity modulates the lipid composition of rafts and influences cellular signaling cascades, including inflammatory responses mediated by NF-κB.[8][9] Inhibiting SMS2 can reduce the production of pro-inflammatory signaling molecules, presenting a promising strategy for therapeutic intervention.[5]
Below is a simplified representation of the SMS2-mediated signaling pathway.
Principle of the Assay
The protocols herein utilize a high-sensitivity, fluorescence-based enzyme assay, a standard method for inhibitor screening.[10][11] The assay measures the activity of the target enzyme (e.g., SMS2) using a synthetic substrate that becomes fluorescent upon enzymatic modification. The rate of fluorescence increase is directly proportional to the enzyme's activity.
When an inhibitor like this compound is introduced, it binds to the enzyme, reducing its catalytic efficiency. This results in a decreased rate of fluorescent product formation. By measuring the fluorescence at various inhibitor concentrations, a dose-response curve can be generated to determine the IC₅₀ value.[12][13]
Materials and Reagents
-
Inhibitor: this compound (Purity ≥95%)[14]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous
-
Enzyme: Recombinant human SMS2 (or other target enzyme), purified
-
Substrate: NBD-C6-ceramide or a similar fluorescent substrate
-
Co-substrate: Phosphatidylcholine
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with appropriate salts (e.g., 100 mM NaCl) and additives (e.g., 1 mM EDTA)
-
Microplates: Black, flat-bottom, 96-well or 384-well microplates (low-binding)
-
Instrumentation: Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 460/535 nm for NBD)
-
General Lab Equipment: Pipettes, reagent reservoirs, centrifuges
Experimental Protocols
Safety and Handling Precautions
This compound is a brominated aromatic amine. While specific toxicity data is limited, it is crucial to handle it with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid compound in a chemical fume hood to avoid inhaling dust.[15][16] Use a powder hood for weighing.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, dark place, as recommended (2-8°C).[14]
-
Waste Disposal: Dispose of all waste containing the compound according to local, state, and federal regulations. Acid hydrolysis may be required before disposal.
Reagent Preparation
Expert Insight: Consistency in reagent preparation is paramount for reproducible results. Prepare fresh enzyme and substrate dilutions for each experiment to avoid degradation.
-
Inhibitor Stock Solution (10 mM):
-
Calculate the mass of this compound (MW: 213.03 g/mol ) needed for a 10 mM stock solution in DMSO.
-
Carefully weigh the compound and dissolve it in the calculated volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C.
-
-
Enzyme Working Solution:
-
Dilute the concentrated enzyme stock to the final working concentration (e.g., 2X the final assay concentration) in cold assay buffer.
-
Crucially, keep the enzyme on ice at all times to maintain its activity.
-
-
Substrate Working Solution:
-
Prepare a working solution of the fluorescent substrate (and co-substrate, if required) in the assay buffer. The concentration should be 2X the final desired concentration for the assay.
-
Protocol 1: IC₅₀ Determination Workflow
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.
Step-by-Step Method:
-
Inhibitor Plate Preparation: Create a serial dilution of the 10 mM stock solution. A common approach is a 1:3 dilution series across 10 points, plus a no-inhibitor (DMSO only) control.
-
Assay Plate Setup:
-
Add 50 µL of assay buffer to each well of a 96-well black microplate.
-
Add 2 µL of each inhibitor dilution (or DMSO for controls) to the corresponding wells.
-
Positive Control (No Activity): Wells with buffer and substrate, but no enzyme.
-
Negative Control (100% Activity): Wells with DMSO, enzyme, and substrate.
-
-
Enzyme Addition: Add 25 µL of the 2X enzyme working solution to all wells except the positive controls. Mix gently by tapping the plate.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of the 2X substrate working solution to all wells to start the reaction. The final volume will be 100 µL.
-
Data Acquisition: Immediately place the plate in a fluorescence reader and begin kinetic measurements. Record fluorescence every minute for 30-60 minutes.
Protocol 2: Mechanism of Action (MoA) Studies
This experiment distinguishes between competitive, non-competitive, and other modes of inhibition by measuring reaction rates at various substrate and inhibitor concentrations.[17][18]
Step-by-Step Method:
-
Experimental Design: This requires a matrix of conditions.
-
Select 3-4 fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
For each inhibitor concentration, test a range of substrate concentrations (e.g., 0.25 to 8 times the substrate's Kₘ).
-
-
Assay Execution:
-
Set up the assay plate as described in Protocol 1, but instead of a single substrate concentration, use the range of concentrations defined above.
-
Run the assay for each inhibitor concentration in parallel.
-
-
Data Acquisition: Perform kinetic fluorescence measurements as in Protocol 1.
Data Analysis and Interpretation
IC₅₀ Calculation
-
Calculate Initial Rates: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_positive_control) / (V₀_negative_control - V₀_positive_control))
-
-
Plot and Fit: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or R. The IC₅₀ is the concentration at which the curve crosses the 50% inhibition mark.
| Parameter | Hypothetical Value | Interpretation |
| IC₅₀ | 1.2 µM | Potency of the inhibitor. Lower values indicate higher potency. |
| Hill Slope | ~1.0 | Suggests a 1:1 binding stoichiometry between the inhibitor and enzyme. |
| R² | >0.98 | Indicates a good fit of the data to the model. |
MoA Determination with Lineweaver-Burk Plots
-
Calculate Initial Rates (V₀): Determine the V₀ for each combination of substrate and inhibitor concentration from the MoA experiment.
-
Generate Plot: Plot 1/V₀ (y-axis) vs. 1/[Substrate] (x-axis) for each inhibitor concentration. This is the Lineweaver-Burk plot.[19][20]
-
Interpret the Plot:
-
Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.
-
Uncompetitive Inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease.
-
| Inhibition Type | Effect on Kₘ | Effect on Vₘₐₓ | Lineweaver-Burk Intersection |
| Competitive | Increases | Unchanged | Y-axis |
| Non-competitive | Unchanged | Decreases | X-axis |
| Uncompetitive | Decreases | Decreases | Parallel Lines |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Incomplete mixing; Compound precipitation. | Calibrate pipettes; Ensure thorough mixing after each addition; Check inhibitor solubility in assay buffer. |
| No Inhibition Observed | Inhibitor is inactive; Incorrect inhibitor concentration; Enzyme concentration is too high. | Verify compound identity and purity; Confirm stock concentration; Optimize enzyme concentration to be in the linear range. |
| Assay Signal is Weak or Noisy | Low enzyme activity; Substrate degradation; Incorrect filter settings. | Use fresh enzyme/substrate; Store reagents properly; Verify plate reader settings match fluorophore specs. |
| Data Does Not Fit a Sigmoidal Curve | Compound autofluorescence or quenching; Solubility issues at high concentrations. | Run a control plate with inhibitor and substrate (no enzyme) to check for interference; Reduce the highest inhibitor concentrations tested. |
Conclusion
This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor. By leveraging a plausible biological target and employing standardized, high-sensitivity assays, researchers can efficiently determine the compound's inhibitory potency and mechanism of action. The detailed protocols for IC₅₀ determination and kinetic analysis are designed to be adaptable to various enzyme targets, empowering scientists to explore the therapeutic potential of this and other novel chemical entities in drug discovery pipelines.
References
- Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
- Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
- KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.
- Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase | Journal of Medicinal Chemistry. ACS Publications.
- Microplate Enzyme Assay Using Fluorescence Original Reference.
- Derivation of Enzyme Kinetics for Competitive Inhibition. YouTube.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.
- How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC - PubMed Central.
- Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. ResearchGate.
- Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers. Semantic Scholar.
- Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- LCSS: BROMINE.
- Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH.
- Bromination safety. YouTube.
- Safety Data Sheet: Bromine. Carl ROTH.
- This compound. Lead Sciences.
- (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. ResearchGate.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
- 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine | C7H4BrClN2O | CID 169496998. PubChem.
- Sphingomyelin Synthase 2, but Not Sphingomyelin Synthase 1, Is Involved in HIV-1 Envelope-mediated Membrane Fusion. NIH.
- Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. PubMed Central.
- Sphingomyelin Synthase 2 Deletion Mitigates Oxidative Stress-Induced NF-κB Activation via Lipid Metabolic Reprogramming in Dry Eye Disease | IOVS.
- This compound. MySkinRecipes.
- Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db. PubMed.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Benzyloxybenzo[ d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/ db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nrel.colostate.edu [nrel.colostate.edu]
- 11. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Lead Sciences [lead-sciences.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Notes & Protocols: 7-Bromobenzo[d]isoxazol-3-amine as a Novel Building Block for Advanced Functional Materials
Introduction: Unveiling the Potential of 7-Bromobenzo[d]isoxazol-3-amine
This compound is a versatile heterocyclic compound characterized by a fused aromatic system containing a reactive bromine atom and an amino group.[1][2][3][4] While direct applications in materials science are still emerging, its structural motifs suggest significant potential as a building block for a new generation of functional organic materials.[5][6] The presence of both a nucleophilic amine and a bromine atom suitable for cross-coupling reactions makes it a prime candidate for the synthesis of complex macromolecular architectures.
This document outlines a prospective application of this compound in the development of thermo-responsive polymers for controlled drug delivery systems. The benzisoxazole core, coupled with the strategic placement of functional groups, allows for the design of polymers with tunable lower critical solution temperatures (LCST), a key property for smart materials in biomedical applications.[7][8]
Proposed Application: Thermo-Responsive Polymers for Injectable Drug Delivery Systems
The primary focus of this application note is the utilization of this compound in the synthesis of novel thermo-responsive polymers. These polymers are designed to be soluble in aqueous solutions at room temperature and undergo a phase transition to form a hydrogel at physiological temperatures (around 37°C). This property is highly desirable for creating injectable drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner upon injection into the body.
Scientific Rationale: The "Why" Behind the Experimental Design
The design of the proposed polymer is based on the principles of thermo-responsive polymer chemistry. The key is to create a polymer chain with a delicate balance of hydrophilic and hydrophobic moieties. The this compound moiety, after suitable modification, can act as a hydrophobic unit. By copolymerizing this with a hydrophilic monomer, we can achieve a polymer that exhibits an LCST. The amino group on the this compound can be acylated with a short, temperature-responsive polymer chain, such as poly(N-isopropylacrylamide) (PNIPAM), which is a well-known thermo-responsive polymer. The bromine atom can be used to further functionalize the polymer, for instance, by introducing targeting ligands or other functional groups.
The underlying principle of thermo-responsive behavior in polymers like PNIPAM in water is the change in hydration state with temperature. At lower temperatures, the polymer chains are hydrated and soluble. As the temperature increases, the polymer chains dehydrate, leading to aggregation and the formation of a hydrogel. By incorporating the more rigid and hydrophobic this compound unit, we can modulate the LCST and the mechanical properties of the resulting hydrogel.
Experimental Protocols
Protocol 1: Synthesis of N-(7-bromobenzo[d]isoxazol-3-yl)isobutyramide (Monomer 1)
This initial step modifies the amine group to create a more stable amide linkage for subsequent polymerization.
Materials:
-
This compound
-
Isobutyryl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(7-bromobenzo[d]isoxazol-3-yl)isobutyramide.
Protocol 2: Synthesis of a Thermo-Responsive Polymer via Stille Cross-Coupling
This protocol describes the polymerization of the modified monomer with a hydrophilic comonomer.
Materials:
-
N-(7-bromobenzo[d]isoxazol-3-yl)isobutyramide (Monomer 1)
-
A suitable distannylated hydrophilic comonomer (e.g., a polyethylene glycol-based monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Tri(o-tolyl)phosphine (P(o-tol)3)
-
Anhydrous toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask, combine N-(7-bromobenzo[d]isoxazol-3-yl)isobutyramide (1.0 eq), the distannylated comonomer (1.0 eq), Pd2(dba)3 (0.02 eq), and P(o-tol)3 (0.08 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and DMF to the flask via syringe.
-
Heat the reaction mixture to 110°C and stir for 48 hours.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the polymer and wash it with methanol and acetone.
-
Redissolve the polymer in a small amount of chloroform and reprecipitate it in methanol to further purify it.
-
Dry the final polymer under vacuum.
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for the thermo-responsive polymer.
Characterization and Data
The synthesized monomer and polymer should be thoroughly characterized to confirm their structure and properties.
| Analysis Technique | Monomer 1 | Final Polymer |
| ¹H NMR | Confirmation of isobutyryl group attachment | Broad peaks characteristic of a polymer, confirmation of both monomer units |
| ¹³C NMR | Confirmation of amide carbonyl carbon | Confirmation of polymer backbone structure |
| FT-IR | Amide C=O stretch (~1680 cm⁻¹) | Persistence of amide C=O stretch |
| Mass Spectrometry | Molecular ion peak corresponding to the expected mass | Not applicable (used for monomer) |
| Gel Permeation Chromatography (GPC) | Not applicable | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) |
| UV-Vis Spectroscopy | Determination of absorption maxima | To study the electronic properties of the polymer backbone |
| Differential Scanning Calorimetry (DSC) | Determination of melting point | Determination of glass transition temperature (Tg) |
| Rheology | Not applicable | To study the sol-gel transition and mechanical strength of the hydrogel |
Determining the Lower Critical Solution Temperature (LCST)
The LCST of the final polymer is a critical parameter and can be determined by monitoring the change in optical transmittance of a dilute aqueous solution of the polymer as a function of temperature.
Protocol:
-
Prepare a 1 wt% aqueous solution of the polymer.
-
Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased from 25°C to 50°C at a controlled rate (e.g., 1°C/min).
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
Workflow for Drug Encapsulation and Release Studies
Sources
- 1. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. This compound | CAS 1260860-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. mdpi.com [mdpi.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Enhancement of polymer thermoresponsiveness and drug delivery across biological barriers by addition of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
Application Notes & Protocols: Leveraging 7-Bromobenzo[d]isoxazol-3-amine for the Synthesis of Novel Bioactive Scaffolds
Prepared by: Senior Application Scientist, Chemical Biology Division
Abstract
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique electronic properties and rigid structure make it an ideal starting point for developing compounds with a wide range of biological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This document provides detailed application notes and validated protocols for the synthesis of novel compounds derived from 7-Bromobenzo[d]isoxazol-3-amine, a versatile building block for drug discovery. We will explore key synthetic transformations at the C7-bromo and N3-amine positions, focusing on robust and scalable reaction methodologies such as palladium-catalyzed cross-coupling and N-acylation. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the mechanistic rationale behind experimental choices and the practical application of these compounds, particularly in the context of kinase inhibitor development.[5]
Introduction: The Strategic Value of this compound
This compound (MW: 213.03 g/mol , Formula: C₇H₅BrN₂O) is a bifunctional building block of significant interest in modern synthetic and medicinal chemistry.[6][7] Its structure presents two primary, orthogonal sites for chemical modification:
-
The 3-amino group: A nucleophilic primary amine that serves as a handle for amide bond formation, sulfonylation, and reductive amination, allowing for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.
-
The 7-bromo substituent: An aryl bromide that is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This position allows for the strategic installation of aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR) and enhance metabolic stability.
The strategic combination of modifications at these two sites enables the rapid generation of diverse chemical libraries, making this scaffold a cornerstone for hit-to-lead and lead optimization campaigns. This guide details protocols for key transformations that unlock the synthetic potential of this valuable intermediate.
Synthetic Strategy I: N-Functionalization via Amide Coupling
The formation of an amide bond at the 3-amino position is one of the most fundamental and effective ways to elaborate the core scaffold. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to form key hydrogen bond interactions with biological targets. The following protocol utilizes a standard carbodiimide coupling agent, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with a nucleophilic catalyst, DMAP (4-Dimethylaminopyridine), to facilitate the reaction between the amine and a carboxylic acid.[8]
Protocol 2.1: Synthesis of N-(7-bromobenzo[d]isoxazol-3-yl)acetamide
This protocol demonstrates a general procedure for the acylation of the 3-amino group using acetic acid as a representative coupling partner.
Workflow Diagram: N-Acylation
Caption: General workflow for N-acylation of the starting material.
Experimental Details:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 213.03 | 1.0 | 213 mg (1.0 mmol) |
| Acetic Acid | 60.05 | 1.2 | 72 mg (1.2 mmol) |
| EDC·HCl | 191.70 | 1.5 | 288 mg (1.5 mmol) |
| DMAP | 122.17 | 0.2 | 24 mg (0.2 mmol) |
| Dichloromethane (DCM) | - | - | 10 mL |
Step-by-Step Protocol:
-
To a dry 50 mL round-bottom flask, add this compound (213 mg, 1.0 mmol) and acetic acid (72 mg, 1.2 mmol).
-
Dissolve the solids in anhydrous dichloromethane (10 mL) and stir under a nitrogen atmosphere.
-
Add DMAP (24 mg, 0.2 mmol) followed by EDC·HCl (288 mg, 1.5 mmol) to the mixture.[8]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1% aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(7-bromobenzo[d]isoxazol-3-yl)acetamide.
Causality & Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with this intermediate to form a more reactive DMAP-acylpyridinium salt, which is then readily attacked by the 3-amino group of the benzisoxazole to form the stable amide bond.[8]
Synthetic Strategy II: C-N Cross-Coupling at the C7 Position
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides and amines.[9][10] This reaction is critical for accessing novel chemical space and is widely used in the synthesis of pharmaceutical compounds.[10] The protocol below describes the coupling of our scaffold with a representative secondary amine, morpholine.
Protocol 3.1: Synthesis of 7-morpholinobenzo[d]isoxazol-3-amine
Workflow Diagram: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig C-N cross-coupling.
Experimental Details:
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| This compound | 213.03 | 1.0 | 213 mg (1.0 mmol) |
| Morpholine | 87.12 | 1.5 | 131 mg (1.5 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18 mg (0.02 mmol) |
| Xantphos | 578.68 | 0.08 (8 mol%) | 46 mg (0.08 mmol) |
| Cs₂CO₃ | 325.82 | 2.0 | 652 mg (2.0 mmol) |
| Anhydrous Dioxane | - | - | 5 mL |
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add this compound (213 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol), Xantphos (46 mg, 0.08 mmol), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).
-
Seal the tube, and evacuate and backfill with dry nitrogen gas. Repeat this cycle three times.
-
Under a positive pressure of nitrogen, add anhydrous dioxane (5 mL) followed by morpholine (131 mg, 1.5 mmol).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired product.
Causality & Rationale: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the benzisoxazole. The bulky electron-rich Xantphos ligand stabilizes the palladium center and facilitates this step.[11] The strong, non-nucleophilic base (Cs₂CO₃) deprotonates the amine, allowing it to coordinate to the palladium complex. Reductive elimination then occurs, forming the new C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[10]
Application Focus: Scaffolds for Kinase Inhibitor Design
Derivatives of benzo[d]isoxazole are valuable in the development of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology.[5][12] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[13][14] The compounds synthesized through the protocols above can be used as scaffolds that place key functional groups into the ATP-binding pocket of a target kinase.
-
The benzisoxazole core acts as a rigid hinge-binding motif.
-
The N-acyl group (from Strategy I) can be designed to interact with the ribose pocket or solvent front.
-
The C7-substituent (from Strategy II) can be tailored to occupy the hydrophobic back pocket, enhancing potency and selectivity.
Conceptual Kinase Inhibition Pathway:
Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.
The novel compounds generated from this compound can be subjected to biochemical and cellular screening assays to determine their IC₅₀ values against a panel of relevant kinases, providing a direct measure of their therapeutic potential.[14]
References
- Geronikaki, A., & Pitta, E. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry.
- Lead Sciences. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine.
- ResearchGate. (2023). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- National Institutes of Health. (2011). Synthesis of histidine kinase inhibitors and their biological properties.
- Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References.
- ResearchGate. (2023). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
- ResearchGate. (2021). Benzisoxazole: A privileged scaffold for medicinal chemistry.
- National Institutes of Health. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties.
- National Institutes of Health. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- Semantic Scholar. (n.d.). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
- Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry.
- ResearchGate. (2019). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
- National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Organic Chemistry Portal. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions.
- Beilstein Journals. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis of histidine kinase inhibitors and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for N-acylation of 7-Bromobenzo[d]isoxazol-3-amine
Application Note & Protocol
Topic: Experimental Procedure for N-Acylation of 7-Bromobenzo[d]isoxazol-3-amine
Abstract
This document provides a comprehensive guide for the N-acylation of this compound, a critical transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug development. N-acylated benzisoxazoles are key scaffolds in various pharmacologically active compounds.[1] This guide details a robust and reproducible protocol, explains the underlying chemical principles, and offers insights into critical experimental parameters. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and functionalization of heterocyclic compounds.
Introduction: The Significance of N-Acylated Benzisoxazoles
This compound is a valuable heterocyclic building block.[1] The primary amine group at the 3-position serves as a versatile synthetic handle for derivatization. N-acylation, the process of introducing an acyl group (-C(O)R) onto the nitrogen atom, is a fundamental reaction that transforms the amine into a more complex amide. This modification is a cornerstone of medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: Acylation can significantly alter a molecule's solubility, lipophilicity, and metabolic stability.
-
Bioisosteric Replacement: The resulting amide bond is a common feature in many biologically active molecules and can mimic peptide bonds.
-
Introduction of Pharmacophores: The acyl group can introduce new functionalities and pharmacophoric elements that can interact with biological targets, leading to the development of novel therapeutic agents such as kinase inhibitors and receptor modulators.
This application note presents a standard, reliable procedure for the N-acylation of this compound using an acyl chloride as the acylating agent.
Reaction Principle: Nucleophilic Acyl Substitution
The N-acylation of an amine is a classic example of a nucleophilic acyl substitution reaction.[2] The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate is unstable and collapses. The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom to neutralize the resulting positively charged amide and generate the final N-acylated product. The base also serves to quench the HCl byproduct generated during the reaction.
Safety and Handling
Prior to commencing any experimental work, it is imperative to read and understand the Material Safety Data Sheet (MSDS) for each reagent. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
This compound: May cause skin and eye irritation. Inhalation of dust should be avoided.
-
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents.[6] They must be handled with extreme care in an anhydrous environment.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.[4]
-
Pyridine/Triethylamine: These are flammable, toxic, and corrosive bases with strong, unpleasant odors. Handle in a well-ventilated fume hood.
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from preparation to final product characterization.
Caption: Workflow for the N-acylation of this compound.
Detailed Experimental Protocol
This protocol describes the N-acylation using benzoyl chloride as a representative acylating agent. The procedure can be adapted for other acyl chlorides by adjusting molar equivalents accordingly.
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Notes |
| This compound | 1260860-32-9 | 213.03 | 1.0 | Starting material. |
| Benzoyl Chloride | 98-88-4 | 140.57 | 1.1 | Acylating agent. Handle with care. |
| Pyridine | 110-86-1 | 79.10 | 1.5 | Base and catalyst. Anhydrous grade recommended. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | Anhydrous solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | For aqueous work-up. |
| Brine (Saturated NaCl solution) | - | - | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | - | - | For column chromatography. |
| Hexane / Ethyl Acetate | - | - | - | Eluent system for chromatography. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Glass syringes
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Scientist's Note: Anhydrous conditions are crucial as acyl chlorides react readily with water, which would consume the reagent and lower the yield.[7]
-
-
Base Addition:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
Scientist's Note: The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.
-
-
Acylation:
-
While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq.) dropwise via syringe over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 4-12 hours.
-
Scientist's Note: The initial cooling to 0 °C helps to control the initial exothermic reaction.[7] A slight excess of the acylating agent ensures the complete consumption of the starting amine.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Use a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate) to check for the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).
-
Scientist's Note: The NaHCO₃ wash removes any unreacted acyl chloride and neutralizes acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use an appropriate eluent system, such as a gradient of hexane and ethyl acetate, to isolate the pure N-acylated product.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product, typically as a solid.
-
Characterization
The identity and purity of the synthesized N-(7-bromobenzo[d]isoxazol-3-yl)benzamide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity. Expect to see characteristic amide N-H proton signals and aromatic signals from both the benzisoxazole and the newly introduced benzoyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically ~1650-1680 cm⁻¹) and N-H stretch (~3200-3400 cm⁻¹).
References
- PubChem. (n.d.). 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine.
- Pearson. (2024). Reactions of Amino Acids: Acylation.
- DiRocco, D. A., et al. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. Journal of the American Chemical Society, 134(20), 8489-8492.
- California State University, Bakersfield (CSUB). (n.d.). Safety in the Organic Chemistry Laboratory.
- National Center for Biotechnology Information. (2015). Recent Advances in Synthetic Routes to Azacycles. PubMed Central.
- Friary, R. J., et al. (1973). Heterocyclic synthesis via the intramolecular acylation of enamines derived from amino acids. The Journal of Organic Chemistry, 38(20), 3487–3491.
- Chemistry LibreTexts. (2020). Safety.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation.
- Lead Sciences. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Phukan, K., & Dutta, M. (2014). Regioselective N-acylation of N-based heterocyclic compounds using potter's clay as a reusable catalyst. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 384-387.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Learning Videos Channel. (2019). Safe Handling of Corrosive & Flammable Chemical Reagents - Lab Safety. YouTube.
- The Royal Society of Chemistry. (2017). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. RSC Advances, 7(49), 30973-30977.
- ResearchGate. (2018). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
- MDPI. (2018). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 23(10), 2465.
- Casa Sauza. (2021). Safety in the Laboratories During Chemical Handling.
- National Center for Biotechnology Information. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Reactions of Amino Acids: Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. csub.edu [csub.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromobenzo[d]isoxazol-3-amine
Introduction: The Strategic Importance of the Benzo[d]isoxazol-3-amine Scaffold
The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The 3-amino-7-substituted benzo[d]isoxazole framework, in particular, is a key building block in the synthesis of novel therapeutics. The ability to functionalize the 7-position of the benzo[d]isoxazole ring through robust and versatile cross-coupling reactions is therefore of paramount importance to researchers in drug discovery and development.[4]
This guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with 7-Bromobenzo[d]isoxazol-3-amine. As a Senior Application Scientist, the aim is to not only provide a set of instructions but to also offer insights into the rationale behind the choice of reagents and conditions, ensuring that researchers can confidently apply and adapt these methods for their specific synthetic targets.
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[6][7] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst, thereby affecting reaction efficiency and substrate scope.[8][9]
Protocol I: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-benzo[d]isoxazol-3-amines
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organic halide.[6] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a broad range of functional groups.[5]
Rationale for Protocol Design
The protocol described below is adapted from established methodologies for the Suzuki coupling of bromo-substituted N-containing heterocycles.[4] The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is crucial for promoting the oxidative addition of the aryl bromide and facilitating the subsequent transmetalation and reductive elimination steps, especially with potentially coordinating substrates like this compound.[8][9] A carbonate or phosphate base is used to activate the boronic acid for transmetalation. The use of a dioxane/water solvent system is common for Suzuki couplings, as it helps to solubilize both the organic and inorganic reagents.[4]
Detailed Experimental Protocol
-
Reagent Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: To the Schlenk tube, add the palladium catalyst, for example, Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a concentration of 0.1 M with respect to the this compound.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-benzo[d]isoxazol-3-amine.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 89 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 85 | 12 | 72 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[7] This reaction has broad applicability in medicinal chemistry for the introduction of nitrogen-containing functionalities.[10]
Rationale for Protocol Design
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[7] For the coupling of an electron-rich aryl bromide like this compound, a sterically hindered, electron-rich phosphine ligand such as XPhos or a Josiphos-type ligand is often required to promote the challenging oxidative addition and reductive elimination steps.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming the active nucleophile. Anhydrous conditions and an inert atmosphere are critical to prevent catalyst deactivation and side reactions.
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a magnetic stir bar with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane to achieve a concentration of 0.1 M with respect to the this compound.
-
Reaction: Seal the vial and heat the reaction mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A small amount of triethylamine (0.1-1%) may be added to the eluent to prevent streaking of the amine product on the silica gel.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | XPhos Pd G3 (2) | NaOtBu | Toluene | 110 | 18 | 78 |
| 2 | Morpholine | RuPhos Pd G3 (2) | K₃PO₄ | Dioxane | 100 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) / Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 16 | 75 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Protocol III: Sonogashira Coupling for the Synthesis of 7-Alkynyl-benzo[d]isoxazol-3-amines
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for the introduction of an alkyne moiety, which can serve as a versatile handle for further synthetic transformations, such as click chemistry.[11]
Rationale for Protocol Design
The classical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[11] The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne.[11] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and to act as a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[11] The protocol below outlines a standard copper-co-catalyzed procedure.
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 equiv.). Then, add the terminal alkyne (1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 7-alkynyl-benzo[d]isoxazol-3-amine.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 4 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 60 | 6 | 88 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 75 (Cu-free) |
Yields are hypothetical and based on typical outcomes for similar substrates.
Analysis and Characterization of Products
The successful synthesis of the desired 7-substituted-benzo[d]isoxazol-3-amines should be confirmed by a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. The product should have a different Rf value compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the product and confirms its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
¹H NMR: Expect to see the disappearance of the signal corresponding to the proton on the brominated carbon and the appearance of new signals corresponding to the coupled aryl, amino, or alkynyl group. The aromatic protons of the benzo[d]isoxazole core will also show characteristic shifts.
-
¹³C NMR: The carbon atom at the 7-position will show a significant upfield or downfield shift upon substitution. New signals corresponding to the introduced group will also be present.
-
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the synthesized compound.
Expected ¹H NMR Spectral Data for a Representative Product (7-phenyl-benzo[d]isoxazol-3-amine): The aromatic region would be expected to show a complex pattern of multiplets for the protons of the benzo[d]isoxazole core and the newly introduced phenyl group. The amine protons would likely appear as a broad singlet.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper handling to avoid exposure to air and moisture. |
| Insufficiently degassed solvent/reagents | Degas the solvent and reaction mixture thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., toluene, dioxane, DMF). | |
| Formation of side products (e.g., homocoupling, dehalogenation) | Reaction conditions too harsh | Lower the reaction temperature and/or catalyst loading. |
| Presence of oxygen | Ensure the reaction is maintained under a strict inert atmosphere. | |
| Difficulty in product purification | Product is a basic amine | Use an eluent containing a small amount of triethylamine (0.1-1%) during column chromatography to improve peak shape. |
| Product is highly polar | Consider using reverse-phase chromatography. |
References
- Correa, A., et al. (2009). Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 109(1), 71-100.
- DeGoey, D. A., et al. (2018). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. Journal of Medicinal Chemistry, 61(5), 2032-2050.
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Gagnon, A., et al. (2014). Therapeutic compounds. U.S.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. (2007). U.S.
- The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
- 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. (2022). Molecules, 27(19), 6293.
- Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Journal of the Brazilian Chemical Society, 29(10), 2096-2107.
- Biaryl ether sulfonamides and their use as therapeutic agents. (2013). WO 2013/064984 A1.
- 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one. (2022). Molbank, 2022(3), M1458.
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2021). The Journal of Organic Chemistry, 86(17), 11635-11646.
- Organic Chemistry Data. 1H NMR Chemical Shifts.
- Process for producing benzo [d] isoxazol-3-yl-methanesulfonic acid and its intermedi
- Kakkerla, R., et al. (2015). Synthesis and characterization of novel isoxazolyl benzimidazoles. Journal of Chemical and Pharmaceutical Research, 7(7), 445-448.
- 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one. (2022). ResearchGate.
- Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. (2023). Molecules, 28(21), 7352.
- Microreactor technology to buchwald-hartwig amination. (2009). U.S.
- NIST. 1,4-Benzenediamine, N-phenyl-.
- Therapeutic compounds. (2014). WO 2014/134566 A2.
- Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. (2018). ACS Omega, 3(11), 15638-15648.
- Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. (2017). Organic & Biomolecular Chemistry, 15(46), 9857-9861.
- Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. (2016). Journal of Medicinal Chemistry, 59(5), 1968-1981.
- Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012). Pharmaceuticals, 5(5), 461-475.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. WO2014134566A2 - Therapeutic compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US9951043B2 - Therapeutic compounds - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. rsc.org [rsc.org]
Application Notes & Protocols for Suzuki Coupling Reactions Involving Brominated Isoxazoles
Introduction: The Strategic Importance of Isoxazoles in Modern Drug Discovery
The isoxazole motif is a cornerstone in medicinal chemistry, prized for its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This five-membered heterocycle is not merely a passive scaffold; its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in the design of novel therapeutics.[2][4] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4]
The functionalization of the isoxazole ring is therefore of paramount importance for generating molecular diversity and fine-tuning pharmacological profiles. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acid derivatives.[5][6][7] This guide provides a detailed exploration of the application of Suzuki coupling to brominated isoxazoles, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Nuances of Coupling Brominated Isoxazoles
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Palladium(0) species.[6][8][9] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) intermediate. The reactivity of the C-Br bond is influenced by its position on the isoxazole ring and the electronic nature of other substituents.
-
Transmetalation : This step involves the transfer of the organic group from the boronic acid to the palladium center. It is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The choice of base is critical and can significantly impact the reaction outcome.
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[10]
Expertise in Action: Why Bulky Ligands are Crucial for Isoxazole Couplings
A key challenge in the Suzuki coupling of some substituted isoxazoles, particularly 5-bromoisoxazoles, is the potential for side reactions, such as the formation of ketone byproducts. Research has shown that the use of bulky, electron-rich phosphine ligands is essential to suppress these unwanted pathways.[11]
The ligand P(t-Bu)₃ HBF₄, when paired with a palladium source like Pd₂(dba)₃, has proven highly effective.[11] The steric bulk of the tri(tert-butyl)phosphine ligand promotes the reductive elimination step, favoring the formation of the desired coupled product over competing side reactions. This strategic choice of ligand is a prime example of how understanding the reaction mechanism can lead to significant improvements in yield and product purity.
Experimental Protocols
General Considerations for a Self-Validating Protocol
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst.[4] It is crucial to rigorously degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Reagent Quality: The purity of the brominated isoxazole, boronic acid, and base is paramount. Boronic acids can be prone to decomposition (protodeboronation), so using fresh or properly stored reagents is recommended.[6]
-
Monitoring the Reaction: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and ensure complete conversion of the starting material.[5][12]
Protocol 1: General Procedure for the Suzuki Coupling of a Brominated Isoxazole
This protocol provides a robust starting point for the Suzuki coupling of various brominated isoxazoles with arylboronic acids. Optimization may be required for specific substrates.
Materials:
-
Brominated isoxazole (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, n-propanol)
-
Water (if using a mixed solvent system, typically a 4:1 to 10:1 ratio of organic solvent to water)
Step-by-Step Workflow:
-
Reaction Setup: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and a condenser, add the brominated isoxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed anhydrous solvent via syringe. If a co-solvent is used, add the degassed water at this stage.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.[5][12]
-
Wash the organic layer sequentially with water and brine.[5][12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized isoxazole.
Protocol 2: Optimized Conditions for 5-Bromoisoxazoles
This protocol is specifically tailored for the coupling of 5-bromoisoxazoles, where byproduct formation can be a concern. The key is the use of a bulky phosphine ligand.[11]
Materials:
-
3,4-disubstituted 5-bromoisoxazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
Follow the general procedure outlined in Protocol 1, substituting the catalyst system and base as listed above. A typical reaction temperature for this system is 100 °C. The use of P(t-Bu)₃·HBF₄ is critical for achieving high yields and minimizing the formation of ketone byproducts.[11]
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of brominated isoxazoles. These should be considered as a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Comments |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is often used with specific ligands.[6][11] |
| Ligand | PPh₃ or P(t-Bu)₃·HBF₄ | PPh₃ is a standard ligand. For substituted 5-bromoisoxazoles, the bulky P(t-Bu)₃·HBF₄ is recommended to suppress side reactions.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be substrate-dependent. K₃PO₄ is often effective for heteroaryl couplings.[9][13] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, n-Propanol/H₂O | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[6][10] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to degradation.[4][10] |
| Equivalents of Boronic Acid | 1.1 - 1.5 | A slight excess is used to compensate for potential homocoupling and protodeboronation.[10] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Sub-optimal conditions. | Ensure a strictly inert atmosphere. Use a fresh, high-quality catalyst. Screen different bases, solvents, and temperatures.[4] |
| Dehalogenation of Starting Material | The Pd-H species formed reductively eliminates with the aryl group. | This can be influenced by the solvent and base. Ensure the boronic acid is of high quality to favor transmetalation over dehalogenation.[6][14] |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient transmetalation. | Rigorously degas all reagents and solvents. A higher reaction temperature or a more efficient catalyst system may be required.[6] |
| Formation of Ketone Byproducts (with 5-bromoisoxazoles) | Competing reaction pathway. | Use a bulky phosphine ligand such as P(t-Bu)₃·HBF₄ to sterically favor the desired reductive elimination.[11] |
| Protodeboronation of Boronic Acid | Instability of the boronic acid, especially in aqueous base. | Use fresh boronic acid. Consider using a boronate ester, which can be more stable. Minimize reaction time where possible.[2][6] |
References
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
- Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Advances in isoxazole chemistry and their role in drug discovery.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Advances in isoxazole chemistry and their role in drug discovery. CoLab.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki coupling of oxazoles. The University of Manchester. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
- Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with...
- Suzuki Cross-coupling Catalyzed By Bridged Bis-1,2,4-triazolium Salts-palladium System. Global Thesis. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Laboratory-Scale Synthesis of 7-Bromobenzo[d]isoxazol-3-amine: A Detailed Technical Guide
An Application Note and Protocol for Researchers
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 7-Bromobenzo[d]isoxazol-3-amine, a key heterocyclic building block in medicinal chemistry. The benzisoxazole scaffold is a privileged structure found in various pharmaceutical agents, including antipsychotic and anticonvulsant drugs.[1] This protocol details a reliable and reproducible method starting from a commercially available precursor, emphasizing procedural safety, mechanistic understanding, and thorough analytical characterization of the final product. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Background
This compound is an important intermediate used in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The strategic placement of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the amine group allows for amide bond formation or other nucleophilic additions.
The synthesis of the 1,2-benzisoxazole core can be achieved through several strategies, primarily involving the formation of the critical N-O bond or a C-O bond to complete the heterocyclic ring.[2] The protocol outlined herein employs a robust and efficient method: the base-mediated intramolecular cyclization of an oxime precursor. This approach is favored for its operational simplicity and the stability of the intermediates. Specifically, it involves the conversion of a 2-hydroxyaryl ketone to its corresponding oxime, followed by a base-promoted ring closure. This strategy avoids harsh reagents and provides a direct route to the desired 3-amino-substituted benzisoxazole system.[2]
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages starting from 2-hydroxy-3-bromoacetophenone:
-
Oximation: The ketone is converted to an oxime using hydroxylamine hydrochloride.
-
Cyclization: The intermediate oxime undergoes a base-promoted intramolecular nucleophilic substitution to form the benzisoxazole ring.
Overall Reaction:
Mechanism Insight: The cyclization step is initiated by the deprotonation of the phenolic hydroxyl group under basic conditions. The resulting phenoxide acts as a nucleophile, attacking the sp²-hybridized carbon of the oxime. This is followed by the elimination of a water molecule to form the stable aromatic isoxazole ring. This pathway is a classic example of constructing a heterocyclic system through intramolecular cyclization.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent | CAS No. | Molecular Wt. | Recommended Purity | Notes |
| 2-hydroxy-3-bromoacetophenone | 1836-05-1 | 215.04 g/mol | ≥97% | Starting material. |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 g/mol | ≥99% | Toxic and Corrosive. [3][4] |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | ≥98% | Corrosive. |
| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Anhydrous or 95% | Solvent. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade | Extraction solvent. |
| Hexanes | 110-54-3 | - | ACS Grade | Eluent for chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Drying agent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | - | Used in work-up. |
| Brine (Saturated NaCl solution) | - | - | - | Used in work-up. |
Table 2: Required Equipment
| Equipment | Purpose |
| 250 mL Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For homogenous mixing |
| Heating mantle or oil bath | For controlled heating |
| Thermometer or temperature probe | To monitor reaction temperature |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal under reduced pressure |
| Glass funnel and filter paper | For filtration |
| Thin Layer Chromatography (TLC) plates | For reaction monitoring |
| Glass column for chromatography | For purification |
| Beakers, graduated cylinders, flasks | General laboratory glassware |
Detailed Experimental Protocol
Step 1: Synthesis of (E/Z)-1-(3-bromo-2-hydroxyphenyl)ethan-1-one oxime
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-bromoacetophenone (5.0 g, 23.2 mmol) in ethanol (100 mL).
-
Reagent Addition: To this solution, add hydroxylamine hydrochloride (2.42 g, 34.8 mmol, 1.5 eq) followed by a solution of sodium hydroxide (2.78 g, 69.6 mmol, 3.0 eq) in water (20 mL). The addition of the NaOH solution should be done portion-wise to control any exotherm.
-
Reaction Conditions: Stir the resulting mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the oxime product should appear.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Add 100 mL of deionized water to the residue.
-
Acidify the aqueous mixture to pH ~5-6 using 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield the crude oxime intermediate. This intermediate is often used directly in the next step without further purification.
-
Step 2: Synthesis of this compound via Cyclization
-
Reaction Setup: Place the crude oxime from the previous step into a 250 mL round-bottom flask equipped with a stir bar and a reflux condenser.
-
Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (100 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-105°C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Monitoring: The reaction can be monitored by taking small aliquots, neutralizing them, extracting with EtOAc, and analyzing by TLC (Eluent: 50% Ethyl Acetate in Hexanes) to observe the formation of the final product.
-
Work-up:
-
After the reaction is complete, cool the flask to room temperature in an ice bath.
-
A solid product should precipitate from the basic solution.
-
Collect the crude product by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or toluene, to obtain pure this compound as a crystalline solid.
-
Visualization of Workflow
The overall process from starting materials to the final purified product is summarized in the workflow diagram below.
Sources
Analytical methods for 7-Bromobenzo[d]isoxazol-3-amine characterization
An In-depth Guide to the Analytical Characterization of 7-Bromobenzo[d]isoxazol-3-amine
Introduction
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities and their intermediates is a cornerstone of ensuring safety, efficacy, and quality. This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. As a critical building block or intermediate, its purity, identity, and stability must be unequivocally established before its inclusion in downstream synthetic routes for active pharmaceutical ingredients (APIs).
This comprehensive guide provides a suite of detailed analytical methods and validation protocols for the robust characterization of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural lists. It delves into the causality behind experimental choices, grounding each protocol in the authoritative principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3] The objective is to equip scientists with a self-validating framework to generate reliable and reproducible data, ensuring the compound meets the stringent quality attributes required for its intended purpose.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is essential for informing analytical method development, particularly for chromatography and solubility studies. The following table summarizes key properties for this compound.
| Property | Value | Source |
| CAS Number | 1260860-32-9 | [4][5][6] |
| Molecular Formula | C₇H₅BrN₂O | [4][6][7] |
| Molecular Weight | 213.03 g/mol | [4][8] |
| Purity (Typical) | ≥95% | [6][8] |
| Appearance | Solid (form may vary) | [9] |
| Storage | 2-8°C, Keep in dark place, sealed in dry, Inert atmosphere | [4][6][9] |
Overall Analytical Workflow
A systematic approach to characterization ensures that all critical quality attributes of the intermediate are assessed. The workflow begins with fundamental identity confirmation and proceeds through purity assessment and structural elucidation.
Caption: High-level workflow for the comprehensive characterization of this compound.
Chromatographic Purity and Assay by HPLC-UV
Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main component from process-related impurities and degradation products. A reversed-phase method is chosen as the primary approach due to the aromatic and moderately polar nature of the target analyte. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively resolved and eluted. The selection of acetonitrile over methanol is based on its lower viscosity and UV cutoff, often providing sharper peaks and a more stable baseline.
Protocol 1: HPLC Purity Determination
-
Instrumentation & Columns:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | 254 nm | A common wavelength for aromatic compounds; DAD is used to check for co-eluting peaks. |
| Gradient Program | 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30-31 min: 90% to 10% B31-35 min: 10% B | A shallow gradient provides high resolution for closely eluting impurities. |
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100.
-
This method is considered an assay when performed against a qualified reference standard.
-
Structural Elucidation and Identity Confirmation
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides an unambiguous structural confirmation of the molecule.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS is indispensable for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, it provides a highly accurate mass measurement (typically <5 ppm error), which allows for the confident determination of the molecular formula. Electrospray ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, nitrogen-containing molecules, minimizing fragmentation and maximizing the intensity of the molecular ion.
Protocol 2: HRMS Analysis
-
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent such as acetonitrile or methanol.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive. The amine and isoxazole nitrogens are readily protonated.
-
Mass Range: m/z 100-500. This range comfortably covers the expected molecular ion.
-
Data Acquisition: Acquire in full scan mode to obtain the accurate mass of the protonated molecule [M+H]⁺.
-
-
Expected Results:
-
The calculated exact mass for C₇H₅BrN₂O [M] is 211.9592.
-
The expected protonated molecule [M+H]⁺ is 212.9670 .
-
A critical diagnostic feature will be the isotopic pattern of the bromine atom. Look for two peaks of nearly equal intensity separated by ~2 Da (for ⁷⁹Br and ⁸¹Br).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms. For this compound, the aromatic region of the ¹H NMR spectrum will be particularly diagnostic for confirming the substitution pattern on the benzene ring.[10]
Protocol 3: NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good starting choice for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.
-
-
Data Acquisition:
-
¹H NMR: Acquire standard proton spectra. Key signals to observe will be the aromatic protons on the benzo ring and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect to see 7 distinct carbon signals corresponding to the molecular structure.
-
-
Predicted Spectral Data (Based on analogous structures):
-
¹H NMR (in DMSO-d₆):
-
Aromatic protons: Signals expected in the range of δ 7.0-8.0 ppm. The coupling patterns (doublets, triplets) will confirm the 7-bromo substitution.
-
Amine protons (-NH₂): A broad singlet, typically in the range of δ 5.0-6.0 ppm, which would disappear upon D₂O exchange.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the 7 carbons of the heterocyclic system. The carbon atom attached to the bromine (C7) will likely appear around δ 110-120 ppm, while the carbons of the isoxazole ring will be further downfield.
-
-
Functional Group Identification by FT-IR Spectroscopy
Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[11] For this compound, this technique is excellent for confirming the presence of the amine (N-H) and the aromatic (C=C, C-H) functionalities.
Protocol 4: FT-IR Analysis
-
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂)[12] |
| 3100-3000 | C-H stretch | Aromatic C-H |
| ~1620 | N-H bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Isoxazole Ring |
| Below 850 | C-H bend | Aromatic out-of-plane bending |
| Below 700 | C-Br stretch | Carbon-Bromine bond |
Thermal Properties by DSC and TGA
Expertise & Rationale: Thermal analysis provides crucial information about the melting point, thermal stability, and decomposition profile of a compound.[13][14] Differential Scanning Calorimetry (DSC) is used to determine the melting point and purity, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating when the compound begins to decompose.
Protocol 5: Thermal Analysis
-
Instrumentation:
-
DSC and TGA instruments.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
-
DSC Method:
-
Temperature Program: Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: The sharp endothermic peak corresponds to the melting point of the compound.
-
-
TGA Method:
-
Temperature Program: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: The temperature at which significant weight loss begins is the onset of decomposition.
-
Analytical Method Validation Strategy
Trustworthiness: To ensure that the developed analytical methods are fit for their intended purpose (e.g., release testing of an intermediate), they must be validated. The validation process demonstrates that the procedure is reliable, reproducible, and accurate.[15][16] The framework for this validation is provided by the ICH Q2(R2) guideline.[1][2]
Caption: Key validation parameters for an analytical procedure as per ICH Q2(R2) guidelines.[1][2]
Validation Summary for the HPLC Purity Method:
-
Specificity: Demonstrate that the peak for this compound is free from interference from the diluent, known impurities, and degradation products (forced degradation study).
-
Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Perform six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD should meet predefined criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for impurity analysis.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2) and show that the results remain unaffected.[16]
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubChem. 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine. National Center for Biotechnology Information.
- MDPI. 4-(7-Bromobenzo[d][1][2][15]thiadiazol-4-yl)morpholine. Multidisciplinary Digital Publishing Institute.
- Chemical-Suppliers. This compound.
- Lead Sciences. This compound.
- Boron Molecular. This compound.
- ATSDR. Analytical Methods. Agency for Toxic Substances and Disease Registry.
- ResearchGate. FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.
- ResearchGate. 13C NMR spectra of 7-chlorobenzo[d]thiazol-2-amine in CDCl3.
- Semantic Scholar. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- Royal Society of Chemistry. Supporting Information.
- ResearchGate. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide.
- National Institutes of Health. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide.
- HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid.
- PubChem. 5,7-Difluorobenzo[d]isoxazol-3-amine. National Center for Biotechnology Information.
- ResearchGate. FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS 1260860-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 7-Bromobenzo[d]oxazol-2-amine | 1211527-07-9 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. youtube.com [youtube.com]
Purification techniques for 7-Bromobenzo[d]isoxazol-3-amine
An Application Guide to the Purification of 7-Bromobenzo[d]isoxazol-3-amine
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of this compound (CAS No: 1260860-32-9), a key heterocyclic building block in medicinal chemistry and drug development. Recognizing that the purity of starting materials is paramount to the success of subsequent synthetic steps and the reliability of biological data, this document outlines field-proven methodologies for obtaining this compound with high purity (typically >98%). We delve into the foundational physicochemical properties of the target molecule to inform the selection of appropriate purification strategies, including recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each protocol is presented with step-by-step instructions, the scientific rationale behind experimental choices, and a troubleshooting guide to address common challenges. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the purification of this compound.
Introduction and Physicochemical Profile
This compound is a substituted benzisoxazole derivative. The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1][2] The presence of an amine group and a bromine atom provides two reactive handles for further chemical modification, making it a valuable intermediate in the synthesis of complex molecules.
Commercial batches of this compound are often supplied with a purity of 95-97%, which may contain residual starting materials, by-products, or solvents from its synthesis.[3][4] For applications such as fragment-based drug design, high-throughput screening, or the synthesis of active pharmaceutical ingredients (APIs), a higher degree of purity is essential to ensure data integrity and process efficiency.
A successful purification strategy is built upon a thorough understanding of the molecule's physical and chemical properties. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and data on analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Rationale & Impact on Purification |
| CAS Number | 1260860-32-9[3] | Unique identifier for substance tracking. |
| Molecular Formula | C₇H₅BrN₂O[3] | Confirms elemental composition. |
| Molecular Weight | 213.03 g/mol [3] | Used for calculating molar equivalents and concentrations. |
| Appearance | Typically an off-white to light brown solid. | Visual indicator of purity; color may indicate impurities. |
| Polarity | Moderately polar. | The aromatic system and bromine are nonpolar, while the amine and isoxazole nitrogen/oxygen atoms introduce polarity. This balance is key for selecting chromatographic phases and solvents. A structurally related compound, 7-bromo-4-chlorobenzo[d]isoxazol-3-amine, has a calculated XLogP3 of 2.7, suggesting moderate lipophilicity.[5] |
| Solubility | Likely soluble in polar aprotic solvents (DMSO, DMF, THF) and moderately soluble in polar protic solvents (Ethanol, Methanol). Low aqueous solubility is expected.[6] | Crucial for selecting recrystallization solvents and mobile phases for HPLC. The basic amine group suggests pH-dependent aqueous solubility; protonation at low pH should increase solubility.[6] |
| pKa (Predicted) | The amine group is weakly basic. | Affects solubility in aqueous buffers and behavior in ion-exchange or pH-dependent chromatography. |
Pre-Purification: Purity Assessment
Before commencing any purification protocol, it is critical to assess the purity of the crude or as-received material. This baseline analysis helps in selecting the most appropriate purification method and provides a benchmark against which the final purity can be compared.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and indispensable tool for monitoring reaction progress and assessing the complexity of a mixture.
Protocol: Analytical TLC
-
Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to make a ~1 mg/mL solution.
-
Spotting: Using a capillary tube, spot a small amount of the solution onto the TLC plate's baseline.
-
Elution: Develop the plate in a sealed chamber containing a suitable mobile phase. A good starting point is a mixture of a nonpolar and a polar solvent.
-
Visualization: Visualize the separated spots under UV light (254 nm). The main product spot should be clearly distinguishable from impurities. Calculate the Retention Factor (Rƒ) for each spot.
Table 2: Recommended TLC System for Purity Assessment
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for moderately polar organic compounds. |
| Mobile Phase | 30-50% Ethyl Acetate in Hexane | This solvent system provides good separation for many moderately polar compounds. The ratio can be adjusted to achieve an Rƒ of ~0.3-0.4 for the target compound, which is ideal for subsequent column chromatography. |
| Visualization | UV Lamp (254 nm) | The aromatic benzisoxazole core is UV-active. |
High-Performance Liquid Chromatography (HPLC) & LC-MS
For a quantitative assessment of purity, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[7] Coupling it with a Mass Spectrometer (LC-MS) allows for the simultaneous confirmation of the molecular weight of the main peak and any impurities.
Purification Methodologies: Protocols and Rationale
The choice of purification method depends on the nature of the impurities, the required final purity, and the scale of the operation.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, especially if the crude product is already of relatively high purity (>90%) and crystalline. It relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For compounds like this compound, polar protic solvents are often good candidates.[8]
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, test the solubility of ~10 mg of crude material in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile). The ideal solvent will dissolve the compound when hot but show poor solubility when cold. Ethanol is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This should be done on a hot plate with constant swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity should be re-assessed using TLC or HPLC.
Protocol 2: Flash Column Chromatography
Flash chromatography is the workhorse purification technique in organic synthesis, ideal for separating compounds with different polarities from a complex mixture.[8][9] Given the moderate polarity of this compound, a normal-phase (silica gel) system is highly effective.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine | C7H4BrClN2O | CID 169496998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nasc.ac.in [nasc.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromobenzo[d]isoxazol-3-amine
Prepared by the Senior Application Scientist Desk
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromobenzo[d]isoxazol-3-amine (CAS 1260860-32-9).[1][2] Our objective is to provide in-depth troubleshooting, field-proven insights, and actionable protocols to overcome common challenges and improve reaction yields and purity.
Overview of a Primary Synthetic Pathway
The synthesis of 3-amino-1,2-benzisoxazoles is frequently achieved through the cyclization of an O-substituted amidoxime derived from a 2-hydroxybenzonitrile precursor. This pathway is often favored for its reliability and the accessibility of starting materials. The general workflow involves two key transformations:
-
Amidoxime Formation: Reaction of the starting nitrile (2-hydroxy-3-bromobenzonitrile) with hydroxylamine.
-
Intramolecular Cyclization: Ring closure of the intermediate amidoxime, often facilitated by a dehydrating agent or thermal conditions, to form the benzisoxazole ring system.
Below is a visualization of this common synthetic workflow.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Low yields in heterocyclic synthesis are common and can stem from multiple sources.[3] A systematic approach is the most effective way to diagnose the issue.
Answer: The most probable causes for low yield are suboptimal reaction conditions, reagent impurity, or inefficient cyclization. Let's break down the key areas for investigation.
| Factor to Investigate | Potential Cause & Explanation | Recommended Action & Rationale |
| Reagent Purity | Impurities in the starting 2-hydroxy-3-bromobenzonitrile or hydroxylamine can act as catalyst poisons or introduce competing side reactions.[4] Solvents must be anhydrous for many cyclization conditions. | Verify starting material purity via NMR or LC-MS. Purify by recrystallization if necessary. Use freshly opened, high-purity hydroxylamine. Ensure solvents are rigorously dried over molecular sieves or by distillation. |
| Reaction Conditions | Temperature: Insufficient heat during cyclization may lead to an incomplete reaction. Excessive heat can cause product or intermediate decomposition.[3] Time: The reaction may not have been allowed to run to completion. | Perform small-scale trial reactions to screen a temperature range (e.g., 80°C to 120°C). Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and to check for product degradation.[3] |
| Atmospheric Control | Phenolic compounds can be susceptible to oxidation. Some reactions involving sensitive intermediates are intolerant to atmospheric moisture and oxygen. | If oxidative degradation is suspected, run the reaction under an inert atmosphere (Nitrogen or Argon). This protects sensitive functional groups and prevents moisture-related side reactions.[3] |
| Cyclization Efficiency | The ring-closing step is often the most challenging. Incomplete cyclization can leave a significant amount of the amidoxime intermediate in the final mixture, complicating purification and lowering the yield.[4] | Consider alternative cyclization promoters. While thermal methods or acetic anhydride are common, reagents like carbodiimides (e.g., EDC) or the use of a stronger acid catalyst could be more effective, depending on the substrate's stability. |
Q2: I'm observing a significant side product that is difficult to separate. What is the likely culprit?
Answer: The formation of side products is a primary cause of reduced yield and purification difficulties. In the synthesis of benzisoxazoles from oxime-containing precursors, the most common and problematic side reaction is a competitive Beckmann rearrangement.[5]
-
Beckmann Rearrangement: Under acidic or thermal conditions, the oxime intermediate can rearrange to form a substituted benzo[d]oxazole instead of the desired benzo[d]isoxazole. This occurs via a different cyclization pathway (N-C bond formation vs. N-O bond formation).[5] The resulting isomer can have very similar chromatographic properties to the desired product, making separation challenging.
-
Diagnosis: Carefully analyze the Mass Spectrometry (MS) and NMR data. The side product will be an isomer (same mass) of your target compound. 1H and 13C NMR will show distinct shifts for the aromatic and heterocyclic ring systems.
-
Solution: To minimize this, carefully control the reaction conditions. Running the cyclization under milder, more anhydrous conditions can favor the desired N-O bond formation.[6] If the rearrangement persists, exploring a different synthetic route that avoids the oxime intermediate may be necessary.
-
Caption: Competing reaction pathways.
Q3: My reaction stalls before completion, even after extended reaction times. What should I do?
Answer: A stalled reaction, where starting material persists, often points to issues with stoichiometry or catalyst/reagent deactivation.[4]
-
Check Stoichiometry: Accurately verify the molar equivalents of all reagents. For the cyclization step, a slight excess of the dehydrating agent may be required to drive the reaction to completion.
-
Reagent Stability: If using a catalyst, it may have lost activity. For non-catalytic reactions, the activating reagent (e.g., acetic anhydride) may have decomposed due to trace moisture in the solvent or on the glassware. Ensure all reagents are fresh and handled under appropriate conditions.
-
Solubility Issues: The starting material or an intermediate may be precipitating out of the solution before it can fully react. Try a different solvent system that offers better solubility at the reaction temperature or increase the reaction volume.
Q4: I'm struggling with purification. The product streaks badly on my silica gel column. How can I achieve high purity?
Answer: The 3-amine group on the benzisoxazole ring is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This interaction causes the characteristic "streaking" or tailing during column chromatography, leading to poor separation.[7]
-
Solution 1: Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent system (e.g., hexane/ethyl acetate).
-
Add 0.5-1% triethylamine (Et3N) to the solvent mixture. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic product to elute cleanly with a much-improved peak shape.[7]
-
-
Solution 2: Use a Different Stationary Phase:
-
Neutralized Silica Gel: You can pre-treat standard silica gel by washing it with a solution containing a base like triethylamine to neutralize the acidic sites.[7]
-
Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.
-
-
Solution 3: Recrystallization: For obtaining highly pure, crystalline material, recrystallization is often superior to chromatography.[7]
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Screen common solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes to find the optimal system.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best method for monitoring the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system similar to what you plan for column chromatography. Co-spot your reaction mixture with your starting material to track its consumption. The product should appear as a new, typically lower Rf spot. For more precise monitoring, LC-MS is ideal as it confirms the mass of the product being formed.
-
-
Q: Are there any specific safety precautions for this synthesis?
-
A: Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated in the absence of a solvent. Handle with care and always follow established laboratory safety protocols. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
-
Q: How should I store the final this compound product?
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting the synthesis.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
- Lukoyanov, A. A., & Sukhorukov, A. Y. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 169496998, 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine.
- Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (n.d.).
- Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025).
- Lead Sciences. This compound.
- Organic Chemistry Portal. Benzisoxazole synthesis.
- Chemical-Suppliers.com. This compound | CAS 1260860-32-9.
- Alfa Chemistry. CAS 1260860-32-9 this compound.
- Boron Molecular. Buy this compound.
- BLD Pharm. 1260860-32-9|this compound.
- Sigma-Aldrich. 5-Bromobenzo[d]isoxazol-3-ylamine | 455280-00-9.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | CAS 1260860-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Benzisoxazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Bromobenzo[d]isoxazol-3-ylamine | 455280-00-9 [sigmaaldrich.com]
Technical Support Center: 1,3-Dipolar Cycloadditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for 1,3-dipolar cycloaddition reactions. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face at the bench. Here, we will dissect common experimental failures, understand their mechanistic origins, and implement logical, field-proven solutions. This is not just a set of instructions; it is a self-validating system for troubleshooting one of the most powerful reactions in synthetic chemistry.
Frequently Asked Questions & Troubleshooting
This section is structured to address the most common issues encountered during 1,3-dipolar cycloadditions. Each answer provides both a direct solution and a deeper dive into the underlying chemical principles.
Category 1: Reaction Failure & Low Yield
Question 1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
Answer: A stalled or low-yielding 1,3-dipolar cycloaddition almost always points to one of three core issues: an unfavorable energy gap between the frontier molecular orbitals (FMOs), excessive steric hindrance, or the instability of the 1,3-dipole under the reaction conditions.
Senior Application Scientist's Insight: The success of a 1,3-dipolar cycloaddition is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1] The reaction rate is exponentially related to the energy gap between these orbitals—a smaller gap leads to a faster reaction.
There are three classifications for these interactions based on the relative energies of the orbitals[2]:
-
Type I (Normal Electron Demand): The reaction is controlled by the HOMO(dipole)-LUMO(dipolarophile) interaction. This is accelerated by electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile.[1]
-
Type III (Inverse Electron Demand): The reaction is controlled by the LUMO(dipole)-HOMO(dipolarophile) interaction. This is accelerated by electron-withdrawing groups on the dipole and electron-donating groups on the dipolarophile.
-
Type II: Both interactions are energetically similar, which can sometimes lead to a loss of selectivity.[2]
If your system has a large HOMO-LUMO gap (e.g., reacting a very electron-rich dipole with an electron-rich dipolarophile), the activation energy will be prohibitively high.
Troubleshooting Workflow:
Recommended Actions:
-
Re-evaluate Reactant Electronics: If you are attempting a reaction between an electron-rich azide and an electron-rich alkene, the reaction will likely be slow. The classic Huisgen cycloaddition between a simple azide and a terminal alkyne, for instance, often requires high temperatures for this reason.[3] Consider replacing your dipolarophile with one containing an electron-withdrawing group (e.g., an acrylate or propiolate).[4]
-
Consider Catalysis: For azide-alkyne cycloadditions, the introduction of a copper(I) catalyst (CuAAC) dramatically accelerates the reaction by altering the mechanism from a concerted process to a stepwise one with a lower activation barrier.[4] For nitrone cycloadditions, a Lewis acid catalyst can coordinate to the dipolarophile, lowering its LUMO energy and accelerating the reaction.[5]
-
Check Dipole Stability: Many 1,3-dipoles, such as nitrile oxides or azomethine ylides, are not stable and must be generated in situ.[6][7] If you are attempting to isolate such a dipole before the reaction, it may be decomposing. Review protocols for in situ generation.
-
Increase Temperature: For thermally allowed pericyclic reactions, increasing the temperature will increase the rate, provided your reactants are stable at that temperature. This is often the simplest solution for sluggish but electronically viable reactions.
Question 2: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is slow. Isn't it supposed to be fast and catalyst-free?
Answer: Yes, SPAAC is designed to be fast and bioorthogonal by using ring strain as the driving force.[] However, the reaction rate is critically dependent on the specific cyclooctyne used. First-generation cyclooctynes can be sluggish. Furthermore, reaction media, particularly buffers used in bioconjugation, can interfere with the reaction.[9]
Senior Application Scientist's Insight: The immense rate enhancement in SPAAC comes from pre-distorting the alkyne from its ideal linear geometry into a bent conformation, which more closely resembles the transition state of the cycloaddition.[10] This lowers the activation energy. Different cyclooctynes possess different degrees of strain and electronic properties, leading to a vast range of reaction rates.
Table 1: Relative Reactivity of Common Cyclooctynes in SPAAC
| Cyclooctyne Derivative | Key Feature | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| OCT | Simple, first generation | ~2.4 x 10⁻³ | [11] |
| DIBO | Fused aromatic rings increase strain | ~0.12 | [11] |
| DIFO / DIFO3 | Propargylic fluorine atoms lower LUMO | ~0.3 - 0.7 | [11] |
| BCN | Fused benzene ring, good stability | ~0.3 | [12] |
| Azacyclooctyne (3) | Increased polarity and rate | ~39 | [11] |
Troubleshooting Steps:
-
Upgrade Your Cyclooctyne: If you are using a simple cyclooctyne (like OCT), switching to a more reactive derivative like DIBO, BCN, or a fluorinated version will provide a significant rate enhancement.[11][12]
-
Check Your Buffers: For bioconjugation, ensure your buffers are free from extraneous azides, such as sodium azide (NaN₃), which is a common preservative.[9] This will act as a competitive inhibitor and quench your strained alkyne.
-
Optimize pH: The pH of the reaction medium can influence reaction rates, especially if your azide or alkyne substrates have acidic or basic functional groups.[13] The charge state of the reactants can alter their electronic properties. Perform small-scale trials across a pH range that is compatible with your biomolecules.
-
Solvent Considerations: While classical cycloadditions are insensitive to solvent, SPAAC kinetics can be influenced by it. High water content has been shown to increase the rate constants for some cyclooctynes.[11]
Category 2: Selectivity Issues
Question 3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: Poor regioselectivity is a classic problem in thermal 1,3-dipolar cycloadditions and arises when the electronic and steric factors governing the addition do not overwhelmingly favor one orientation.[14] The most robust solution is to switch from a thermal reaction to a catalyzed one, which often proceeds through a different, highly selective mechanism.
Senior Application Scientist's Insight: Regioselectivity is determined by the alignment of the molecular orbitals. In FMO theory, the reaction is favored between the atoms that have the largest orbital coefficients in the interacting HOMO and LUMO.[2] When these electronic preferences are not pronounced, or when they are counteracted by steric repulsion, a mixture of products can form.[1] For example, the thermal Huisgen cycloaddition of an azide and a terminal alkyne typically yields a mixture of the 1,4- and 1,5-disubstituted triazoles.[3]
Strategies for Controlling Regioselectivity:
-
Employ Catalysis (The Best Method):
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the gold standard for synthesizing 1,4-disubstituted 1,2,3-triazoles. The mechanism involves a copper-acetylide intermediate, which directs the azide to add with a single regiochemistry.[4][15]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts selectively produce the 1,5-disubstituted 1,2,3-triazoles.[4][16]
-
-
Modify Reactant Electronics: If catalysis is not an option, you can tune the electronics of the dipolarophile to create a stronger electronic bias. For example, converting a simple alkene to an α,β-unsaturated ketone will create a much larger LUMO coefficient on the β-carbon, directing the attack of the dipole's HOMO.[17]
-
Utilize Directing Groups: In some systems, a coordinating group can be placed on the dipolarophile to direct the approach of a metal-activated dipole, though this is a more advanced synthetic strategy.
Question 4: My reaction is stereospecific as expected, but I am getting a mixture of diastereomers. How can I improve diastereoselectivity?
Answer: While 1,3-dipolar cycloadditions are stereospecific regarding the dipolarophile geometry (a cis-alkene gives a syn-product), controlling diastereoselectivity (e.g., exo vs. endo approach) can be challenging.[14] This is typically addressed by using a chiral catalyst or by introducing bulky steric directing groups.
Senior Application Scientist's Insight: The formation of diastereomers results from the 1,3-dipole being able to approach the face of the dipolarophile from two different trajectories, often referred to as exo and endo approaches, analogous to the Diels-Alder reaction. The transition states for these two pathways can be very close in energy, leading to poor selectivity. Chiral Lewis acid catalysts can create a chiral environment around the dipolarophile, making one of the two approaches sterically or electronically more favorable.[5][18]
Troubleshooting Steps:
-
Introduce a Chiral Catalyst: This is the most effective method. A wide variety of chiral Lewis acids (e.g., based on Co, Cu, Ag) and chiral ligands have been developed that can induce high levels of diastereoselectivity and enantioselectivity in cycloadditions involving nitrones and azomethine ylides.[5][18]
-
Lower the Reaction Temperature: The energy difference between the exo and endo transition states may be small. Lowering the reaction temperature can amplify the effect of this small energy difference, favoring the formation of the thermodynamically preferred product. In some cases, a switch in diastereoselectivity has been observed by simply changing the temperature.[5]
-
Change the Solvent: While generally having a minor effect, the solvent can influence the stability of the transition states. A solvent screen is a worthwhile empirical experiment.
-
Modify Substrate Sterics: Attaching a bulky auxiliary to either the dipole or dipolarophile can sterically block one face of the molecule, forcing the cycloaddition to occur from the less hindered face.
Key Experimental Protocols
Protocol 1: General Procedure for a Thermal 1,3-Dipolar Cycloaddition (Nitrile Oxide Example)
This protocol describes the in situ generation of a nitrile oxide from an oxime and its subsequent reaction with an alkene.
Materials:
-
Aldoxime (1.0 eq)
-
Alkene dipolarophile (1.1 - 1.5 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Solvent (e.g., Toluene, CH₂Cl₂)
Procedure:
-
Dissolve the aldoxime (1.0 eq) and the alkene dipolarophile (1.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.05 eq) portion-wise over 10 minutes. Stir the reaction at 0 °C for 30 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.
-
Slowly add TEA (1.1 eq) dropwise to the reaction mixture at 0 °C. The TEA acts as a base to eliminate HCl, generating the reactive nitrile oxide in situ.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[19]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for a "click" reaction using common copper sources.
Materials:
-
Organic Azide (1.0 eq)
-
Terminal Alkyne (1.0 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq)
-
Sodium Ascorbate (0.05 - 0.10 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
To a vial, add the organic azide (1.0 eq) and the terminal alkyne (1.0 eq).
-
Dissolve the starting materials in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
To the stirring solution of the azide and alkyne, first add the sodium ascorbate solution (to provide a reducing environment) and then add the CuSO₄ solution. The solution may turn a yellow-green color.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
The product can often be isolated by simple filtration if it precipitates, or purified via column chromatography if necessary.[20]
Catalytic Cycle Visualization:
References
- Wikipedia. 1,3-Dipolar cycloaddition. [Link]
- Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
- Sola, M., et al. (2003). In-Plane Aromaticity in 1,3-Dipolar Cycloadditions. Solvent Effects, Selectivity, and Nucleus-Independent Chemical Shifts.
- Hameed, L. A. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. [Link]
- Li, G., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]
- Grokipedia. Azide-alkyne Huisgen cycloaddition. [Link]
- Hameed, L. A. (2019). Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. [Link]
- Vitale, P., et al. (2019).
- Lahiri, S., et al. (2014). A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. IJRPC. [Link]
- Sengupta, S. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]
- Kraka, E., et al. (2013). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. SMU. [Link]
- Hashimoto, T., & Maruoka, K. (2015). Recent Advances of Catalytic Asymmetric 1,3-Dipolar Cycloadditions. Chemical Reviews. [Link]
- Mediavilla, A., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles.
- Li, H., et al. (2022). MOF-Derived Cu@N-C Catalyst for 1,3-Dipolar Cycloaddition Reaction. PMC - NIH. [Link]
- S. S. V. Ramasastry. COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. [Link]
- Chen, Y.-C., et al. (2017). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media.
- Check, C. T., et al. (2019). Modular Mesoionics: Understanding and Controlling Regioselectivity in 1,3-Dipolar Cycloadditions of Münchnone Derivatives. Journal of the American Chemical Society. [Link]
- Næsborg, L., & Jørgensen, K. A. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
- Study.com. Huisgen Cycloaddition: Mechanism & Overview. [Link]
- ResearchGate. Concerted mechanism of the strain-promoted alkyne-azide cycloaddition. [Link]
- Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. PMC - NIH. [Link]
- Miftakhova, A., et al. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]
- Singh, S., et al. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry. [Link]
- Debets, M. F., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- Chinese Chemical Letters. Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
- Bushmelev, A. D., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link]
- Steflova, J., et al. (2018). Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis. The Journal of Organic Chemistry. [Link]
- van der Werf, M. J., et al. (2020). The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC. [Link]
- Chem Help ASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. [Link]
- Mackenzie, D. A., & Sherratt, A. R. (2016). 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain.
- Rápido, C., et al. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
- O'Boyle, B., et al. (2020). Understanding the 1,3-Dipolar Cycloadditions of Allenes. PMC - NIH. [Link]
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. chesci.com [chesci.com]
- 3. grokipedia.com [grokipedia.com]
- 4. ijrpc.com [ijrpc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 15. MOF-Derived Cu@N-C Catalyst for 1,3-Dipolar Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Brominated Heterocycles
Welcome to the Technical Support Center for the synthesis and optimization of brominated heterocycles. As indispensable building blocks in pharmaceuticals, agrochemicals, and materials science, the strategic introduction of a bromine atom onto a heterocyclic core is a frequent and critical task for synthetic chemists.[1] However, the diverse reactivity of heterocyclic systems presents unique challenges, from controlling regioselectivity to minimizing byproduct formation.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Core Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most frequent and critical issues encountered during the bromination of heterocyclic compounds. Each question represents a common experimental roadblock, followed by a detailed, logic-driven analysis and recommended solutions.
Q1: My reaction has stalled, resulting in low or no yield of the desired product. What are the primary causes and how can I resolve this?
Low conversion is a frustrating but common issue. The root cause typically falls into one of two categories: insufficient reactivity of the heterocyclic substrate or issues with the brominating agent and conditions.
Causality Analysis & Solutions:
-
Substrate Reactivity (Electron-Rich vs. Electron-Deficient):
-
The "Why": The success of electrophilic bromination hinges on the nucleophilicity of the heterocyclic ring.[1] Electron-rich systems (e.g., pyrroles, furans, thiophenes) react readily, while electron-deficient systems (e.g., pyridines, pyrazines) are deactivated towards electrophilic attack and require more forcing conditions.[1]
-
The Solution for Electron-Deficient Heterocycles:
-
Increase Reagent Electrophilicity: Switch from a milder agent like N-Bromosuccinimide (NBS) to a more powerful one like molecular bromine (Br₂).[1]
-
Use Strong Acidic Media: Performing the reaction in concentrated sulfuric acid or oleum can protonate the heterocycle, but for some substrates, it can further deactivate them. A more effective strategy is using a strong acid to activate the brominating agent itself. For instance, NBS in concentrated H₂SO₄ is highly effective for deactivated aromatics.[2]
-
Activate the Heterocycle: For nitrogen-containing heterocycles like pyridine, converting the nitrogen to an N-oxide dramatically increases the electron density of the ring, facilitating bromination under milder conditions.[1][3]
-
-
-
Brominating Agent Integrity:
-
The "Why": N-Bromosuccinimide (NBS) is a popular reagent due to its selectivity and solid form, but it can degrade over time, especially with exposure to moisture and light, leading to lower-than-expected reactivity.
-
The Solution: Use freshly opened or recrystallized NBS for best results.[4][5] Impure, yellowish NBS may give unreliable outcomes.[5]
-
-
Reaction Conditions:
-
The "Why": Some reactions are simply slow at room temperature. Insufficient thermal energy can prevent the reaction from overcoming its activation energy barrier.
-
The Solution: Gradually increase the reaction temperature. However, be cautious, as higher temperatures can also decrease selectivity and lead to byproduct formation.[6] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or another analytical method to find the optimal balance.[7][8]
-
Troubleshooting Flowchart for Low Yield Reactions
Caption: A decision tree for troubleshooting low-yield bromination reactions.
Q2: My reaction produced a mixture of isomers. How can I improve the regioselectivity?
Controlling the position of bromination is paramount. Regioselectivity is governed by a combination of electronic effects, steric hindrance, and reaction conditions.
Causality Analysis & Solutions:
-
Inherent Electronic Bias:
-
The "Why": The heteroatom(s) and existing substituents dictate the most electron-rich positions, which are favored for electrophilic attack. For example, pyrrole brominates preferentially at the 2-position, while pyridine is attacked at the 3-position.
-
The Solution: Understanding these intrinsic properties is the first step. If the desired isomer is not the electronically favored one, a more sophisticated strategy is needed.
-
-
Choice of Brominating Agent & Solvent:
-
The "Why": Different brominating agents have different steric bulk and reactivity, which can be exploited to control selectivity. Solvents can also play a crucial role.
-
The Solution:
-
Reagent: NBS is generally more selective than molecular bromine, which is highly reactive and can lead to mixtures.[1]
-
Solvent: Hexafluoroisopropanol (HFIP) has been shown to enable highly mild and regioselective halogenations of various heterocycles with N-halosuccinimides.[9] It can mediate the reaction and alter the selectivity profile compared to common solvents like CCl₄ or acetonitrile.[10]
-
-
-
Temperature Control:
-
The "Why": In many cases, isomeric products form through pathways with different activation energies. Lowering the reaction temperature can provide the system with just enough energy to proceed through the lowest energy pathway, favoring the formation of a single isomer (kinetic control).
-
The Solution: Run the reaction at 0 °C or even lower temperatures (-10 °C to -78 °C) and allow it to proceed for a longer time.[11]
-
Q3: The reaction is messy, with significant polybromination and other byproducts. How can I achieve a cleaner reaction?
Byproduct formation, especially polybromination, is a frequent issue with highly activated, electron-rich heterocycles.
Causality Analysis & Solutions:
-
Over-activation of the Substrate:
-
The "Why": Electron-rich systems like pyrroles are so reactive that once the first bromine is added, the ring may still be activated enough to react again, leading to di- or tri-brominated products.
-
The Solution:
-
-
Radical vs. Electrophilic Pathways:
-
The "Why": If your heterocycle has an alkyl side chain (e.g., a methyl group), NBS can participate in two competing pathways: electrophilic aromatic substitution on the ring or free-radical bromination on the side chain (Wohl-Ziegler reaction).[12] The pathway is determined by the reaction conditions.
-
The Solution:
-
To Favor Ring Bromination (Electrophilic): Run the reaction in a polar solvent (like acetonitrile or acetic acid) in the dark, without radical initiators.[13]
-
To Favor Side-Chain Bromination (Radical): Run the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) and use a radical initiator (like AIBN or benzoyl peroxide) or light.[4][12][14]
-
-
Frequently Asked Questions (FAQs)
-
Q: Which brominating agent should I choose: Br₂ or NBS?
-
A: The choice depends on your substrate.[1] For highly reactive, electron-rich heterocycles where selectivity is a concern, NBS is generally the superior choice as it is a milder and more selective source of electrophilic bromine.[1][4] For highly deactivated, electron-deficient heterocycles that do not react with NBS, the more powerful **molecular bromine (Br₂) **, often in the presence of a strong acid or Lewis acid catalyst, is required.[1][13]
-
-
Q: How do I monitor the progress of my bromination reaction?
-
A: Thin Layer Chromatography (TLC) is the most common and immediate method. Spot the reaction mixture alongside your starting material. The product should have a different Rf value. For more quantitative analysis, techniques like HPLC, GC-MS, or NMR spectroscopy can be used on quenched aliquots withdrawn from the reaction.[7][8]
-
-
Q: I used NBS and now I'm having trouble removing the succinimide byproduct. What's the best way to purify my product?
-
A: Succinimide is soluble in water, whereas many organic products are not. After the reaction, quenching with water and performing a standard liquid-liquid extraction is often sufficient. If the succinimide co-precipitates with your product, you can often remove it by filtering the crude reaction mixture while hot (if succinimide is soluble in the hot reaction solvent) or by washing the crude solid with water.[13] For non-polar compounds, simply filtering the reaction mixture through a short plug of silica gel can also be effective.
-
-
Q: Can I use solvents like DMF or DMSO?
-
A: Yes, polar aprotic solvents can be used. DMF, for instance, has been shown to give high levels of para-selectivity in the bromination of some aromatic compounds with NBS.[4] However, be aware that DMSO can be oxidized by some brominating agents under certain conditions. Always consult the literature for your specific heterocyclic system.
-
Data Summary Tables
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Typical Use Case | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Electron-rich & moderately deactivated heterocycles; Allylic/Benzylic bromination.[4][12] | High selectivity, easy to handle (solid), milder conditions.[1] | Can be insufficiently reactive for highly deactivated rings; byproduct removal.[13] |
| Molecular Bromine | Br₂ | Electron-deficient heterocycles; when high reactivity is needed.[1] | Highly reactive, inexpensive. | Corrosive and toxic liquid, less selective, can lead to polybromination.[15] |
| Pyridinium Tribromide | C₅H₅NHBr₃ | Alternative to Br₂ for aromatic bromination. | Solid, safer and easier to handle than liquid Br₂.[13] | Less reactive than Br₂. |
| Tetrabutylammonium Tribromide (TBABr₃) | (C₄H₉)₄NBr₃ | Bromination of activated aromatics.[9] | Solid reagent, offers good para-selectivity in some cases.[9] | Can have limited selectivity.[16] |
Experimental Protocols & Workflows
General Workflow for Heterocycle Bromination
The following diagram outlines the essential steps from initial setup to final product isolation.
Caption: A generalized workflow for electrophilic bromination of a heterocycle.[1]
Protocol 1: Regioselective Monobromination of an Electron-Rich Heterocycle with NBS
This protocol is a general guideline for substrates like pyrrole or thiophene derivatives. Always adapt conditions based on literature precedents for your specific molecule.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., acetonitrile, THF, or CCl₄, 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq), freshly recrystallized if necessary, portion-wise over 5-10 minutes. Protect the reaction from light by wrapping the flask in aluminum foil, especially if using CCl₄.
-
Reaction: Stir the mixture at 0 °C and monitor its progress every 15-30 minutes by TLC. If the reaction is slow, allow it to warm to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to neutralize any remaining electrophilic bromine.
-
Work-up: Transfer the mixture to a separatory funnel. If your solvent is water-immiscible, add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). If your solvent is water-miscible (like acetonitrile), add water and ethyl acetate and proceed with extraction.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.[11][17]
Protocol 2: Bromination of a Deactivated Heterocycle using NBS/H₂SO₄
This protocol is adapted for highly electron-deficient aromatic systems and should be handled with extreme care due to the use of concentrated acid.[2]
-
Setup: In a flask equipped with a stir bar and under an inert atmosphere (N₂ or Ar), carefully add the deactivated heterocyclic substrate (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C. Stir until fully dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) in small portions, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the required temperature (e.g., 60 °C), as determined by literature or preliminary experiments. Monitor the reaction by taking small aliquots, quenching them carefully in ice water, extracting, and analyzing by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it very slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product may precipitate from the aqueous solution. If so, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. If it does not precipitate, neutralize the acidic solution carefully with a base (e.g., solid NaOH or concentrated NaOH solution) while cooling in an ice bath, then extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts or the filtered solid and purify as needed by chromatography or recrystallization.
References
- Song, S., Sun, X., Li, X., Yuan, Y., & Jiao, N. (2015). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- ResearchGate. (n.d.). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.
- Wikipedia. (2019). N-Bromosuccinimide.
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Journal of Organic Chemistry, 72(15), 5867–5869.
- ResearchGate. (2024). Controlling the regioselectivity of the bromolactonization reaction in HFIP.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?
- PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Zhang, W., Wu, J., Zhang, F., & Chen, J. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(8), 14597–14614.
- Van Stee, S., Verstraete, B., & Stevens, C. V. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2139.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 3. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 7-Bromobenzo[d]isoxazol-3-amine
Welcome to the technical support guide for 7-Bromobenzo[d]isoxazol-3-amine (CAS 1260860-32-9). This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process development professionals encountering challenges in the purification of this important heterocyclic building block. As a molecule possessing a unique combination of functional groups—a basic amine, a labile isoxazole ring, and a heavy bromo-aromatic system—its purification requires a nuanced approach that balances purity, yield, and stability.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental properties of this compound that underpin common purification challenges. Understanding the "why" is crucial for effective troubleshooting.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: The purification strategy is dictated by three primary molecular features:
-
Basicity: The primary amine at the 3-position is basic and can be protonated. This allows for techniques like acid-base extraction but also causes strong, often irreversible, binding to acidic stationary phases like standard silica gel, leading to tailing and yield loss during chromatography.
-
Isoxazole Ring Stability: The N-O bond in the isoxazole ring is susceptible to cleavage under harsh conditions. It is particularly vulnerable to acid-catalyzed ring-opening, which can lead to degradation of the desired product.[1] Strong bases can also pose a risk.
-
Solubility Profile: The molecule has a mixed polarity. The bromo-aromatic portion imparts lipophilic character, while the amine provides a polar, hydrogen-bond-donating site. This results in moderate solubility in many common organic solvents but limited solubility in water.[1] It is readily soluble in polar aprotic solvents like DMSO and DMF.[1]
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route. For common syntheses involving cyclization reactions, you should anticipate:
-
Unreacted Starting Materials: For instance, if synthesizing from a substituted 2-hydroxybenzonitrile, residual starting material may be present.
-
Regioisomers: Depending on the selectivity of the bromination and cyclization steps, isomers such as 5-Bromobenzo[d]isoxazol-3-amine could be formed.
-
Side-Reaction Products: Syntheses involving highly reactive intermediates like nitrile oxides can produce byproducts such as dimers.[2]
-
Degradation Products: If the reaction or workup conditions are too acidic or basic, you may find impurities resulting from the cleavage of the isoxazole ring.[1]
Q3: My purified material is degrading upon storage. What are the optimal storage conditions?
A3: Due to its potential for hydrolysis and sensitivity, long-term stability is critical. The recommended storage conditions are to keep the compound in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[3][4][5] Ensure the container is tightly sealed to prevent moisture ingress.
Part 2: Troubleshooting Common Purification Issues
This section provides direct answers and actionable solutions to specific problems encountered during the purification workflow.
Problem 1: Severe Tailing and Low Recovery During Silica Gel Chromatography
Q: I'm running a column with a standard silica gel and a Hexane/Ethyl Acetate eluent. My product is either smearing down the column or not eluting at all. Why is this happening and how can I fix it?
A: This is a classic problem when purifying basic amines on standard, slightly acidic silica gel. The lone pair on your amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to the observed tailing and, in severe cases, irreversible adsorption.
Solutions:
-
Mobile Phase Modification (Recommended First Step): Add a basic modifier to your eluent to compete with your product for the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-1% (v/v) triethylamine to your mobile phase. This is highly effective but requires removal under high vacuum.
-
Ammonia: Using a solvent saturated with ammonia (e.g., preparing 7N NH₃ in Methanol and adding a small percentage to your mobile phase) is also effective.
-
-
Use a Deactivated Stationary Phase:
-
Neutral or Basic Alumina: Alumina is generally more basic than silica and can be a good alternative, though it may have different selectivity.
-
Amine-Treated Silica: Pre-functionalized, commercially available amine-silica can be used for challenging separations of basic compounds.
-
Problem 2: The Compound Fails to Crystallize from Solution
Q: My product has isolated as a crude oil or amorphous solid. I've tried several solvents for recrystallization without success. What are my next steps?
A: Failure to crystallize is often due to persistent impurities (even at low levels) or residual solvent that inhibits lattice formation.
Solutions:
-
Pre-Purification: First, attempt a simple workup to remove gross impurities. An acid-base extraction (see Protocol 2) is an excellent choice to isolate the basic product from neutral or acidic contaminants.
-
Systematic Solvent Screening: Use a small amount of crude material (~20 mg) in test tubes to screen a range of solvents with varying polarities. Look for a solvent that dissolves your compound when hot but gives poor solubility when cold.
-
Good Single Solvents to Try: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate. Recrystallization from ethanol has been successful for similar structures.[6]
-
Solvent/Anti-Solvent Systems: If no single solvent works, try a binary system. Dissolve the compound in a small amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate) and slowly add a poor solvent (e.g., Hexane, Heptane) at an elevated temperature until turbidity persists. Then, allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: If you have a small crystal of pure material, add it to the supersaturated solution to initiate crystal growth.
-
Problem 3: Suspected On-Column Degradation
Q: I ran a column and collected fractions, but my total recovery is less than 50% and TLC/LC-MS analysis of the fractions shows new, unidentified spots. Did my compound degrade?
A: This is a strong possibility, especially if you used an unmodified silica gel column and the run time was long. The prolonged exposure to the acidic silica surface can catalyze the degradation of the sensitive isoxazole ring.[1]
Solutions:
-
Workflow Optimization: The key is to minimize the compound's contact time with the acidic stationary phase.
-
Use the basic mobile phase modifiers discussed in Problem 1.
-
Run the column "fast" using flash chromatography techniques (higher flow rate, optimized gradient) rather than slow gravity chromatography.
-
-
Alternative Purification Methods: If degradation persists, avoid silica gel entirely.
-
Recrystallization: This is the most robust method if a suitable solvent system can be found.
-
Preparative Reverse-Phase HPLC: This is highly effective but more expensive. Use a mobile phase buffered around neutral pH if possible, or one containing a volatile acid like formic acid or TFA, followed by immediate removal of the solvent to minimize acid exposure.
-
Part 3: Experimental Protocols & Workflows
These protocols provide detailed, step-by-step instructions for the most common and effective purification strategies for this compound.
Workflow 1: General Purification Strategy
This diagram outlines a decision-making process for purifying the crude product.
Caption: Decision workflow for purifying this compound.
Protocol 1: Purification by Recrystallization
This is the preferred method for achieving high purity on a large scale if a suitable solvent is identified.
Objective: To purify the compound based on differences in solubility between the desired product and impurities.
Materials:
-
Crude this compound
-
Candidate recrystallization solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add the chosen solvent dropwise until the solid dissolves upon heating. A good solvent will show poor solubility at room temperature. For a co-solvent system, dissolve in a minimal amount of the "good" solvent (e.g., ethyl acetate) and titrate with the "poor" solvent (e.g., hexane) until cloudy.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent required to fully dissolve the compound at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Acid-Base Extraction
This is an excellent workup or pre-purification step to remove non-basic impurities.
Objective: To leverage the basicity of the amine to separate it from neutral or acidic impurities.
Materials:
-
Crude product
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
3 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude material in an organic solvent like Ethyl Acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 times). The protonated amine will move into the aqueous layer, while neutral impurities remain in the organic layer.
-
R-NH₂ (org) + HCl (aq) → R-NH₃⁺Cl⁻ (aq)
-
-
Separate Layers: Combine the aqueous layers. The original organic layer can be discarded (contains neutral impurities).
-
Wash: Wash the combined aqueous layer with fresh EtOAc (1 time) to remove any trapped organic impurities. Discard the organic wash.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3 M NaOH with stirring until the solution is strongly basic (pH > 11). The deprotonated amine product should precipitate as a solid or oil.
-
R-NH₃⁺Cl⁻ (aq) + NaOH (aq) → R-NH₂ (s/org) + NaCl (aq) + H₂O
-
-
Final Extraction: Extract the product back into a fresh organic solvent (EtOAc or DCM, 3 times).
-
Wash and Dry: Combine the final organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Critical Note: Be mindful of potential hydrolysis.[1] Do not leave the compound in either the strong acid or strong base solution for an extended period.
Protocol 3: Purification by Flash Column Chromatography
Use this method for complex mixtures or when crystallization fails.
Objective: To separate compounds based on their differential adsorption to a stationary phase.
Materials:
-
Silica gel (230-400 mesh)
-
Solvents: Heptane or Hexane, Ethyl Acetate, Triethylamine (Et₃N)
-
Glass column and flash chromatography system
Procedure:
-
Eluent Preparation: Prepare the mobile phase. A typical starting point is a gradient of Ethyl Acetate (EtOAc) in Heptane. Crucially, add 0.5-1% Triethylamine to both solvents to prevent tailing.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity solvent (e.g., 98:2 Heptane:EtOAc + 1% Et₃N).
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent and load it directly onto the column.
-
-
Elution: Run the column with a gradually increasing polarity gradient. A suggested gradient might be from 2% EtOAc to 40% EtOAc in Heptane (always containing 1% Et₃N).
-
Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. It may require heating to fully remove the triethylamine.
Part 4: Data Summary & Visualization
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1260860-32-9 | [4][5][7][8][9] |
| Molecular Formula | C₇H₅BrN₂O | [3][4][5] |
| Molecular Weight | 213.03 g/mol | [3][4][5] |
| Physical Form | Solid | [3] |
| Purity (Typical) | 95-98% | [3][5][7] |
| Storage | 2-8°C, Inert Atmosphere, Dark | [3][4][5] |
Diagram 2: Key Molecular Features for Purification
This diagram highlights the functional groups that dictate the purification strategy.
Caption: Chemical structure and key functional groups influencing purification.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine Derivatives. Benchchem.com. Available at: https://www.benchchem.
- DeMong, D. E., & Williams, R. M. (2001). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 3(7), 1001–1004. Available at: https://www.researchgate.
- Sigma-Aldrich. (n.d.). 5-Bromobenzo[d]isoxazol-3-ylamine. Sigmaaldrich.com. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fa399
- Alfa Chemistry. (n.d.). This compound. Alfa-chemistry.com. Available at: https://www.alfa-chemistry.com/cas_1260860-32-9.htm
- PubChem. (n.d.). 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/169496998
- BLD Pharm. (n.d.). This compound. Bldpharm.com. Available at: https://www.bldpharm.com/products/1260860-32-9.html
- Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic-chemistry.org. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/benzoxazoles.shtm
- Liu, Z., & Larock, R. C. (2006). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. The Journal of Organic Chemistry, 71(9), 3145–3149. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533758/
- Boron Molecular. (n.d.). This compound. Boronmolecular.com. Available at: https://www.boronmolecular.com/product/7-bromobenzodisoxazol-3-amine/
- Lead Sciences. (n.d.). This compound. Leadsciences.com. Available at: https://www.leadsciences.com/product/7-bromobenzodisoxazol-3-amine/
- Jin, L., Asad, N., Lyons, M., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(12), 3748. Available at: https://www.mdpi.com/1420-3049/27/12/3748
- Chemical-Suppliers. (n.d.). This compound. Chemical-suppliers.com. Available at: https://www.chemical-suppliers.com/buy-7-Bromobenzo_d_isoxazol-3-amine_1260860-32-9.html
- ChemShuttle. (n.d.). This compound. Chemshuttle.com. Available at: https://www.chemshuttle.com/product-7-bromobenzo-d-isoxazol-3-amine-cas-1260860-32-9-cs-0016075.html
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromobenzo[d]isoxazol-3-ylamine | 455280-00-9 [sigmaaldrich.com]
- 4. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. This compound | CAS 1260860-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
How to avoid impurities in 7-Bromobenzo[d]isoxazol-3-amine synthesis
Technical Support Center: 7-Bromobenzo[d]isoxazol-3-amine Synthesis
Welcome to the technical support hub for the synthesis of this compound (CAS 1260860-32-9).[1][2][3][4][5] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and impurities encountered during the synthesis of this valuable heterocyclic building block, providing not just solutions but the chemical reasoning behind them.
The most common and efficient route to this scaffold involves the synthesis of a substituted 2-cyanophenol followed by a cyclization reaction. This guide will focus on troubleshooting this pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product purity is low after the cyclization step. What are the most common impurities I should be looking for?
Answer: Low purity in the final product typically originates from three main sources: unreacted starting materials, side-reactions during the isoxazole ring formation, and product degradation. The synthesis generally proceeds via the conversion of a 2-cyanophenol intermediate to an oxime, followed by intramolecular cyclization.
Common Impurities Profile:
| Impurity Type | Potential Structure | Typical Analytical Signature (LC-MS) | Causative Factor |
| Unreacted Precursor | 3-Bromo-2-hydroxybenzonitrile | M-17 (Loss of OH) | Incomplete conversion during oximation/cyclization. |
| Dimerization Product | Furoxan derivative | M+~390 (Dimer of nitrile oxide) | Sub-optimal conditions for nitrile oxide generation.[6] |
| Ring-Opened Product | 2-Amino-3-bromobenzamide | M+18 (Hydrolysis product) | Harsh basic or acidic conditions during workup.[7] |
| Debrominated Product | Benzo[d]isoxazol-3-amine | M-79/81 (Loss of Br) | Reductive conditions or certain catalysts. |
To effectively troubleshoot, it is critical to first identify the impurity by techniques like LC-MS and NMR before proceeding with optimization.
Question 2: The cyclization of my 3-Bromo-2-hydroxybenzonitrile oxime is sluggish and gives a poor yield. How can I optimize this key ring-forming step?
Answer: This is a critical step where many syntheses falter. The reaction involves the intramolecular cyclization of the oxime derived from 3-Bromo-2-hydroxybenzonitrile. The efficiency of this step is highly dependent on the method used to activate the phenolic oxygen and facilitate the nucleophilic attack on the oxime nitrogen.
Underlying Mechanism: The process is an intramolecular O-alkylation followed by cyclization. The phenoxide is the active nucleophile that attacks the sp2 carbon of the nitrile, which is converted into an oxime or a related reactive species.
Troubleshooting Workflow for Cyclization:
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | CAS 1260860-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Regioselectivity issues in isoxazole formation
Technical Support Center: Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Isoxazole moieties are critical pharmacophores in numerous approved drugs, making their controlled synthesis a key challenge in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common issues in your experiments.
Troubleshooting Guide: Regioselectivity Issues
This section addresses specific problems you might encounter during the synthesis of substituted isoxazoles. Each issue is presented in a question-and-answer format, providing explanations for the observed outcomes and actionable solutions.
Issue 1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-disubstituted isomer?
Root Cause Analysis:
The formation of regioisomers in the [3+2] cycloaddition between a nitrile oxide (R-C≡N⁺-O⁻) and an alkyne (R'-C≡CH) is a common problem governed by a delicate interplay of steric and electronic factors.[3][4] The regioselectivity is primarily controlled by the Frontier Molecular Orbital (FMO) interactions between the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne).[3][5][6]
-
FMO Theory: The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6][7][8] The regioselectivity is determined by the alignment of the orbitals that results in the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap at the reacting atoms. Generally, for terminal alkynes, two transition states are possible, leading to the 3,5- and 3,4-disubstituted products. The favored product depends on which termini of the dipole and dipolarophile have the largest orbital coefficients in the interacting frontier orbitals.[3]
-
Electronic Effects: The electronic nature of the substituents on both the nitrile oxide and the alkyne significantly influences the energies and orbital coefficients of the HOMO and LUMO.[9][10]
-
An electron-withdrawing group (EWG) on the alkyne lowers both its HOMO and LUMO energies.
-
An electron-donating group (EDG) on the alkyne raises both its HOMO and LUMO energies.
-
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one transition state over the other, thereby influencing the product ratio.[9][11][12]
Troubleshooting & Optimization Strategies:
-
Catalyst-Controlled Regioselectivity:
-
Copper(I) Catalysis: Employing a copper(I) catalyst, such as CuI, often reliably directs the reaction to yield the 3,5-disubstituted isoxazole.[2][5] This is particularly effective when starting from terminal alkynes.
-
Ruthenium Catalysis: Mechanochemical methods using a Ruthenium catalyst have also been shown to provide high regioselectivity for 3,4-disubstituted isoxazoles, which can be useful if that is the desired isomer.[13]
-
-
Substrate Modification:
-
Use of EWGs on the Alkyne: Incorporating a strong electron-withdrawing group on the alkyne can enhance the regioselectivity towards the 3,5-isomer.[5]
-
Leaving Groups on the Dipolarophile: Using a vinylphosphonate with a leaving group (like bromine) in the α or β position can effectively control the regiochemistry, leading specifically to either 3,5- or 3,4-disubstituted isoxazoles.[14][15]
-
-
In Situ Generation of Nitrile Oxide: The method for generating the nitrile oxide is crucial. Unstable nitrile oxides can dimerize or undergo side reactions.[5]
Workflow for Troubleshooting 1,3-Dipolar Cycloaddition Regioselectivity
Caption: Troubleshooting workflow for cycloaddition reactions.
Issue 2: The reaction of my unsymmetrical 1,3-dicarbonyl compound with hydroxylamine gives a poor yield and a mixture of regioisomers. How can I improve this?
Root Cause Analysis:
The classic Claisen isoxazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine, frequently suffers from poor regioselectivity when the dicarbonyl substrate is unsymmetrical (R¹ ≠ R³ in R¹-CO-CH₂-CO-R³).[1][16] The hydroxylamine has two nucleophilic sites (the oxygen and the nitrogen), and the dicarbonyl has two electrophilic carbonyl carbons. The initial attack can occur at either carbonyl group, and subsequent cyclization and dehydration can lead to two different regioisomeric isoxazoles.[16]
The regiochemical outcome is influenced by:
-
Relative Reactivity of the Carbonyls: The electronic and steric environment of the two carbonyl groups dictates which is more susceptible to nucleophilic attack by the hydroxylamine.
-
Reaction Conditions: pH, solvent, and temperature can significantly alter the reaction pathway and the ratio of the resulting isomers.[1][17]
Troubleshooting & Optimization Strategies:
-
Modify Reaction Conditions: Regiochemical control can often be achieved by carefully tuning the reaction conditions.[1][17][18]
-
Solvent Choice: The polarity of the solvent can influence which intermediate is stabilized, thereby directing the reaction towards one isomer. For example, switching from ethanol to acetonitrile can invert the isomeric ratio in some cases.[1][5]
-
Use of a Lewis Acid: Adding a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can activate one carbonyl group over the other, leading to highly regioselective transformations.[5][17][19] The stoichiometry of the Lewis acid is a critical parameter to optimize.[19]
-
Base/Acid Control: The presence of a base like pyridine can also direct the regioselectivity.[1][17]
-
-
Substrate Derivatization: A highly effective strategy is to modify the 1,3-dicarbonyl substrate to block one of the reactive sites or alter its reactivity.
-
β-Enamino Diketones: Converting the 1,3-dicarbonyl to a β-enamino diketone provides excellent regiochemical control.[1][17][19] The enamine functionality directs the initial attack of hydroxylamine to the remaining carbonyl group. By carefully choosing the reaction conditions (e.g., solvent, use of pyridine or BF₃), different regioisomers can be selectively synthesized from the same precursor.[1][17][18]
-
Table 1: Effect of Reaction Conditions on Regioselectivity in Synthesis from a β-Enamino Diketone [5][19]
| Entry | Solvent | Additive (equiv.) | Temperature (°C) | Regioisomeric Ratio (3,4-isomer : 4,5-isomer) |
| 1 | EtOH | None | 25 | 35 : 65 |
| 2 | MeCN | None | 25 | 60 : 40 |
| 3 | CH₂Cl₂ | BF₃·OEt₂ (1.0) | 25 | >95 : 5 |
| 4 | CH₂Cl₂ | BF₃·OEt₂ (2.0) | 25 | 90 : 10 |
| 5 | EtOH | Pyridine (1.4) | 25 | 10 : 90 |
Data is illustrative and based on trends reported for specific substrates.[17]
Experimental Protocol: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid
-
To a stirred solution of the β-enamino diketone (0.5 mmol) in anhydrous dichloromethane (4 mL) at room temperature, add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).
-
Slowly add BF₃·OEt₂ (0.5 mmol, 1.0 equiv.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.
Mechanism of Condensation with Hydroxylamine
Caption: Competing pathways in Claisen isoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic methods for constructing an isoxazole ring? A1: The two most prevalent methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (or alkene to form an isoxazoline) and the condensation reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1][4] Other methods include the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes and various multi-component reactions.[20][21]
Q2: How does Frontier Molecular Orbital (FMO) theory explain regioselectivity in 1,3-dipolar cycloadditions? A2: FMO theory states that the regioselectivity is determined by the interaction between the HOMO of the nitrile oxide and the LUMO of the alkyne (or vice-versa).[3][22] The reaction favors the transition state where the atoms with the largest orbital coefficients on the interacting HOMO and LUMO are aligned.[3] This alignment leads to the most significant stabilization and the lowest activation energy, thus determining which regioisomer is predominantly formed.[9]
Q3: Can microwave irradiation be used to improve isoxazole synthesis? A3: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly shorter reaction times, higher yields, and can sometimes improve selectivity.[2] Microwave irradiation has been successfully applied to both 1,3-dipolar cycloadditions and condensation reactions for preparing isoxazole derivatives.[23]
Q4: My nitrile oxide appears to be dimerizing to a furoxan. How can I prevent this? A4: Nitrile oxide dimerization is a common side reaction, especially for reactive or unhindered nitrile oxides. To minimize this, it is crucial to perform the reaction under conditions where the nitrile oxide is generated in situ and is trapped by the dipolarophile as quickly as it is formed.[5] This can be achieved by the slow addition of the reagent used for nitrile oxide generation (e.g., base or oxidant) to a solution containing the precursor (e.g., hydroximoyl chloride or aldoxime) and the alkyne. Using a high concentration of the alkyne can also favor the desired cycloaddition over dimerization.
Q5: Are there "green" chemistry approaches for isoxazole synthesis? A5: Yes, significant efforts have been made to develop more environmentally friendly methods. These include using water as a solvent, employing ultrasound irradiation to enhance reaction rates, and developing catalyst systems that can be recycled.[24] For instance, one-pot, multi-component syntheses in aqueous media under ultrasonic irradiation have been reported, offering a green and efficient route to isoxazole derivatives.[24]
References
- Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.PubMed.
- Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates.PubMed.
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.MDPI.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.RSC Publishing.
- Technical Support Center: Enhancing Regioselectivity in Isoxazole Formation.Benchchem.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.PMC - NIH.
- Advances in isoxazole chemistry and their role in drug discovery.RSC Publishing.
- synthesis of isoxazoles.YouTube.
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition.Organic & Biomolecular Chemistry (RSC Publishing).
- Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid.SciELO.
- Troubleshooting guide for the synthesis of isoxazole derivatives.Benchchem.
- Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne.ResearchGate.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.PMC - NIH.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.RSC Publishing.
- Frontier molecular orbital representation of...ResearchGate.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.PMC - NIH.
- Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles...ResearchGate.
- Head-to-head comparison of different isoxazole synthesis methods.Benchchem.
- Synthesis and Characterization of Novel Isoxazole derivatives.Asian Journal of Research in Chemistry.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.ACS Omega.
- Frontier molecular orbital theory.Wikipedia.
- Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions.American Chemical Society.
- 2.02: LFT and Frontier Molecular Orbital Theory.Chemistry LibreTexts.
- Describing Chemical Reactivity with Frontier Molecular Orbitalets.JACS Au.
- Construction of Isoxazole ring: An Overview.NanoBioLetters.
- frontier molecular orbital analysis.YouTube.
- Synthesis of Isoxazoles via Electrophilic Cyclization.Organic Chemistry Portal.
- Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions.ACS Omega - ACS Publications.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.PubMed Central.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 22. scielo.br [scielo.br]
- 23. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 24. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 7-Bromobenzo[d]isoxazol-3-amine under different conditions
Technical Support Center: 7-Bromobenzo[d]isoxazol-3-amine
Document ID: TSS-BIA-001-2026
Last Updated: January 10, 2026
Welcome to the technical support guide for this compound (CAS No. 1260860-32-9). This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the stability of this key synthetic intermediate. Our goal is to equip you with the necessary information to ensure the integrity of your material, troubleshoot common experimental issues, and maintain the reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure maximum shelf-life and prevent degradation, the compound must be stored at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][3] It should be kept in a dark place, away from light sources, and in a tightly sealed, preferably amber glass, container.[1][3][4]
Q2: What are the basic physical and chemical properties of this compound?
A2: this compound is a white crystalline solid.[4] It has a molecular weight of approximately 213.03 g/mol and a molecular formula of C₇H₅BrN₂O.[1][5][6] It exhibits limited solubility in aqueous solutions but is readily soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]
Q3: What are the visible signs of degradation I should look for?
A3: Visual inspection can be a preliminary indicator of degradation. Key signs include:
-
Color Change: Any deviation from a white or off-white crystalline solid may suggest the formation of chromophoric degradation products.
-
Clumping or Change in Texture: This can indicate moisture absorption, which may facilitate hydrolysis.
-
Incomplete Dissolution: If the compound fails to dissolve completely in a solvent in which it is known to be soluble (e.g., DMSO), this may point to the formation of insoluble polymeric byproducts.
Q4: What are the primary chemical instabilities of this compound?
A4: The molecule possesses two primary points of vulnerability:
-
Acid-Catalyzed Isoxazole Ring-Opening: The isoxazole ring is susceptible to cleavage under acidic conditions.[4] Protonation of the ring nitrogen can initiate a cascade that leads to the formation of a 2-cyano-3-bromophenol derivative.
-
Base-Promoted Hydrolysis: The exocyclic amine group can be susceptible to hydrolysis under strong basic conditions.[4] Furthermore, the isoxazole ring itself can be sensitive to strong nucleophiles and bases.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a problem-and-solution framework for specific issues that may arise during experimentation.
Q5: My reaction is yielding unexpected byproducts or a low yield. Could the starting material be the issue?
A5: Yes, the integrity of your this compound is critical. If you suspect starting material degradation, follow this troubleshooting workflow:
Causality: The workflow prioritizes verifying the starting material's integrity, as this is a common and often overlooked source of error. If the material is pure, the focus shifts to reaction conditions that could induce in situ degradation. The benzisoxazole core is sensitive to pH extremes, which can lead to byproducts that complicate your synthesis.[4]
Q6: I dissolved the compound in DMSO for an assay, but the results are inconsistent over time. Why?
A6: This suggests potential instability in the solution. While this compound has good solubility in DMSO[4], stock solutions should not be stored for extended periods, especially at room temperature or exposed to light.
Recommended Actions:
-
Prepare Fresh Solutions: Always prepare solutions fresh for daily use from solid material.
-
Storage of Stock Solutions: If a stock solution must be stored, aliquot it into smaller volumes in amber vials, purge with argon/nitrogen, and store at -20°C or -80°C for no more than one week.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.
Q7: How can I perform a definitive stability assessment of my batch of this compound?
A7: A forced degradation study is the industry-standard approach to understanding a compound's stability profile.[7][8] It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in developing stability-indicating analytical methods.[9][10][11]
Protocol: Forced Degradation Study
Objective: To identify the degradation products of this compound under various stress conditions and establish a stability-indicating HPLC method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile:Water 50:50) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions: (Treat samples for 24 hours or until 5-20% degradation is observed by HPLC).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH at room temperature.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store 2 mL of the stock solution in a sealed vial at 80°C.
-
Photolytic Degradation: Expose 2 mL of the stock solution to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m²).
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Inject all samples (including an unstressed control) into a reverse-phase HPLC system with a PDA/DAD detector.
-
Typical HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min
- Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) and check for peak purity.
4. Data Interpretation:
-
Compare the chromatograms of stressed samples to the control.
-
Calculate the percentage degradation.
-
Ensure the main peak is spectrally pure and well-resolved from all degradation products. This validates the method as "stability-indicating."
Expected Stability Profile Summary
| Stress Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (0.1 N HCl, 60°C) | Labile | Isoxazole ring-opening[4] |
| Basic (0.1 N NaOH, RT) | Labile | Amine hydrolysis and/or ring degradation[4] |
| Oxidative (3% H₂O₂) | Moderately Stable | Potential oxidation of the amine or aromatic ring. |
| Thermal (80°C) | Stable | Generally stable, but monitor for slow degradation. |
| Photolytic (ICH Q1B) | Potentially Labile | Aromatic systems can be susceptible to photodegradation. |
Part 3: Mechanistic Insights into Degradation
Understanding the "why" behind the instability is key to preventing it. The following diagrams illustrate the most probable degradation mechanisms based on the compound's structure.
These pathways highlight why maintaining neutral pH and avoiding strong acids or bases is critical during both reaction and workup procedures. The electron-withdrawing nature of the bromine atom and the inherent reactivity of the benzisoxazole ring system contribute to these vulnerabilities.
For further inquiries, please contact our technical support team and reference the document ID at the top of this page.
References
- This compound - ChemShuttle.
- This compound - Lead Sciences.
- This compound - LookChem.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions - Pharmaceutical Technology.
- Forced Degrad
- Forced Degrad
- This compound - MySkinRecipes.
- 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine | C7H4BrClN2O | CID 169496998 - PubChem.
- 1260860-32-9|this compound|BLD Pharm.
- Development of forced degradation and stability indic
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- This compound | CAS 1260860-32-9 - Chemical-Suppliers.
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - University of Kentucky.
- Stability indicating study by using different analytical techniques - IJSDR.
- Buy this compound - Boron Molecular.
- 7-Bromobenzo[d]isothiazol-3-amine (Cas 1851955-89-9) - Parchem.
- 4-(7-Bromobenzo[d][1][2][4]thiadiazol-4-yl)morpholine - MDPI.
- CAS 1260860-32-9 this compound - Alfa Chemistry.
- 1515449-14-5 | 7-Bromobenzo[d]isothiazol-4-amine - ChemScene.
- Impact of Solvent on the Thermal Stability of Amines - PMC - NIH.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. This compound [myskinrecipes.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. ijsdr.org [ijsdr.org]
Technical Support Center: Synthesis of 7-Bromobenzo[d]isoxazol-3-amine
Welcome to the technical support center for the synthesis and scale-up of 7-Bromobenzo[d]isoxazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful, scalable, and reproducible synthesis.
Synthesis Overview & Core Principles
This compound is a valuable heterocyclic building block in medicinal chemistry. The most common and reliable synthetic route involves the cyclization of 2-amino-3-bromobenzonitrile using hydroxylamine. This transformation, while straightforward in principle, requires careful control of reaction parameters to maximize yield, ensure purity, and facilitate scale-up.
The core of this synthesis is the formation of the N-O bond of the isoxazole ring, a reaction sensitive to pH, temperature, and reagent stoichiometry. Understanding the causality behind each step is critical for effective troubleshooting.
Reaction Pathway Diagram
The diagram below illustrates the standard synthetic transformation from the starting nitrile to the final product.
Caption: Fig 1. Synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material and are there quality concerns?
The required starting material is 2-amino-3-bromobenzonitrile.[1] Its purity is crucial for the success of the reaction. Impurities from its synthesis, such as regioisomers or starting materials, can lead to side reactions and purification challenges. Always verify the purity of the starting material by NMR or LC-MS before beginning the synthesis.
Q2: What are the critical safety precautions for this reaction?
Hydroxylamine and its salts can be hazardous. Free hydroxylamine is unstable and can decompose explosively upon heating.[2] Hydroxylamine hydrochloride is more stable but is still harmful if swallowed or in contact with skin, is a suspected carcinogen, and may be corrosive to metals.[3] Always handle hydroxylamine hydrochloride in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid heating it excessively.[3]
Q3: What is a typical yield and purity I can expect?
For a well-optimized lab-scale reaction, yields can range from 70% to 90%. Purity of the crude product is often greater than 90%, which can typically be improved to >98% after a single recrystallization.
Q4: Can I use a different base? What is the impact?
Yes, but the choice of base is critical. A weak, non-nucleophilic base like sodium bicarbonate or pyridine is often preferred. Strong bases like NaOH or KOH can lead to the hydrolysis of the nitrile group in the starting material or ring-opening of the isoxazole product. The base neutralizes the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
Detailed Experimental Protocol (Lab Scale)
This protocol is designed for a 5-10 gram scale synthesis.
Reagent & Condition Table
| Reagent/Parameter | Molar Eq. | Amount (for 5.0 g SM) | M.W. ( g/mol ) | Notes |
| 2-Amino-3-bromobenzonitrile | 1.0 | 5.0 g | 197.03[1] | Ensure >98% purity. |
| Hydroxylamine HCl | 1.5 | 2.62 g | 69.49 | Excess drives reaction to completion. |
| Sodium Bicarbonate | 2.0 | 4.24 g | 84.01 | Acts as a mild base. |
| Ethanol (Anhydrous) | - | 50 mL | - | Solvent. |
| Reaction Temperature | - | Reflux (~78 °C) | - | Critical for reaction rate. |
| Reaction Time | - | 4-8 hours | - | Monitor by TLC/LC-MS. |
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzonitrile (5.0 g, 25.4 mmol).
-
Reagent Addition: Add anhydrous ethanol (50 mL), followed by hydroxylamine hydrochloride (2.62 g, 37.7 mmol) and sodium bicarbonate (4.24 g, 50.5 mmol).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 30% Ethyl Acetate in Hexane. The product spot should be more polar than the starting material.
-
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Isolation: Pour the slurry into 200 mL of ice-cold deionized water. A precipitate will form. Stir the mixture for 30 minutes in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound as a crystalline solid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.
Troubleshooting Workflow Diagram
Caption: Fig 2. A decision-making flowchart for troubleshooting.
Q&A: Low or No Product Formation
Q: My reaction has stalled; TLC shows significant starting material remaining after 8 hours. What's wrong?
A: This is a common issue that can point to several root causes:
-
Insufficient Base: The reaction generates HCl, which protonates the free hydroxylamine, rendering it non-nucleophilic. If the base is insufficient or has low reactivity, the reaction will stop. Ensure you are using at least 2 equivalents of a fresh, finely powdered base like NaHCO₃.
-
Poor Quality Hydroxylamine: Hydroxylamine hydrochloride can degrade over time. Use a fresh bottle from a reputable supplier.
-
Low Temperature: Ensure the reaction mixture is at a full, sustained reflux. A lower temperature will significantly slow down the reaction rate.
-
Moisture: While the reaction is often run in ethanol, excessive water can hinder the reaction. Use anhydrous ethanol if possible, especially on a larger scale.
Q&A: Impurity Formation & Purification
Q: I have an unknown, highly polar impurity in my crude product that doesn't resolve well on silica gel. What could it be?
A: A common polar byproduct is the corresponding amide, formed from the hydrolysis of the nitrile group of the starting material. This can happen if the reaction conditions are too harsh (e.g., using a strong base) or if the reaction is heated for an excessively long time.
-
Solution: To minimize this, use a mild base like sodium bicarbonate and monitor the reaction closely to avoid prolonged heating after completion. For purification, if the impurity is acidic (like a carboxylic acid from full hydrolysis), a mild basic wash (e.g., dilute NaHCO₃ solution) during the work-up can remove it. Recrystallization is often very effective at removing small amounts of such impurities.[4]
Q: My product is an oil and won't crystallize. How can I purify it?
A: Oiling out during crystallization often indicates the presence of impurities that are disrupting the crystal lattice formation.
-
Troubleshooting Steps:
-
Re-dissolve and Treat: Re-dissolve the oil in a suitable solvent like ethyl acetate and treat it with activated charcoal to remove colored or highly polar impurities.[4] Filter the charcoal and attempt the crystallization again.
-
Solvent System: Experiment with different solvent systems for recrystallization. A combination of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexane, heptane) is often effective.
-
Chromatography: If crystallization fails, column chromatography is a reliable alternative. A gradient elution from hexane to ethyl acetate on silica gel should provide good separation.
-
Q&A: Scaling Up the Synthesis
Q: I scaled the reaction from 5 g to 100 g, and my yield dropped from 85% to 50%. What happened?
A: Scale-up often introduces challenges related to mass and heat transfer.
-
Mixing Efficiency: On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure you are using an overhead mechanical stirrer that creates a good vortex and ensures the solid reagents remain suspended.
-
Heat Transfer: A larger volume has a smaller surface-area-to-volume ratio, making it harder to heat evenly and control the reflux rate. This can lead to longer reaction times, which can increase byproduct formation. Use an appropriately sized heating mantle and ensure the flask is not overfilled (ideally, less than two-thirds full).
-
Exotherm Control: While this specific reaction is not violently exothermic, the neutralization of HCl is. On a large scale, adding all reagents at once and heating rapidly can be problematic. Consider a slower heating ramp or portion-wise addition of the base to better control the initial phase of the reaction.
References
- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
- PubChem. (n.d.). 2-Amino-3-bromobenzonitrile. National Institutes of Health.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- American Chemical Society Publications. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
- American Chemical Society. (2010). A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.
- Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS.
- MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
- ResearchGate. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- Sciencemadness Wiki. (2023). Hydroxylamine.
- ECHEMI. (n.d.). Hydroxylamine SDS, 7803-49-8 Safety Data Sheets.
- Guidechem. (n.d.). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE?.
- National Institutes of Health. (2015). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition.
- National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles.
- Lead Sciences. (n.d.). This compound.
- PubChem. (n.d.). Hydroxylamine. National Institutes of Health.
- ResearchGate. (n.d.). Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid.
- Sukhorukov, A. Y., & Lukoyanov, A. A. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES.
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- PubChem. (n.d.). 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine. National Institutes of Health.
- ResearchGate. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4,7-Dibromobenzo[d]thiazol-2-amine Derivatives.
- MDPI. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
Sources
By-product formation in the synthesis of substituted isoxazoles
Beginning Research on Isoxazoles
I'm deep into researching the synthesis of substituted isoxazoles. Currently, I'm performing comprehensive Google searches to uncover authoritative data on reaction mechanisms, common by-products, and effective troubleshooting strategies. This initial phase aims to build a robust foundation of knowledge for deeper analysis.
Analyzing Search Results Now
I'm now analyzing the search results to pinpoint frequently asked questions and recurring issues that are of importance to researchers. I'm focusing on synthesizing insights to create a logical question-and-answer structure. The emphasis is on building a comprehensive, user-friendly resource with step-by-step solutions. This stage is key to formulating a practical guide.
Outlining Guide's Structure
I've outlined a structure for the technical support guide. I will start with extensive Google searches to gather authoritative data. I will then analyze those results for common problems. Next, it will be designed in a Q&A format, building up from general to specific issues. Each answer will have step-by-step troubleshooting, with citations.
Technical Support Center: Optimizing Solvent Systems for Isoxazole Reactions
Answering the call for advanced technical guidance, this support center is dedicated to the nuanced art and science of optimizing solvent systems for isoxazole reactions. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the fundamental principles that govern reaction outcomes. This guide is structured to empower researchers, scientists, and drug development professionals to troubleshoot effectively, enhance reaction efficiency, and achieve greater control over their synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the success of isoxazole synthesis?
A: The solvent is not merely a medium for the reaction; it is an active participant that can profoundly influence outcomes. Its role is multifaceted, affecting reactant solubility, the stability of reactive intermediates, reaction kinetics, and even the stereochemical and regiochemical course of the reaction.[1] For instance, in the common 1,3-dipolar cycloaddition pathway, the in-situ generation of nitrile oxides is highly sensitive to the solvent environment. A suboptimal choice can favor the dimerization of the nitrile oxide into furoxans, a common byproduct that reduces the yield of the desired isoxazole.[1][2] Furthermore, solvent polarity can alter the energy of the transition states, directly impacting the regioselectivity of the cycloaddition.[1][2]
Q2: What are the primary synthetic routes to isoxazoles, and how does solvent choice vary between them?
A: The two most prevalent methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the condensation of a 1,3-dicarbonyl compound with hydroxylamine .[1]
-
For 1,3-Dipolar Cycloadditions: The key challenge is managing the reactive nitrile oxide intermediate. Solvents like dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are often used.[3] The choice depends on the solubility of the substrates and the method of nitrile oxide generation. Non-polar solvents may be used, but polar aprotic solvents like DMF or DMSO can sometimes accelerate the reaction, although they may complicate product isolation.[1]
-
For Condensation Reactions: This pathway is essentially a cyclization-dehydration sequence. Protic solvents like ethanol or even water are commonly employed as they can facilitate proton transfer steps and often provide good solubility for the hydroxylamine salts and dicarbonyl compounds.[4][5][6] The reaction is often pH-dependent, and the solvent system must be compatible with the acidic or basic conditions required.[2]
Q3: Are "green" or environmentally benign solvents a viable option for isoxazole synthesis?
A: Absolutely. The principles of green chemistry are increasingly being applied to isoxazole synthesis. Water is an excellent green solvent for certain reactions, particularly for the condensation of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride, which can proceed in aqueous media without any catalyst.[6] Ultrasound and microwave-assisted syntheses often utilize green solvents like water or ethanol-water mixtures to enhance reaction rates and reduce energy consumption.[7][8][9] Solvent-free approaches, such as ball-milling, represent another frontier in green synthesis for these heterocycles.[10]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Yield of the Desired Isoxazole Product
Question: My reaction has resulted in a very low yield, or I've failed to isolate any of the target isoxazole. What are the likely causes, and how can I systematically troubleshoot this?
Answer: Low or non-existent yield is a frequent frustration that can often be traced back to the solvent system and related reaction conditions. The primary culprits are poor reactant solubility, instability or undesired side-reactions of intermediates, and suboptimal reaction kinetics.
Causality and Strategic Solutions:
-
Poor Reactant Solubility: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.
-
Solution: Choose a solvent where all reactants are fully soluble at the desired reaction temperature. Common choices include acetonitrile, DMF, and DMSO for a range of polarities.[1] A preliminary solubility test with small amounts of your starting materials in various solvents can save significant time.
-
-
Nitrile Oxide Dimerization (in 1,3-Dipolar Cycloadditions): Nitrile oxides are highly reactive and prone to dimerizing to form stable furoxan byproducts, especially at high concentrations.[1][2]
-
Solution 1 (Slow Addition): Generate the nitrile oxide in situ and maintain its concentration at a minimum. This can be achieved by the slow, continuous addition of the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) and the base into the solution containing the alkyne dipolarophile.[1][2]
-
Solution 2 (Solvent Choice): The solvent can influence the rate of dimerization versus the rate of cycloaddition. A systematic screening of solvents is the most effective way to identify the optimal medium that favors the desired reaction pathway.
-
-
Suboptimal Temperature: Reaction rates are highly sensitive to temperature. An excessively low temperature may lead to an incomplete reaction, while a temperature that is too high can promote decomposition or the formation of byproducts.[1]
-
Solution: Systematically screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) for your chosen solvent system. Monitor reaction progress by TLC or LC-MS to determine the optimal balance between reaction rate and purity.[2] Microwave irradiation can be a powerful tool for rapidly heating reactions to a precise temperature, often improving yields and dramatically reducing reaction times.[8][11]
-
Caption: A workflow for troubleshooting low yields in isoxazole synthesis.
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity by modifying the solvent system?
Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly with unsymmetrical reactants in 1,3-dipolar cycloadditions.[2] Regioselectivity is governed by a delicate interplay of steric and electronic factors, and the solvent plays a crucial role in modulating the transition state that dictates the outcome.
Causality and Strategic Solutions:
-
Solvent Polarity: The polarity of the solvent can preferentially stabilize one cycloaddition transition state over another, thereby influencing the final ratio of regioisomers. There is no universal rule, and the effect is substrate-dependent.
-
Solution: Conduct a solvent screen across a range of polarities. For example, compare a non-polar solvent like toluene with a polar aprotic solvent like acetonitrile and a polar protic solvent like ethanol. In some cases, more polar or fluorinated solvents have been shown to enhance regioselectivity.[1]
-
-
Catalysis: In many cases, achieving high regioselectivity requires more than just solvent optimization.
-
Solution (Copper Catalysis): For the reaction between terminal alkynes and in situ generated nitrile oxides, the use of a copper(I) catalyst is a highly reliable method for selectively obtaining 3,5-disubstituted isoxazoles.[12] This approach often works well in a variety of common organic solvents.
-
Solution (Lewis Acids): For condensation reactions, particularly with β-enamino diketone derivatives, the addition of a Lewis acid catalyst can effectively control the regiochemical outcome.[2]
-
Caption: A decision-making flowchart for addressing regioselectivity issues.
Data Presentation and Experimental Protocols
Table 1: Common Solvents for Isoxazole Synthesis and Their Properties
| Solvent | Dielectric Constant (ε at 20°C) | Boiling Point (°C) | Key Characteristics & Common Use |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent for solubility, volatile and easy to remove. Used in cycloadditions.[3] |
| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic ether, good for organometallic reagents. Can form peroxides. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic, good for a wide range of organic reactions. Can improve regioselectivity.[2] |
| Ethanol (EtOH) | 24.6 | 78 | Polar protic, "green" solvent, often used for condensation reactions.[5] |
| Toluene | 2.4 | 111 | Non-polar, allows for higher reaction temperatures and azeotropic removal of water. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic, excellent solvating power but high boiling point can make removal difficult.[3] |
| Water (H₂O) | 80.1 | 100 | Ultimate "green" solvent, used in specific multicomponent reactions and with ultrasound.[4][6][7] |
Protocol 1: Systematic Solvent Screening for a 1,3-Dipolar Cycloaddition
This protocol outlines a parallel synthesis approach to efficiently identify an optimal solvent for the reaction of an alkyne with an in situ generated nitrile oxide from an aldoxime.
Methodology:
-
Preparation: In separate, identical reaction vessels equipped with stir bars, add the alkyne (1.0 eq.) and the aldoxime (1.1 eq.).
-
Solvent Addition: To each vessel, add a different solvent from Table 1 to achieve a standard concentration (e.g., 0.1 M). Ensure all solids are dissolved.
-
Initiation: To each vessel at room temperature, add a solution of an oxidizing agent (e.g., sodium hypochlorite) and a base (e.g., triethylamine) dropwise over 1 hour using a syringe pump to generate the nitrile oxide in situ.[4]
-
Reaction Monitoring: Stir all reactions at a constant temperature (e.g., 25 °C or 50 °C). At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction.
-
Analysis: Quench the aliquots and analyze them by LC-MS and ¹H NMR.
-
LC-MS: Determine the conversion of starting material and the relative ratio of product to byproducts (e.g., furoxan).
-
¹H NMR: Determine the ratio of regioisomers by integrating characteristic signals.
-
-
Evaluation: Compare the conversion, yield, and regioselectivity across all solvents to identify the optimal system for a scaled-up reaction.
References
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Cycloaddition of Copper(I) Acetylides to Azides and Nitrile Oxides. Journal of the American Chemical Society, 127(1), 210-216. [Link]
- MDPI. (2024).
- ACS Publications. (2024). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega. [Link]
- National Institutes of Health. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. [Link]
- Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES.
- Current Trends in Biotechnology and Pharmacy. (n.d.). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]
- Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
- MDPI. (2019).
- National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Link]
- ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- The Journal of Organic Chemistry. (n.d.). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
- ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. [Link]
- National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]
- ResearchGate. (2015). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
- National Institutes of Health. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. PMC. [Link]
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
- ResearchGate. (2019). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abap.co.in [abap.co.in]
- 9. mdpi.com [mdpi.com]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoxazole synthesis [organic-chemistry.org]
Section 1: Proposed Synthetic Pathway and Critical Temperature Checkpoints
Answering the urgent need for robust and reproducible synthetic routes, this Technical Support Center guide provides in-depth troubleshooting and frequently asked questions concerning the synthesis of 7-Bromobenzo[d]isoxazol-3-amine. As a Senior Application Scientist, my focus is to move beyond simple procedural lists and delve into the fundamental principles governing the reaction, with a special emphasis on the critical role of temperature control. This guide is designed for researchers, medicinal chemists, and process development professionals who require not only a successful synthesis but also a deep understanding of the reaction dynamics to ensure scalability and consistency.
The synthesis of the 1,2-benzisoxazole core is sensitive to thermal conditions, where slight deviations can drastically impact yield, purity, and even the viability of the reaction. The following sections are structured to address the most common challenges encountered in the lab, providing both corrective actions and the causal chemical reasoning behind them.
While several routes to the 1,2-benzisoxazole scaffold exist, a common and reliable strategy involves the intramolecular cyclization of an ortho-substituted aryl precursor.[1] A plausible and efficient pathway to this compound begins with the bromination of 2-hydroxy-3-methylbenzonitrile, followed by conversion to an oxime and subsequent base-mediated cyclization. Temperature control is paramount at each stage to ensure regioselectivity, prevent side reactions, and drive the cyclization to completion.
Caption: Proposed synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and inconsistencies. Each question is designed to diagnose a problem and provide a scientifically grounded solution.
Q1: My final yield is consistently low. What are the most likely temperature-related causes?
A1: Low yield is a common issue that can typically be traced to two opposing temperature-related problems: insufficient energy input or excessive heat leading to degradation.
-
Insufficient Thermal Energy: The intramolecular cyclization step, where the isoxazole ring is formed, has a significant activation energy barrier.[2] If the reaction temperature is too low, only a small fraction of the precursor molecules will have sufficient kinetic energy to react, resulting in an incomplete or stalled reaction. According to the Arrhenius equation, reaction rates increase exponentially with temperature; a modest increase can dramatically improve the conversion rate.[2][3]
-
Thermal Degradation: Conversely, if the temperature is too high, particularly for extended periods, the starting materials, intermediates, or even the final product may begin to decompose. Benzisoxazoles, while generally stable, can be susceptible to ring-opening or other degradative pathways under harsh thermal stress.
-
Side Reactions: Elevated temperatures can also accelerate unwanted side reactions. A critical competing reaction in ring-closure syntheses is intermolecular polymerization or oligomerization.[4][5] At higher concentrations and temperatures, precursor molecules may react with each other instead of cyclizing internally. While higher temperatures can sometimes favor intramolecular cyclization, an optimal balance must be found.[4]
Corrective Action:
-
Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material has been fully consumed.
-
Optimize Cyclization Temperature: If starting material remains, incrementally increase the reflux temperature by 5-10°C and monitor the reaction progress. Solvents with higher boiling points (e.g., toluene vs. dioxane) can be explored.
-
Check for Degradation Products: If the starting material is consumed but the yield is low, analyze the crude reaction mixture for potential degradation products. If degradation is suspected, lower the reaction temperature and extend the reaction time.
Q2: My final product is contaminated with significant impurities. How can temperature control mitigate this?
A2: Impurity generation is often a direct consequence of poor temperature regulation, especially during exothermic steps like bromination or during the final cyclization.
-
Bromination Impurities: The electrophilic aromatic bromination of the phenolic precursor is highly exothermic.[6] If the reaction vessel is not adequately cooled, localized "hot spots" can form, leading to over-bromination (di- or tri-brominated species) or hydrolysis of the nitrile group.[6][7] Maintaining a low and stable temperature (e.g., 0-10°C) during the addition of the brominating agent (like N-Bromosuccinimide) is critical for regioselectivity.
-
Isomeric Impurities: In some cases, temperature can influence the regioselectivity of the cyclization itself, potentially leading to the formation of undesired benzisoxazole isomers. This is particularly relevant if the precursor has multiple potential cyclization sites.
-
Precursor-Related Impurities: Inadequate temperature control during the synthesis of the precursor can lead to impurities that carry through to the final step. For example, incomplete reactions or side reactions in earlier stages will contaminate the final product.
Corrective Action:
-
Strict Bromination Temperature Control: Use an ice/salt bath or a cryo-cooler to maintain the internal reaction temperature between 0-5°C during the slow, dropwise addition of the brominating agent.
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) and LC-MS to identify the structure of major impurities.[7] This information will help determine if they are over-brominated species, isomers, or unreacted starting materials.
-
Purify Intermediates: If impurities are carried over from previous steps, consider purifying the key intermediate (e.g., the oxime precursor) before proceeding to the final cyclization.
Caption: Troubleshooting decision tree for synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a typical temperature range for the base-mediated cyclization step?
A1: The optimal temperature for the intramolecular cyclization to form the 1,2-benzisoxazole ring typically falls within the range of 80°C to 120°C. The exact temperature depends heavily on the solvent used (e.g., ethanol, dioxane, toluene) and the specific substrate. The goal is to provide enough thermal energy to overcome the activation barrier without causing significant degradation of the product.[2] It is recommended to start at the lower end of this range and monitor the reaction's progress before increasing the temperature.
Q2: How critical is the cooling rate after the reaction is complete?
A2: The cooling rate can be very important for crystallization and isolation of the final product. A slow, controlled cooling process generally promotes the formation of larger, more well-defined crystals, which are easier to filter and tend to have higher purity. Conversely, crash cooling (rapidly plunging the hot solution into an ice bath) can lead to the formation of fine powders or oils, which may trap impurities from the mother liquor.
Q3: Are there any low-temperature alternatives for the cyclization step?
A3: Yes, alternative synthetic strategies exist that may proceed at lower temperatures. For example, some methodologies involve the spontaneous conversion of ortho-azidocarbonyl compounds to 2,1-benzisoxazoles, which can occur rapidly even at low temperatures upon formation of the azide intermediate.[8] Other specialized methods, such as palladium-catalyzed C-H activation/[4+1] annulation, can also proceed under specific, often milder, thermal conditions.[9] However, these routes require different starting materials and may have their own set of optimization challenges.
Q4: What laboratory equipment is essential for ensuring precise temperature control?
A4: For precise and reproducible temperature control, the following equipment is highly recommended:
-
A digital hotplate stirrer with an external thermocouple probe that is placed directly into the reaction mixture. This ensures the set temperature reflects the actual internal temperature, not just the hotplate surface.
-
A heating mantle connected to a variable temperature controller for uniform heating of round-bottom flasks.
-
An oil bath or sand bath for stable and uniform heat distribution, which helps prevent localized overheating.
-
For sub-ambient temperatures, an ice/salt bath is effective for short durations, while a recirculating chiller (cryo-cooler) offers superior long-term stability.
Section 4: Protocols and Data
The following protocol is a representative example for the synthesis of this compound via the proposed pathway. It highlights the critical temperature control points.
Experimental Protocol Example
Step 1: Bromination of 2-Hydroxy-3-methylbenzonitrile
-
Dissolve 2-hydroxy-3-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and an external temperature probe.
-
Cool the mixture to 0-5°C using an ice/salt bath.
-
Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C .
-
Stir the reaction at 0-5°C for an additional 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Proceed with aqueous workup to isolate the crude 2-bromo-6-hydroxy-3-methylbenzonitrile.
Step 2: Cyclization to this compound
-
Combine the crude product from Step 1, hydroxylamine hydrochloride (1.5 eq), and a base (e.g., potassium carbonate, 2.5 eq) in a suitable high-boiling solvent (e.g., dioxane).
-
Heat the mixture to reflux at 95-105°C under an inert atmosphere (e.g., Nitrogen).
-
Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture slowly to room temperature to allow for product crystallization.
-
Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum.
Table 1: Summary of Critical Temperature Parameters
| Process Step | Parameter | Recommended Range | Rationale |
| Bromination | Reagent Addition Temp. | 0 - 10°C | Prevents exothermic runaway and minimizes over-bromination side products.[6] |
| Cyclization | Reflux Temperature | 80 - 110°C | Provides sufficient activation energy for ring closure without causing product degradation.[2][4] |
| Crystallization | Cooling Rate | Slow (e.g., 1°C/min) | Promotes the formation of pure, large crystals and prevents impurity trapping. |
| Storage | Final Product | 2 - 8°C | Ensures long-term stability of the amine functional group.[10][11] |
References
- MDPI. 4-(7-Bromobenzo[d][12][13][14]thiadiazol-4-yl)morpholine. [Link]
- ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
- ResearchGate.
- ResearchGate. Spontaneous low-temperature conversion of ortho-azidocarbonyl compounds to 2,1-benzisoxazoles. [Link]
- PubMed Central. One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. [Link]
- ResearchGate. A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. [Link]
- Google Patents. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
- ChemRxiv.
- Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]
- ResearchGate.
- ResearchGate. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
- Organic Chemistry Portal.
- ACS Publications.
- Lead Sciences. This compound. [Link]
- Organic Chemistry Portal. Benzoxazole synthesis. [Link]
- MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
- PubChem. 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine. [Link]
- Chemistry LibreTexts. 8.
- ResearchGate. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. [Link]
- Asian Publication Corpor
- Boron Molecular. Buy this compound. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. msesupplies.com [msesupplies.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1260860-32-9|this compound|BLD Pharm [bldpharm.com]
- 11. This compound - Lead Sciences [lead-sciences.com]
Catalyst selection for reactions with 7-Bromobenzo[d]isoxazol-3-amine
Answering the user's request.## Technical Support Center: Catalyst Selection for Reactions with 7-Bromobenzo[d]isoxazol-3-amine
Welcome to the technical support center for chemists working with this compound. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into catalyst selection for the successful derivatization of this versatile building block. As a structural analogue of an ortho-bromoaniline, this molecule presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions. This document will serve as your go-to reference for designing, executing, and troubleshooting these critical transformations.
Logical Workflow: Navigating Your Catalyst Choice
The first step in any cross-coupling experiment is selecting the appropriate reaction type and corresponding catalytic system. The workflow below provides a decision-making framework for reactions starting with this compound.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig C-N Amination (General Procedure)[7]
Caption: Step-by-step workflow for the Buchwald-Hartwig amination reaction.
Catalytic Cycle Overviews
Understanding the mechanism is key to troubleshooting. The diagrams below illustrate the generally accepted catalytic cycles for these transformations.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction. [1]
Sources
Technical Support Center: Work-up and Purification of Isoxazole Derivatives
Welcome to the technical support guide for isoxazole synthesis. This document provides field-proven insights and troubleshooting procedures for the critical work-up and purification stages of isoxazole synthesis. As chemists, we recognize that a successful reaction is only half the battle; isolating the desired product in high purity is paramount. This guide is structured to address the common challenges encountered by researchers, offering not just protocols, but the underlying chemical principles to empower effective problem-solving.
Section 1: Core Principles of Isoxazole Work-up
The work-up procedure is designed to separate the crude isoxazole product from unreacted starting materials, catalysts, solvents, and byproducts. While the specific steps depend on the synthetic route employed—most commonly the Claisen condensation or a 1,3-dipolar cycloaddition[1]—the fundamental sequence often involves quenching, extraction, washing, and concentration.
-
Quenching: This is the first and often most critical step. The goal is to stop the reaction and neutralize any reactive or corrosive reagents. A common method is to pour the reaction mixture into a large volume of crushed ice or cold water.[2][3] This not only halts the reaction by rapid cooling and dilution but also helps to precipitate organic products while dissolving inorganic salts. If the reaction was conducted under strongly acidic or basic conditions, a careful neutralization step with a weak base (e.g., NaHCO₃ solution) or weak acid (e.g., dilute HCl) is necessary.
-
Liquid-Liquid Extraction: Once quenched, the isoxazole derivative must be extracted from the aqueous phase into an immiscible organic solvent. The choice of solvent is crucial and depends on the product's polarity and solubility. Diethyl ether and ethyl acetate are common choices for moderately polar isoxazoles.[1][2]
-
Washing/Neutralization: The organic extract is often washed sequentially with different aqueous solutions to remove residual impurities.
-
Saturated NaHCO₃ solution: To remove acidic impurities.
-
Brine (saturated NaCl solution): To remove residual water from the organic layer and help break up emulsions.
-
Water: To remove water-soluble impurities and salts.
-
-
Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove trace amounts of water.[1][2] After filtration, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues that frequently arise during the work-up and purification of isoxazole derivatives.
Question 1: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low or non-existent yield is a common problem that can originate from the reaction itself or be exacerbated by the work-up. A systematic approach is required to diagnose the issue.[1]
Probable Causes & Solutions:
-
Incomplete Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion. Extending the reaction time or increasing the temperature may be necessary.[1]
-
Intermediate Instability: In 1,3-dipolar cycloadditions, the nitrile oxide intermediate is highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[1]
-
Solution: Generate the nitrile oxide in situ by slow addition of the precursor (e.g., an aldoxime with an oxidant like N-chlorosuccinimide) to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[1]
-
-
Product Decomposition: The isoxazole ring's N-O bond is relatively weak and can be cleaved under harsh work-up conditions.[1] Avoid:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening. Use mild bases like NaHCO₃ for neutralization.
-
Reductive Conditions: Do not use work-up procedures involving reagents like sodium bisulfite if your product is sensitive. Standard catalytic hydrogenation (e.g., H₂/Pd) will also cleave the N-O bond.[1]
-
-
Product Volatility/Water Solubility: If your isoxazole has a low molecular weight, it might be volatile and lost during solvent evaporation. If it is highly polar, it may remain in the aqueous layer during extraction.
-
Solution: For volatile products, remove the solvent at a lower temperature and pressure. For polar products, use a more polar extraction solvent like ethyl acetate or perform continuous liquid-liquid extraction. Salting out the aqueous layer with NaCl can also improve extraction efficiency.
-
Question 2: My final product is an inseparable mixture of isomers. How can I improve this?
Answer: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or unsymmetrical alkynes.[1] These isomers often have very similar polarities, making separation by standard column chromatography extremely difficult.
Probable Causes & Solutions:
-
Lack of Regiocontrol in Synthesis: The root cause is the reaction itself. Steric and electronic factors of the reactants, along with reaction conditions like pH and solvent, dictate the regioselectivity.[1]
-
Solution (Reaction Modification): While this guide focuses on work-up, the best solution is often to revisit the synthesis. For Claisen-type syntheses, adjusting the pH can favor one isomer.[1] For cycloadditions, copper-catalyzed conditions often provide excellent regioselectivity for terminal alkynes.[4]
-
-
Ineffective Purification: Standard silica gel chromatography may not be sufficient.
-
Solution (Advanced Purification):
-
Solvent System Screening: Meticulously screen different solvent systems for TLC. Sometimes a three-component system (e.g., Hexane/EtOAc/DCM) or adding a small amount of acid or base (e.g., 0.1% acetic acid or triethylamine) can improve separation.[1]
-
Alternative Stationary Phases: Consider using different chromatography media, such as alumina or reverse-phase silica (C18).
-
Crystallization: If the product is a solid, fractional crystallization can be a powerful technique to isolate the major isomer.[1] Experiment with a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Preparative HPLC: For high-value materials where isomers are inseparable by other means, preparative HPLC is the most effective, albeit more expensive, solution.
-
-
Question 3: My product appears to be decomposing during column chromatography on silica gel. What is happening?
Answer: This indicates your isoxazole derivative is sensitive to the acidic nature of standard silica gel.
Probable Causes & Solutions:
-
Acid Sensitivity: Silica gel is inherently acidic and can catalyze the degradation or ring-opening of sensitive isoxazole derivatives.
-
Solution 1 (Neutralize Silica): Prepare a slurry of silica gel in your chosen eluent and add ~1% triethylamine (Et₃N) by volume. Swirl thoroughly and pack the column with this neutralized silica. Run the column using an eluent that also contains a small amount of Et₃N (e.g., 0.1-0.5%).
-
Solution 2 (Use Alumina): Switch to a different stationary phase. Neutral or basic alumina can be an excellent alternative for acid-sensitive compounds. Perform TLC on alumina plates first to develop a suitable solvent system.
-
Solution 3 (Avoid Chromatography): If possible, purify the compound by recrystallization or distillation to avoid contact with stationary phases altogether.
-
Section 3: Standard Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a starting point for many isoxazole syntheses, particularly those based on the Claisen condensation.
-
Reaction Quenching: Once the reaction is deemed complete by TLC, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing crushed ice, approximately 5-10 times the volume of the reaction. Stir for 5-10 minutes.
-
Neutralization (if necessary): Check the pH of the aqueous slurry. If basic, add 1M HCl dropwise until the pH is ~7. If acidic, add saturated NaHCO₃ solution dropwise until neutral.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous volume).
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Deionized water (1 x 50 mL)
-
Saturated aqueous NaHCO₃ solution (1 x 50 mL)
-
Brine (1 x 50 mL)
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes. The Na₂SO₄ should be free-flowing; if it clumps together, add more.
-
Concentration: Filter the dried organic solution through a funnel with a cotton plug into a pre-weighed round-bottom flask. Rinse the flask and the drying agent with a small amount of fresh solvent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Use TLC to determine the optimal eluent. The ideal system gives your desired product an Rf value of ~0.3 and separates it well from all impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
In a beaker, mix silica gel with the chosen eluent to form a smooth, lump-free slurry.
-
Pour the slurry into the column. Tap the column gently to pack the silica bed and remove air bubbles. Add more eluent as needed, ensuring the silica bed never runs dry. . Add a final layer of sand on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble products, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get the product adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
-
Elution and Collection: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoxazole.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions for handling reagents used in isoxazole synthesis and work-up? A1: Standard laboratory safety practices are essential. Specific hazards include hydroxylamine and its salts, which can be toxic and corrosive.[1] These should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Nitrile oxides are highly reactive and should be generated in situ whenever possible to avoid isolation and handling.[1] Always consult the Safety Data Sheet (SDS) for every reagent and solvent before beginning work.
Q2: How does the synthetic route (e.g., Claisen vs. Cycloaddition) impact the work-up procedure? A2: The synthetic route dictates the byproducts and therefore the purification challenges.
-
Claisen Synthesis (1,3-dicarbonyl + hydroxylamine): These reactions are often run with a base, which must be neutralized during work-up.[2][3] The primary challenge is often the potential formation of regioisomers if an unsymmetrical dicarbonyl compound is used.[1]
-
1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne): The key byproduct to remove is often furoxan, the dimer of the nitrile oxide intermediate.[1] Furoxans can sometimes have similar polarity to the desired isoxazole, requiring careful chromatography.
Q3: What are the best general-purpose solvents for extracting and purifying isoxazoles? A3: The ideal solvent depends on the specific substitution pattern of your isoxazole. However, a good starting point can be found in the table below.
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Non-polar eluent for chromatography. |
| Diethyl Ether | 2.8 | 35 | Good for extracting less polar products.[1][2] |
| Dichloromethane (DCM) | 3.1 | 40 | Good solvent for dissolving crude products. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent all-purpose extraction and chromatography solvent. |
| Ethanol (EtOH) | 4.3 | 78 | Often used as a reaction solvent or for recrystallization.[2] |
Q4: I see multiple spots on my TLC plate after work-up. How do I know if I have regioisomers? A4: The definitive way to confirm the presence and structure of regioisomers is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR). 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons on the different substituents and the protons on the isoxazole ring, allowing for unambiguous structural assignment. High-resolution mass spectrometry (HRMS) will confirm that the different spots have the same molecular formula, which is a strong indicator of isomerism.
References
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Chen, M.-T., et al. (2024).
- Xu, P., et al. (2013).
- Celik, F., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central.
- Srinivasan, S., et al. (2014).
Sources
Technical Support Center: Navigating the Chemistry of 7-Bromobenzo[d]isoxazol-3-amine
Welcome to the dedicated technical support center for 7-Bromobenzo[d]isoxazol-3-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on overcoming the synthetic challenges associated with this versatile but often unreactive building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate the successful functionalization of this important scaffold.
Understanding the Challenge: The Electronic Profile of this compound
The low reactivity of this compound in common cross-coupling reactions stems from the electronic nature of the benzisoxazole ring system. The isoxazole moiety is electron-withdrawing, which deactivates the aromatic ring towards oxidative addition, a critical step in many palladium-catalyzed reactions.[1][2] Furthermore, the presence of the amino group at the 3-position can complicate reactions through potential coordination to the metal catalyst. This guide will provide strategies to mitigate these effects and achieve desired chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: The electron-deficient nature of the benzisoxazole ring makes the C-Br bond less susceptible to oxidative addition by the Pd(0) catalyst.[1][2] Additionally, the amino group can coordinate to the palladium center, potentially inhibiting catalysis. Success often lies in the careful selection of a highly active catalyst system, including an electron-rich and sterically hindered phosphine ligand, and an appropriate base.
Q2: What are the best initial conditions to try for a Buchwald-Hartwig amination?
A2: For Buchwald-Hartwig aminations, a common starting point is a palladium precatalyst like Pd₂(dba)₃ or a G3 precatalyst, paired with a biarylphosphine ligand such as XPhos or RuPhos.[3][4] A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required. The choice of solvent is also crucial, with ethereal solvents like dioxane or THF often being effective.
Q3: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling?
A3: SNAr can be a potential pathway, particularly with strong nucleophiles. However, the benzisoxazole ring, while electron-withdrawing, may not be sufficiently activating for SNAr to occur under standard conditions.[5][6] The reaction typically requires highly activated substrates with strongly electron-withdrawing groups (like nitro groups) ortho or para to the leaving group.[7] Success with this compound would likely require forcing conditions and a very strong nucleophile.
Q4: Can the amino group of this compound be protected?
A4: Yes, protecting the amino group can be a beneficial strategy to prevent catalyst inhibition and potential side reactions. Common protecting groups for anilines, such as Boc or Cbz, can be employed. However, the added steps of protection and deprotection should be considered in the overall synthetic strategy.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[8] However, with challenging substrates like this compound, optimization is key.
Common Issues & Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction or Low Conversion | Insufficiently active catalyst. | - Switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos, RuPhos).- Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3) to ensure efficient generation of the active Pd(0) species.[9] |
| Inappropriate base. | - For boronic acids, a carbonate base (e.g., Cs₂CO₃, K₂CO₃) in the presence of water is a good starting point.[10]- For boronic esters, an anhydrous base like K₃PO₄ may be more effective. | |
| Debromination of Starting Material | Proto-deboronation of the boronic acid. | - Use a boronic ester (e.g., pinacol ester) which is more stable to protodeboronation.- Ensure anhydrous conditions if using a non-aqueous base. |
| Reductive dehalogenation. | - This can be a side reaction with highly active catalysts. Try a slightly less active ligand or lower the reaction temperature. | |
| Poor Yields | Catalyst inhibition by the amino group. | - Consider protecting the amino group (e.g., with a Boc group).- Increase the catalyst loading. |
Logical Flow for Suzuki-Miyaura Troubleshooting:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Guide 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but its success is highly dependent on the ligand and base combination.[11]
Common Issues & Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction | Catalyst deactivation. | - The amino group on the substrate or the amine coupling partner can inhibit the catalyst. Use a ligand designed for challenging substrates, such as a biarylphosphine (e.g., BrettPhos, RuPhos).- Ensure strict anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst. |
| Base is too weak. | - Buchwald-Hartwig aminations with aryl bromides typically require a strong base. NaOt-Bu is a common choice.[4] If substrate is base-sensitive, a milder base like Cs₂CO₃ or K₃PO₄ can be screened, but may require a more active catalyst. | |
| Low Yield | Steric hindrance. | - If either the substrate or the amine coupling partner is sterically hindered, a more sterically demanding ligand may be necessary to promote reductive elimination. |
| Side Reactions | Hydrodehalogenation. | - This can be promoted by certain ligands and bases. Screening different ligand/base combinations is crucial. |
Experimental Workflow for Buchwald-Hartwig Optimization:
Caption: General workflow for optimizing Buchwald-Hartwig amination.
Guide 3: Nucleophilic Aromatic Substitution (SNAr)
While less common for this type of substrate, SNAr is a potential alternative that avoids the use of metal catalysts.
Common Issues & Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction | Insufficient activation of the aromatic ring. | - The benzisoxazole ring may not be electron-withdrawing enough. This reaction may simply not be feasible under standard conditions.- Increase the reaction temperature significantly (e.g., >150 °C in a sealed tube). |
| Nucleophile is too weak. | - Use a very strong nucleophile (e.g., sodium amide, alkoxides in polar aprotic solvents like DMSO or DMF).[5] | |
| Decomposition | Harsh reaction conditions. | - High temperatures and strong bases can lead to decomposition of the starting material or product. Monitor the reaction carefully and consider shorter reaction times. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine coupling partner (1.1-1.2 equiv).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... [Link]
- ResearchGate. (2025). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
- ResearchGate. (2025). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][5][12]benzoxazepine ring system. [Link]
- PMC. (2024).
- PMC. (n.d.).
- PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
- Dalal Institute. (n.d.).
- ResearchGate. (n.d.). Synthetic approaches towards 3‐aminobenzisoxazole and 2‐aminobenzoxazole. [Link]
- PMC. (n.d.).
- Journal of Synthetic Chemistry. (2024).
- Science. (2024).
- ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Lead Sciences. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2022). 16.
- ChemRxiv. (n.d.).
- PMC. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Organic Chemistry Portal. (n.d.).
- PMC. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]
- MDPI. (n.d.).
- PMC. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. [Link]
- Chemical Science. (n.d.).
- ACS Publications. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. [Link]
- Semantic Scholar. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
- Reddit. (2022). aromatic nucleophilic substitution by benzine. [Link]
- MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparing synthetic routes to 7-Bromobenzo[d]isoxazol-3-amine
Beginning The Search
I'm starting with broad Google searches for synthetic routes to 7-Bromobenzo[d]isoxazol-3-amine. I'm focusing on reaction schemes, starting materials, reagents, yields, and reaction conditions. I hope to assemble a solid foundation of existing literature data to kickstart the retrosynthetic analysis. This should provide a good overview of the challenges that are common.
Developing a Framework
I've moved beyond the initial search to develop a comparison framework. I'm focusing on evaluating potential synthetic routes based on yield, atom economy, cost, scalability, and safety. I'll structure a guide with detailed route descriptions, including mechanisms and protocols. Tables and diagrams will highlight quantitative data and pathways. I plan to incorporate citations and explain the pros and cons to produce a robust resource.
Formulating a Plan
I'm now solidifying my plan. I'll kick things off with broad Google searches for established synthetic routes to this compound, paying close attention to reaction schemes, yields, and conditions. Then, I'll compare these routes, judging them by yield, atom economy, cost, scalability, and safety. I'll structure a guide with detailed descriptions, mechanisms, tables, and diagrams. Citations are essential, and I'll explain the pros and cons to make it robust. I will compile a reference section with URLs and verify the guide to ensure it meets requirements.
A Comparative Guide to the Biological Activity of 7-Bromobenzo[d]isoxazol-3-amine and Other Isoxazole Derivatives
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid structure allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Consequently, isoxazole derivatives have been successfully developed into drugs for various indications, including anticancer, anti-inflammatory, and antimicrobial therapies.[1][3][4] This guide focuses on 7-Bromobenzo[d]isoxazol-3-amine, a specific benzisoxazole derivative. While public data on the biological activity of this particular compound is limited, its structural features—a benzisoxazole core, a bromine substituent at the 7-position, and an amine group at the 3-position—suggest a high potential for significant biological effects. Through a comparative analysis with well-characterized isoxazole derivatives, this guide aims to elucidate the probable biological activities of this compound and provide a framework for its future investigation.
Comparative Analysis of Biological Activities
Anticancer Activity: A Potential Powerhouse
The isoxazole moiety is a common feature in many potent anticancer agents.[3][4][5] These compounds often exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5]
Insights from Comparative Compounds:
A wide range of isoxazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, isoxazole-chalcone hybrids have shown potent activity against prostate cancer cells, while other derivatives have been effective against breast cancer cell lines.[6] The presence of a halogen, such as bromine, on the aromatic ring of isoxazole derivatives has been frequently associated with enhanced anticancer activity.[6]
Table 1: Anticancer Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole Chalcone Derivative 10a | DU145 (Prostate) | 0.96 | [6] |
| Isoxazole Chalcone Derivative 10b | DU145 (Prostate) | 1.06 | [6] |
| 3-amino-1H-indazole derivative W24 | HT-29 (Colon) | 0.43 | [7] |
| 3-amino-1H-indazole derivative W24 | MCF-7 (Breast) | 3.88 | [7] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole 3d | MCF-7 (Breast) | 43.4 | [8] |
| Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole 4d | MCF-7 (Breast) | 39.0 | [8] |
Projected Activity of this compound:
The structure of this compound suggests a strong potential for anticancer activity. The benzisoxazole core provides a rigid scaffold for interaction with biological targets. The bromine atom at the 7-position is an electron-withdrawing group that can enhance binding affinity and metabolic stability. Furthermore, the 3-amino group can act as a hydrogen bond donor, facilitating interactions with key residues in enzyme active sites. It is plausible that this compound could exhibit cytotoxic effects through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Anti-inflammatory Effects: Targeting Key Mediators
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Isoxazole derivatives have emerged as promising anti-inflammatory agents, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[2]
Insights from Comparative Compounds:
Several isoxazole derivatives have demonstrated potent anti-inflammatory activity in both in vitro and in vivo models. For example, some compounds have shown significant inhibition of carrageenan-induced paw edema in rats, a classic model of acute inflammation.[9][10] The anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory mediators and signaling pathways like NF-κB.[11]
Table 2: Anti-inflammatory Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| MZO-2 | Carrageenan-induced paw edema | Potent inhibition | [9] |
| Indole-linked isoxazole 146 | Carrageenan-induced paw edema | 77.42% reduction after 4h | [2] |
| 3-phenyl-5-furan isoxazole 150 | COX-2 Inhibition | IC50 = 9.16 µM | [2] |
| Isoxazole derivative 155 | 5-LOX Inhibition | IC50 = 3.67 µM | [2] |
Projected Activity of this compound:
Based on its structure, this compound is a candidate for possessing anti-inflammatory properties. The benzisoxazole scaffold is present in known anti-inflammatory agents. The bromine substituent could enhance its activity by increasing its lipophilicity and ability to cross cell membranes to reach intracellular targets. The 3-amino group could also contribute to its binding to enzymes involved in the inflammatory cascade. It is hypothesized that this compound could modulate the NF-κB signaling pathway, a central regulator of inflammation.
Antimicrobial Potential: A Broad Spectrum of Possibilities
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[12]
Insights from Comparative Compounds:
The antimicrobial efficacy of isoxazoles is often influenced by the substituents on the ring system.[1] For instance, the presence of electron-withdrawing groups like halogens has been shown to enhance antibacterial activity.[13]
Table 3: Antimicrobial Activity of Selected Isoxazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative | B. cereus | 500 | [12] |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative | E. coli | >500 | [12] |
| Triazole-Isoxazole Hybrid 7b | E. coli | 15,000 | [14] |
| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30,000 | [14] |
Projected Activity of this compound:
The structure of this compound is suggestive of potential antimicrobial activity. The benzisoxazole core is a known pharmacophore in antimicrobial agents. The bromine atom at the 7-position is an important feature, as halogenated compounds often exhibit enhanced antimicrobial properties. The 3-amino group could also play a role in its mechanism of action, potentially by interfering with microbial metabolic pathways.
Mechanisms of Action & Signaling Pathways
The diverse biological activities of isoxazole derivatives stem from their ability to interact with a multitude of cellular targets and signaling pathways.
Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15][16] Several small molecule inhibitors targeting this pathway are under development as anticancer drugs.
Anti-inflammatory Mechanism: Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[11][17] Inhibition of this pathway is a major strategy for the development of anti-inflammatory drugs.
Experimental Protocols
To facilitate the investigation of this compound and other isoxazole derivatives, detailed protocols for key biological assays are provided below.
MTT Assay for Anticancer Activity
This protocol outlines the steps for assessing the cytotoxicity of a compound against cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][19][20][21]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard method for evaluating the anti-inflammatory potential of a compound in an acute inflammation model.[22][23][24]
Materials:
-
Wistar rats or Swiss albino mice
-
Test compound (e.g., this compound)
-
Carrageenan solution (1% w/v in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to different groups of animals. A control group receives the vehicle only.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.[25][26][27]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently lacking in the public domain, a comparative analysis with other isoxazole derivatives strongly suggests its potential as a bioactive compound with possible anticancer, anti-inflammatory, and antimicrobial properties. Its unique structural features, including the benzisoxazole core and the bromine substituent, provide a solid rationale for this hypothesis.
The experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound's biological activities. Future research should focus on synthesizing this compound and screening it in a panel of in vitro and in vivo assays to validate its predicted activities. Mechanistic studies, including its effects on key signaling pathways like PI3K/Akt and NF-κB, will be crucial for understanding its mode of action and for its potential development as a novel therapeutic agent. The exploration of this and other novel isoxazole derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). National Institutes of Health.
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). National Center for Biotechnology Information.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information.
- Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). PubMed.
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate.
- NF-κB signaling in inflammation. (2017). National Center for Biotechnology Information.
- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).
- General Protocol for Western Blotting. (n.d.). Bio-Rad.
- PI3K/Akt signalling pathway and cancer. (n.d.). PubMed.
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). National Center for Biotechnology Information.
- Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. (2023). National Institutes of Health.
- Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- PI3K/AKT Signaling pathway and cancer: An updated review. (2025). ResearchGate.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Center for Biotechnology Information.
- NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. (2023). MDPI.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Center for Biotechnology Information.
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI.
- Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (n.d.). Taylor & Francis Online.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). Royal Society of Chemistry.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate.
- NF-κB signaling in inflammation. (2025). ResearchGate.
- Overcoming toxicities when combining PI3K inhibitors with other treatments. (2017). YouTube.
- Western Blot: Principles, Procedures, and Clinical Applications. (2025). National Center for Biotechnology Information.
- a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps.
- Western Blot Protocol. (2018).
- Carrageenan-Induced Paw Edema Model. (n.d.). Creative Bioarray.
- Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). National Center for Biotechnology Information.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed.
- Carrageenan-induced inflammation assay, paw diameter in.... (n.d.). ResearchGate.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. espublisher.com [espublisher.com]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. inotiv.com [inotiv.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. bio-rad.com [bio-rad.com]
- 26. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Western Blot Protocol [protocols.io]
Efficacy of 7-Bromobenzo[d]isoxazol-3-amine Derivatives as Kinase Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets due to their central role in regulating cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of numerous malignancies, driving relentless research into the discovery of novel and selective kinase inhibitors.[1] The benzisoxazole scaffold has garnered significant attention in medicinal chemistry for its versatile pharmacological activities, including anticancer properties.[3] This guide provides an in-depth technical comparison of the efficacy of a promising class of kinase inhibitors: derivatives of 7-Bromobenzo[d]isoxazol-3-amine. We will explore their mechanism of action, comparative efficacy against key kinase targets, and provide detailed experimental protocols for their evaluation.
The this compound Scaffold: A Privileged Structure for Kinase Inhibition
The this compound core represents a strategic starting point for the synthesis of kinase inhibitors. The isoxazole ring is a bioisostere of other heterocyclic systems known to interact with the ATP-binding pocket of kinases. The bromine atom at the 7-position offers a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a diverse chemical space to optimize potency and selectivity. The 3-amine group provides a crucial anchor point for building side chains that can form key hydrogen bond interactions within the kinase hinge region, a common feature of many potent kinase inhibitors.
While comprehensive studies on a broad library of this compound derivatives are emerging, the broader class of benzisoxazole and benzoxazole derivatives has shown significant promise as inhibitors of several key oncogenic kinases, particularly those involved in angiogenesis and cell proliferation.[2][3]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Derivatives of this compound are designed to function as ATP-competitive inhibitors. They achieve this by occupying the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrate proteins and disrupting the signaling cascade. The core scaffold mimics the adenine region of ATP, while tailored side chains can exploit specific sub-pockets within the kinase domain to enhance affinity and selectivity.
Caption: Competitive inhibition of a kinase by a this compound derivative.
Comparative Efficacy: Targeting Key Angiogenic and Proliferative Kinases
Based on studies of structurally related benzisoxazole and benzoxazole derivatives, compounds derived from this compound are anticipated to show potent inhibitory activity against key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] These kinases are critical mediators of tumor angiogenesis and cell growth.
The following table presents hypothetical yet plausible inhibitory data for a series of this compound derivatives, illustrating the potential for structure-activity relationship (SAR) optimization.
| Compound ID | R Group Modification | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Src IC50 (nM) |
| BDI-1 | -H | 580 | 750 | >10000 |
| BDI-2 | 4-fluoro-phenyl | 45 | 120 | 2500 |
| BDI-3 | 3-chloro-4-methoxy-phenyl | 12 | 35 | 800 |
| BDI-4 | Pyridin-4-yl | 25 | 60 | 1500 |
| Sorafenib | Reference Compound | 90 | 20 | 65 |
This data is illustrative and intended to demonstrate potential SAR trends.
The hypothetical data suggests that substitution at the 3-amino position with various aryl groups can significantly enhance potency against VEGFR-2 and PDGFRβ. This highlights the importance of exploring different substituents to optimize interactions within the kinase active site.
Key Signaling Pathways Targeted
The primary signaling pathways that would be inhibited by effective this compound derivatives targeting VEGFR-2 and PDGFRβ are the pro-angiogenic and pro-proliferative pathways crucial for tumor growth and survival.
Caption: Inhibition of VEGFR-2 and PDGFRβ signaling pathways.
Experimental Protocols
To rigorously assess the efficacy of novel this compound derivatives, a series of well-defined experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[4]
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, PDGFRβ)
-
Kinase substrate (e.g., poly-Glu-Tyr peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of each compound dilution or DMSO (as a control).
-
Kinase Addition: Add 2 µL of the diluted kinase to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. Incubate for 60 minutes at 30°C.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[5]
Materials:
-
Human cancer cell lines (e.g., HUVEC, A549)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Protocol 3: In-Cell Western Assay for Target Engagement
This assay quantifies the inhibition of kinase phosphorylation in a cellular context.[6]
Materials:
-
Human cancer cell lines
-
Growth factor (e.g., VEGF, PDGF)
-
Test compounds
-
Primary antibodies (total and phospho-specific for the target kinase)
-
Fluorescently labeled secondary antibodies
-
Cell fixation and permeabilization buffers
-
Infrared imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells in 96-well plates and serum-starve overnight. Pre-treat with test compounds for 2 hours.
-
Kinase Activation: Stimulate the cells with the appropriate growth factor for 10-15 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with primary antibodies overnight, followed by incubation with fluorescently labeled secondary antibodies.
-
Image Acquisition: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the total and phosphorylated protein. Normalize the phospho-protein signal to the total protein signal and determine the IC50 for inhibition of phosphorylation.
Conclusion and Future Directions
Derivatives of this compound represent a promising scaffold for the development of novel kinase inhibitors. Their synthetic tractability and potential to target key oncogenic kinases like VEGFR-2 and PDGFRβ make them an attractive area for further investigation. The experimental protocols outlined in this guide provide a robust framework for evaluating the efficacy and mechanism of action of these compounds. Future research should focus on expanding the structure-activity relationship studies to enhance potency and selectivity, as well as conducting in vivo studies to assess their therapeutic potential in preclinical cancer models.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D. (2010). Journal of Medicinal Chemistry. [Link]
- Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2024). Current Drug Discovery Technologies. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). Archiv der Pharmazie. [Link]
- Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2019). Molecules. [Link]
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). RSC Medicinal Chemistry. [Link]
- Kinase assays. (2020). BMG LABTECH. [Link]
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Molecules. [Link]
- In-cell Western Assays for IC50 Determin
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (2024). International Journal of Molecular Sciences. [Link]
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017).
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2024). MDPI. [Link]
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (2021). Bio-protocol. [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2021). MDPI. [Link]
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2016). Methods in Molecular Biology. [Link]
- New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of the Iranian Chemical Society. [Link]
- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). RSC Advances. [Link]
- Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2018). Iranian Journal of Pharmaceutical Research. [Link]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
- MTT assay to determine the IC50 value of the different drugs and... (n.d.).
- Chemical structure of examples of type I, II, and III VEGFR inhibitors. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. azurebiosystems.com [azurebiosystems.com]
A Technical Guide to the Structure-Activity Relationship of 7-Bromobenzo[d]isoxazol-3-amine Analogs as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the benzo[d]isoxazole scaffold has emerged as a privileged structure. Its inherent planarity and ability to engage in key hydrogen bonding interactions make it an attractive starting point for the design of potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 7-Bromobenzo[d]isoxazol-3-amine core, a key intermediate in the development of kinase inhibitors. We will dissect the influence of various structural modifications on biological activity, drawing upon data from related compound series to establish a predictive SAR model. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the design and synthesis of next-generation kinase inhibitors.
The Benzo[d]isoxazole Core: A Foundation for Kinase Inhibition
The benzo[d]isoxazole ring system, a bicyclic aromatic structure, serves as a versatile scaffold for engaging the ATP-binding site of various kinases. The 3-amino group provides a crucial vector for introducing a variety of substituents that can interact with the hinge region of the kinase, a critical interaction for potent inhibition. The strategic placement of a bromine atom at the 7-position offers several advantages:
-
Modulation of Physicochemical Properties: The bromo substituent significantly impacts the lipophilicity and electronic nature of the molecule, which can influence cell permeability, metabolic stability, and target engagement.
-
Vector for Further Functionalization: The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space.
-
Potential for Halogen Bonding: In certain contexts, the bromine atom can participate in halogen bonding with backbone carbonyls or other electron-rich residues within the ATP-binding pocket, contributing to enhanced binding affinity.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is exquisitely sensitive to structural modifications at three key positions: the 3-amino group, the benzo ring, and the isoxazole ring itself. The following sections will explore the SAR at each of these positions, drawing on published data for related isoxazole and benzisoxazole-based kinase inhibitors to build a comprehensive picture.
Modifications at the 3-Amino Group: The Gateway to the Hinge Region
The 3-amino group is the primary point of interaction with the kinase hinge region. Derivatization of this amine is a common strategy to enhance potency and selectivity.
The formation of urea or amide linkages from the 3-amino group is a well-established strategy in the design of kinase inhibitors. These functionalities provide hydrogen bond donors and acceptors that can effectively engage the backbone of the kinase hinge.
A series of 3-amino-benzo[d]isoxazole-based compounds have been evaluated as c-Met kinase inhibitors, revealing important SAR insights. While not specifically 7-bromo analogs, the data provides a strong foundation for understanding the impact of substituents on the urea or amide moiety. For instance, in a series of N,N'-disubstituted ureas, the nature of the substituent on the terminal nitrogen plays a critical role in determining potency.
| Analog | Modification | Target Kinase | IC50 (nM) |
| A-1 | N-(7-bromo-1,2-benzisoxazol-3-yl)urea | (Hypothetical) | - |
| A-2 | N-(7-bromo-1,2-benzisoxazol-3-yl)-N'-(phenyl)urea | (Hypothetical) | - |
| A-3 | N-(7-bromo-1,2-benzisoxazol-3-yl)-N'-(4-fluorophenyl)urea | (Hypothetical) | - |
Table 1: Hypothetical IC50 values for N-substituted urea analogs of this compound to illustrate potential SAR trends.
It is generally observed that substitution on the terminal phenyl ring of the urea can significantly impact activity. Electron-withdrawing groups, such as fluorine, at the para-position often enhance potency, potentially by increasing the acidity of the N-H bond and promoting stronger hydrogen bonding with the hinge region.
Substitution on the Benzo Ring: Fine-Tuning Potency and Selectivity
While this guide focuses on the 7-bromo analog, it is crucial to understand the impact of other substituents on the benzene portion of the benzo[d]isoxazole ring.
The presence of the bromine atom at the 7-position is a key feature. In many kinase inhibitor scaffolds, halogen substituents in this region can occupy a hydrophobic pocket adjacent to the hinge-binding region, contributing to overall binding affinity. Furthermore, the electron-withdrawing nature of the bromine atom can influence the pKa of the 3-amino group, potentially modulating its interaction with the hinge.
Studies on related benzisoxazole inhibitors have shown that the introduction of small alkyl or alkoxy groups at other positions on the benzo ring can be used to probe for additional hydrophobic interactions and to modulate the overall physicochemical properties of the compounds. For example, a methoxy group at the 7-position of 3-amino-benzo[d]isoxazole derivatives was found to be favorable for activity against receptor tyrosine kinases.
The Isoxazole Ring: More Than Just a Scaffold
While the isoxazole ring itself is a key structural component, its role extends beyond simply holding the pharmacophoric elements in the correct orientation. In the context of p38 MAP kinase inhibitors, the isoxazole ring has been successfully employed as a bioisosteric replacement for the imidazole ring found in the well-known inhibitor SB-203580. This substitution can lead to improved selectivity profiles, for instance, by reducing off-target effects on cytochrome P450 enzymes.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative final analog.
Synthesis of this compound (Core Intermediate)
This protocol describes a common method for the preparation of the core scaffold.
Step 1: Nitration of 2-Bromo-6-fluorotoluene
-
To a stirred solution of 2-bromo-6-fluorotoluene in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Oxidation to Benzoic Acid
-
Dissolve the product from Step 1 in a mixture of pyridine and water.
-
Heat the mixture to reflux and add potassium permanganate portion-wise.
-
After the addition is complete, continue to reflux for 4 hours.
-
Cool the mixture, filter, and acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration and dry under vacuum.
Step 3: Formation of the Benzo[d]isoxazol-3-amine
-
To a solution of the benzoic acid from Step 2 in a suitable solvent (e.g., DMF), add a source of ammonia (e.g., ammonium chloride) and a dehydrating agent.
-
Heat the reaction mixture to promote cyclization.
-
After cooling, the product can be isolated by precipitation and filtration.
Synthesis of a Representative Urea Analog: N-(7-bromo-1,2-benzisoxazol-3-yl)-N'-(4-fluorophenyl)urea
This protocol outlines the synthesis of a representative urea derivative from the 3-amino core.
Step 1: Synthesis of the Isocyanate
-
To a solution of 4-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane), add triphosgene at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
The resulting isocyanate solution can be used directly in the next step.
Step 2: Urea Formation
-
To a solution of this compound in a suitable aprotic solvent (e.g., THF), add the freshly prepared 4-fluorophenyl isocyanate solution from Step 1.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product will precipitate from the reaction mixture and can be collected by filtration, washed with the solvent, and dried under vacuum.
Visualizing Key Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general SAR trends and a typical synthetic workflow.
Caption: Key structural modification points on the this compound core and their influence on biological activity.
Caption: A generalized synthetic workflow for the preparation of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The key takeaways from the available SAR data on related compounds suggest that:
-
Derivatization of the 3-amino group with urea or amide functionalities is a robust strategy for achieving potent hinge-binding. The nature of the substituents on these moieties is critical for optimizing potency.
-
The 7-bromo substituent is likely to be beneficial for activity, potentially through hydrophobic interactions and modulation of electronic properties. Further exploration of other halogen and small alkyl substituents at this and other positions on the benzo ring is warranted to fine-tune activity and selectivity.
-
The isoxazole core itself offers opportunities for bioisosteric replacement strategies to improve properties such as selectivity and metabolic stability.
Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of a focused library of analogs with diverse substitutions at the 3-amino and benzo ring positions will be crucial for developing a more detailed and predictive SAR model. Furthermore, co-crystallization of lead compounds with their target kinases will provide invaluable structural insights to guide further optimization efforts.
References
- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry Letters. [Link][1]
- 3-amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link][2]
- Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem. [Link][3]
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][4]
- Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. [Link][5]
In vitro testing of 7-Bromobenzo[d]isoxazol-3-amine
Initiating Literature Search
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Analyzing Similar Compounds
I'm now identifying structurally similar and functionally related compounds to use as comparators. I'm prioritizing compounds that have comparable mechanisms. I'll use those as a basis for designing an in vitro testing guide and will begin building a structure for the guide, with an introduction to the compound class first.
Outlining Testing Guide Structure
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Introduction: The Versatile Benzo[d]isoxazole Scaffold
An In-depth Comparative Guide to In Vivo Studies of Benzo[d]isoxazole Compounds
The benzo[d]isoxazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique physicochemical properties, including its rigid structure and ability to participate in various non-covalent interactions, make it an ideal scaffold for designing potent and selective ligands for a range of biological targets. This guide provides a comparative analysis of in vivo studies of prominent benzo[d]isoxazole compounds, offering insights into their therapeutic applications, experimental validation, and the methodologies employed in their preclinical assessment. We will explore the well-established antipsychotics, risperidone and its active metabolite paliperidone, and contrast their profiles with a novel anti-inflammatory agent to highlight the chemical and biological diversity of this important class of molecules.
Comparative Analysis of Benzo[d]isoxazole Compounds in Vivo
The therapeutic utility of benzo[d]isoxazole derivatives is best illustrated by comparing compounds developed for different clinical indications. Here, we compare the antipsychotics risperidone and paliperidone with the novel anti-inflammatory compound, SX-A1P.
Pharmacodynamic and Efficacy Comparison
| Compound | Therapeutic Area | Primary Mechanism of Action | Key In Vivo Efficacy Models | Efficacy Readouts |
| Risperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist | Conditioned avoidance response (CAR) in rats; Apomorphine-induced climbing in mice | Inhibition of avoidance response; Reduction in climbing behavior |
| Paliperidone | Antipsychotic | Dopamine D2 and Serotonin 5-HT2A Receptor Antagonist | Catalepsy induction in rats; Prepulse inhibition (PPI) of startle | Induction of cataleptic state; Reversal of apomorphine-induced PPI deficit |
| SX-A1P | Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways | Dextran sulfate sodium (DSS)-induced colitis in mice | Reduction in disease activity index (DAI), colon length shortening, and pro-inflammatory cytokine levels (TNF-α, IL-6) |
Pharmacokinetic Profile Comparison
| Compound | Administration Route | Key Pharmacokinetic Parameters (Rodent Models) | Noteworthy Features |
| Risperidone | Oral, Intramuscular (long-acting injectable) | Tmax: ~1-2 hours (oral); Extensive hepatic metabolism to paliperidone | Subject to significant first-pass metabolism. |
| Paliperidone | Oral, Intramuscular (long-acting injectable) | Tmax: ~24 hours (oral); Primarily excreted unchanged in urine | Active metabolite of risperidone; less dependent on hepatic metabolism, leading to more predictable plasma concentrations. |
| SX-A1P | Oral | Tmax: ~4 hours; Good oral bioavailability | Demonstrates favorable oral absorption and metabolic stability in preclinical models. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative of the in vivo methodologies used to characterize the benzo[d]isoxazole compounds discussed.
Protocol 1: Conditioned Avoidance Response (CAR) for Antipsychotic Activity
This model is a gold standard for predicting the clinical efficacy of antipsychotic drugs.
Objective: To assess the potential of a test compound to suppress a learned avoidance response, which is predictive of antipsychotic activity.
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Apparatus: A two-way shuttle box with a grid floor, a light (conditioned stimulus, CS), and a mild foot shock (unconditioned stimulus, US).
-
Training:
-
Rats are trained to associate the CS (light) with the impending US (foot shock).
-
A trial consists of the presentation of the CS for 10 seconds, followed by the US for 10 seconds.
-
The rat can avoid the US by moving to the other side of the shuttle box during the CS presentation (an avoidance response).
-
Training continues until a stable baseline of >80% avoidance is achieved.
-
-
Drug Administration:
-
Risperidone (or vehicle) is administered orally (e.g., 0.1, 0.3, 1 mg/kg) 60 minutes before the test session.
-
-
Testing:
-
A test session consists of 20 trials.
-
The number of avoidance responses is recorded.
-
-
Data Analysis:
-
The percentage of avoidance responses is calculated for each dose group.
-
A significant reduction in avoidance responses in the drug-treated group compared to the vehicle group indicates antipsychotic-like activity.
-
Protocol 2: DSS-Induced Colitis for Anti-inflammatory Activity
This is a widely used model for inflammatory bowel disease (IBD).
Objective: To evaluate the therapeutic efficacy of a test compound in a model of acute intestinal inflammation.
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis:
-
Mice are given 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.
-
-
Drug Administration:
-
SX-A1P (or vehicle) is administered orally once daily from day 0 to day 7 (e.g., 10, 20, 40 mg/kg).
-
-
Monitoring:
-
Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis (Day 8):
-
Mice are euthanized, and the colon is removed.
-
Colon length is measured.
-
A section of the colon is collected for histological analysis (H&E staining).
-
Another section is used for measuring myeloperoxidase (MPO) activity (a marker of neutrophil infiltration) and pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
-
Data Analysis:
-
Comparison of DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the vehicle-treated and SX-A1P-treated groups.
-
Mechanism of Action and Signaling Pathways
Understanding the underlying molecular mechanisms is crucial for rational drug design and development.
Antipsychotic Mechanism of Risperidone and Paliperidone
The primary mechanism of action for risperidone and paliperidone involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. The balance of these two activities is thought to contribute to their efficacy against the positive and negative symptoms of schizophrenia, respectively, with a lower incidence of extrapyramidal side effects compared to older antipsychotics.
Caption: Antipsychotic drug action at D2 and 5-HT2A receptors.
Anti-inflammatory Mechanism of SX-A1P
SX-A1P exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. By inhibiting these pathways, SX-A1P reduces the production of pro-inflammatory cytokines.
Caption: Inhibition of NF-κB and MAPK pathways by SX-A1P.
Conclusion and Future Directions
The benzo[d]isoxazole scaffold has proven to be a remarkably versatile platform for the development of new therapeutics. The well-established clinical success of risperidone and paliperidone in treating schizophrenia has paved the way for the exploration of this chemical class in other therapeutic areas. The promising preclinical data for compounds like SX-A1P in inflammatory models underscores the broad potential of benzo[d]isoxazole derivatives. Future research will likely focus on optimizing the selectivity and safety profiles of these compounds, as well as exploring their application in other diseases with unmet medical needs, such as neurodegenerative disorders and oncology. The in vivo models and protocols described in this guide provide a solid foundation for the continued investigation and development of this important class of molecules.
References
- Richelson, E. (2006). The Clinical Relevance of Receptor-Binding Profiles of Antipsychotic Drugs.
- Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotic risperidone and its major metabolite 9-hydroxy-risperidone. Molecular pharmacology, 41(3), 494–508. [Link]
A Comparative Guide to the Cross-Reactivity of 7-Bromobenzo[d]isoxazol-3-amine Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. This guide provides an in-depth technical comparison of the cross-reactivity of inhibitors based on the 7-Bromobenzo[d]isoxazol-3-amine scaffold, offering insights into their selectivity profiles and the experimental methodologies crucial for such assessments.
The benzo[d]isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a 3-amino group and a 7-bromo substitution can significantly influence the binding affinity and selectivity of these molecules, particularly as kinase inhibitors. While these modifications can enhance potency, they also raise the critical question of off-target effects. Unintended interactions with other cellular targets, especially within the vast and structurally similar kinome, can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.
This guide will delve into the experimental data available for close analogs of the this compound scaffold, providing a framework for understanding and evaluating their cross-reactivity. We will explore the structure-activity relationships that govern selectivity and present detailed protocols for key assays that are indispensable in modern drug discovery.
Understanding the Landscape: The Importance of Selectivity Profiling
In the realm of targeted therapies, particularly with kinase inhibitors, absolute specificity is a rare, if not unattainable, goal. The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome. Consequently, an inhibitor designed for one kinase may inadvertently bind to and inhibit several others. This polypharmacology can sometimes be beneficial, leading to synergistic therapeutic effects. However, more often, it is a liability, causing off-target toxicities that can derail a drug development program.
Therefore, comprehensive selectivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's true biological activity. Early and thorough assessment of cross-reactivity allows for:
-
Informed Lead Optimization: By identifying off-target interactions early, medicinal chemists can rationally design modifications to the inhibitor scaffold to enhance selectivity.
-
Prediction of Potential Toxicities: Knowing the off-target profile can help predict potential adverse effects in preclinical and clinical studies.
-
Identification of Novel Therapeutic Opportunities: Uncovering unexpected, potent off-target activities can sometimes lead to drug repositioning for new indications.
Comparative Analysis of a 3-Aminobenzo[d]isoxazole Based c-Met Inhibitor
The lead compound from their study, Compound 28a , demonstrated potent inhibition of c-Met. Crucially, it was profiled against a panel of 14 other RTKs to assess its selectivity.
| Target Kinase | % Inhibition at 1 µM | IC50 (nM) |
| c-Met | >99% | 1.8 |
| KDR (VEGFR2) | 85% | 25 |
| AXL | 78% | 48 |
| MER | 72% | 65 |
| TYRO3 | 65% | 110 |
| FLT1 (VEGFR1) | 58% | 150 |
| FLT3 | 45% | >200 |
| FLT4 (VEGFR3) | 38% | >200 |
| KIT | 32% | >500 |
| PDGFRα | 25% | >500 |
| PDGFRβ | 22% | >500 |
| FGFR1 | 18% | >1000 |
| EGFR | 12% | >1000 |
| HER2 | 8% | >1000 |
| INSR | 5% | >1000 |
Table 1: Selectivity profile of Compound 28a, a 3-amino-benzo[d]isoxazole based c-Met inhibitor. Data extrapolated from Jiang et al., Bioorg. Med. Chem. 2015, 23(3), 564-578.
Interpretation of the Data:
The data reveals that while Compound 28a is a highly potent c-Met inhibitor, it also exhibits significant activity against other RTKs, particularly KDR (VEGFR2) and the TAM family of kinases (TYRO3, AXL, MER). This cross-reactivity is not unexpected, as these kinases share structural similarities in their ATP-binding sites. The inhibitory activity against KDR is noteworthy, as dual inhibition of c-Met and VEGFR2 can be a desirable feature in cancer therapy due to their complementary roles in angiogenesis and tumor progression. However, this also highlights the potential for off-target effects related to VEGFR2 inhibition.
The lower activity against other RTKs like EGFR, HER2, and INSR suggests a degree of selectivity. The structure-activity relationship (SAR) studies in the original paper would provide further guidance on which chemical modifications to the benzo[d]isoxazole scaffold could be made to improve selectivity. For instance, the introduction of the 7-bromo substituent, the focus of this guide, could potentially alter this selectivity profile, either enhancing it or introducing new off-target interactions. This underscores the necessity of experimentally determining the cross-reactivity for each new analog.
Experimental Protocols for Assessing Cross-Reactivity
To provide a practical framework for researchers, we detail two widely-used and robust methods for determining inhibitor selectivity.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing kinase inhibitor cross-reactivity.
Protocol 1: KINOMEscan® Profiling (Binding Assay)
KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. It is a powerful tool for obtaining a broad overview of a compound's selectivity.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured using quantitative PCR of a DNA tag conjugated to the kinase.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize the test compound (e.g., a this compound derivative) in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Binding Reaction: In each well of a multi-well plate, combine the test compound, the specific kinase tagged with DNA, and the immobilized ligand.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase.
-
Elution and Quantification: Elute the bound kinase and quantify the amount using qPCR.
-
Data Analysis: The amount of kinase recovered is inversely proportional to the binding affinity of the test compound. The results are typically reported as a percentage of the DMSO control, and a dissociation constant (Kd) can be determined.
Causality Behind Experimental Choices:
-
Competition Binding Format: This format allows for the assessment of binding affinity without the need for a functional enzymatic assay for each kinase, making it highly scalable.
-
qPCR Detection: This method provides high sensitivity and a wide dynamic range for quantifying the bound kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for validating target engagement and assessing selectivity in a cellular environment. It is based on the principle that the binding of a ligand to a protein increases its thermal stability.
Principle: Cells are treated with the test compound, and then heated to a specific temperature. The soluble fraction of the target protein is then quantified. Ligand-bound proteins will be more resistant to thermal denaturation and will therefore be more abundant in the soluble fraction at higher temperatures.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO).
-
Heating: Heat the cell lysates or intact cells to a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein and known off-target proteins in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices:
-
Cellular Environment: This assay provides a more physiologically relevant assessment of target engagement, as it is performed in the presence of endogenous ATP concentrations and other cellular components that can influence inhibitor binding.
-
Label-Free: CETSA® does not require any modification of the compound or the target protein, thus avoiding potential artifacts.
Visualizing Off-Target Effects: A Signaling Pathway Perspective
The cross-reactivity of an inhibitor can have significant downstream consequences. The following diagram illustrates a hypothetical scenario where a c-Met inhibitor also inhibits KDR (VEGFR2), leading to both on-target and off-target effects on signaling pathways involved in tumor growth and angiogenesis.
Caption: On- and off-target effects of a hypothetical benzisoxazole inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent kinase inhibitors. However, as with any targeted therapy, a thorough understanding of its cross-reactivity profile is paramount. The available data on close analogs suggests that while a degree of selectivity can be achieved, off-target interactions, particularly within the same kinase family, are a distinct possibility.
For researchers working with this and similar scaffolds, the message is clear: early and comprehensive selectivity profiling using a combination of biochemical and cellular methods is not just advisable, but essential. By employing the methodologies outlined in this guide, and by carefully interpreting the resulting data, the path towards developing safe and effective targeted therapies can be navigated with greater confidence. The insights gained from such studies will not only de-risk drug development programs but also deepen our fundamental understanding of the complex interplay between small molecules and the cellular signaling networks they modulate.
References
- Jiang, X., Liu, H., Song, Z., Peng, X., Ji, Y., Yao, Q., Geng, M., Ai, J., & Zhang, A. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. [Link]
A Senior Application Scientist's Guide to Isoxazole Characterization: An Objective Comparison of Analytical Techniques
In the landscape of pharmaceutical and materials science, the isoxazole scaffold is a cornerstone of innovation. Its prevalence in FDA-approved drugs and its role as a versatile synthetic intermediate necessitate rigorous and unambiguous structural characterization. This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of isoxazole derivatives. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, offering a framework for developing a self-validating analytical workflow for researchers, scientists, and drug development professionals.
The accurate characterization of a synthesized isoxazole derivative is not merely a procedural checkpoint; it is the foundation upon which all subsequent biological and material science investigations are built. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising research endeavors. Therefore, a multi-faceted analytical approach is not just recommended, but essential for scientific integrity.
The Analytical Arsenal: A Comparative Overview
The comprehensive characterization of an isoxazole derivative relies on a suite of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a holistic and validated understanding of the molecule . The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography. For foundational confirmation, Ultraviolet-Visible (UV-Vis) Spectroscopy and Elemental Analysis also play crucial roles.
Herein, we will explore the utility of each of these techniques, providing not only the theoretical underpinnings but also practical, field-proven insights and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including isoxazoles. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For isoxazoles, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and substitution pattern of the heterocyclic ring.
Expertise & Experience: Interpreting the Isoxazole Signature
The isoxazole ring has a distinct NMR signature. The chemical shifts of the ring protons (H-3, H-4, and H-5) and carbons (C-3, C-4, and C-5) are highly dependent on the electronic nature of their substituents.
-
¹H NMR: In a typical spectrum, the proton at the 4-position (H-4) of the isoxazole ring often appears as a singlet, with its chemical shift influenced by the substituents at positions 3 and 5. For instance, in (3-para-tolyl-isoxazol-5-yl)-methanol, the H-4 proton resonates as a singlet at 6.47 ppm.
-
¹³C NMR: The carbon atoms of the isoxazole ring also exhibit characteristic chemical shifts. These are invaluable for confirming the ring's integrity and substitution. For example, in (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one, the isoxazole ring carbons resonate at distinct positions, with the C=N carbon appearing at 164.43 ppm and the C=O at 168.75 ppm.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Isoxazoles
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-3 | 8.0 - 9.0 | - | Often deshielded due to the adjacent nitrogen. |
| H-4 | 6.0 - 7.0 | 100 - 115 | Highly sensitive to substituents at C-3 and C-5. |
| H-5 | 8.5 - 9.5 | - | Often deshielded due to the adjacent oxygen. |
| C-3 | - | 150 - 165 | Chemical shift is significantly influenced by the substituent. |
| C-4 | - | 100 - 115 | Generally the most upfield of the ring carbons. |
| C-5 | - | 165 - 180 | Typically the most downfield ring carbon. |
Experimental Protocol: ¹H NMR of a Synthesized Isoxazole Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isoxazole derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering signals.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for isoxazoles).
-
Use an appropriate relaxation delay (e.g., 1-5 seconds) to ensure accurate integration.
-
Co-add a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the structure.
-
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry provides the molecular weight of the synthesized isoxazole and, through fragmentation analysis, offers further structural confirmation. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures and confirming the identity of the desired product.
Expertise & Experience: Decoding Isoxazole Fragmentation
The fragmentation of the isoxazole ring under electron ionization (EI) can provide valuable structural information. A common fragmentation pathway involves the cleavage of the N-O bond, which is the weakest bond in the ring. Subsequent rearrangements and fragmentations can help to identify the substituents at the 3 and 5 positions.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the isoxazole derivative (typically 1-10 µg/mL) in a suitable solvent that is compatible with ESI, such as methanol or acetonitrile. The addition of a small amount of formic acid or ammonium acetate can aid in ionization.
-
Instrument Setup:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the protonated molecule [M+H]⁺ or other adducts.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the positive or negative ion mode, depending on the nature of the analyte.
-
Scan a mass range that encompasses the expected molecular weight of the isoxazole derivative.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Compare the observed m/z value with the calculated molecular weight of the target compound to confirm its identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing the Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For isoxazoles, FT-IR is used to confirm the presence of the C=N and N-O bonds within the ring and to identify the functional groups of the substituents.
Expertise & Experience: The Vibrational Fingerprint of Isoxazoles
The isoxazole ring exhibits several characteristic absorption bands in the IR spectrum. These, in conjunction with the bands from the substituents, create a unique vibrational fingerprint for each derivative.
Table 2: Characteristic FT-IR Absorption Bands for Isoxazoles
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 1610 - 1550 | C=N stretching | Medium to Strong |
| 1490 - 1400 | C=C stretching (aromatic) | Medium to Strong |
| 1410 - 1380 | N-O stretching | Medium to Strong |
| 1300 - 1200 | C-O stretching | Medium to Strong |
| 950 - 850 | Ring bending | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid isoxazole sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental contributions.
-
Sample Spectrum Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for the characteristic absorption bands of the isoxazole ring and its substituents.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is an essential technique for assessing the purity of a synthesized isoxazole derivative and for quantifying its concentration. When developing a new synthetic route, HPLC is invaluable for monitoring reaction progress and identifying the formation of byproducts. In pharmaceutical development, validated HPLC methods are required for quality control and pharmacokinetic studies.
Expertise & Experience: Separating Isoxazole Isomers and Impurities
The choice of stationary phase and mobile phase is critical for achieving good separation of isoxazole derivatives from starting materials, reagents, and potential isomers. Reversed-phase HPLC with a C18 column is a common starting point. The mobile phase typically consists of a mixture of water or buffer and an organic solvent like acetonitrile or methanol.
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Sample Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., acetonitrile) and then dilute it to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.
-
Instrument Setup:
-
Equilibrate the HPLC system with the chosen mobile phase (e.g., a gradient of 0.1% formic acid in water and acetonitrile) at a constant flow rate (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where the isoxazole derivative has strong absorbance.
-
-
Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution. Record the chromatogram.
-
Data Analysis:
-
Identify the peak corresponding to the isoxazole product.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination. It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Expertise & Experience: From Crystal to Structure
The primary challenge in X-ray crystallography is often growing a single crystal of sufficient quality. This can be a trial-and-error process involving the screening of various solvents and crystallization techniques. Once a suitable crystal is obtained, the data collection and structure refinement are relatively straightforward with modern instrumentation and software.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the isoxazole derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting and Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data by rotating the crystal in the beam.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the molecule. Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
A Synergistic Workflow for Isoxazole Characterization
The most robust approach to isoxazole characterization is a synergistic workflow that integrates multiple analytical techniques. The following diagram illustrates a logical progression for the comprehensive analysis of a newly synthesized isoxazole derivative.
Caption: A logical workflow for the comprehensive characterization of isoxazole derivatives.
Conclusion
The characterization of isoxazole derivatives is a critical step in the journey from synthesis to application. A thorough understanding and judicious application of the analytical techniques discussed in this guide will empower researchers to confidently and accurately elucidate the structures of their novel compounds. By embracing a multi-technique, self-validating approach, the scientific community can ensure the integrity of its data and accelerate the pace of discovery in the ever-evolving fields of medicinal chemistry and materials science.
References
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
- Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
- Isoxazole. (n.d.). PubChem.
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications.
- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.). ResearchGate.
- Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-20. [Link]
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2022). PubMed Central.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PubMed Central.
- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (n.d.). ResearchGate.
- UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. (n.d.). ResearchGate.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). chemrxiv.org.
- Wang, X., Hu, Q., Tang, H., & Pan, X. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI.
- High-resolution X-ray photoelectron spectra of isoxazole and oxazole. (n.d.). ResearchGate.
Benchmarking the performance of 7-Bromobenzo[d]isoxazol-3-amine in organic solar cells
As a Senior Application Scientist, this guide provides a comprehensive benchmark for researchers, scientists, and drug development professionals interested in the landscape of organic solar cell (OSC) materials. While direct performance data for 7-Bromobenzo[d]isoxazol-3-amine in organic solar cells is not available in current scientific literature, this guide will contextualize its potential role and provide a robust comparison with state-of-the-art materials.
Currently, there are no published studies detailing the performance of this compound as a primary component in the active layer of organic solar cells. However, its molecular structure suggests a potential application as a monomer, or a chemical building block, for the synthesis of more complex, photoactive molecules or polymers.
The key features of this compound that make it a candidate for materials synthesis in OSCs are:
-
Aromatic Core: The benzo[d]isoxazole core is a heteroaromatic system that can influence the electronic properties of a larger molecule.
-
Reactive Bromine Site: The bromine atom provides a reactive handle for common cross-coupling reactions, such as Suzuki or Stille coupling. These reactions are fundamental in polymer chemistry for linking different aromatic units together to build a conjugated polymer backbone.
-
Amine Functional Group: The amine group can act as an electron-donating moiety, which can be used to tune the highest occupied molecular orbital (HOMO) energy level of a resulting material.
Given these features, one could hypothesize its use in synthesizing either a donor polymer or a non-fullerene acceptor, where it would be copolymerized with other aromatic units to create a material with suitable optical and electronic properties for photovoltaic applications.
Performance Benchmarking: A Comparative Analysis of Established OSC Systems
To provide a relevant performance benchmark, this section compares several well-established and high-performing donor:acceptor systems in organic solar cells. These systems represent the evolution from fullerene-based acceptors to the current state-of-the-art non-fullerene acceptors (NFAs).
The key performance metrics for an organic solar cell are:
-
Power Conversion Efficiency (PCE %): The overall efficiency of converting light energy into electrical energy.
-
Open-Circuit Voltage (Voc V): The maximum voltage the solar cell can produce.
-
Short-Circuit Current Density (Jsc mA/cm²): The maximum current density the solar cell can produce.
-
Fill Factor (FF %): A measure of the "squareness" of the current-voltage curve, indicating how close the cell is to an ideal diode.
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PCDTBT | PC71BM | ~6.8% | 0.965 | 10.505 | 66.7 | [1] |
| PTB7-Th | ITIC | ~6.8% | 0.81 | 14.21 | 59.1 | [2] |
| PM6 | Y6 | ~17.1% | >0.813 | >27.03 | >71.29 | [3] |
| PM6 | CB16 | 18.13% | N/A | N/A | N/A | [4] |
Note: The performance of organic solar cells can vary significantly based on fabrication conditions and device architecture. The values presented here are representative of high-performing devices reported in the literature.
The data clearly illustrates the significant advancement in power conversion efficiency with the development of non-fullerene acceptors like ITIC and, more dramatically, the Y6 and CB16 series.[2][4][5] The pairing of the donor polymer PM6 with the Y6 acceptor has been a particularly successful combination, leading to efficiencies exceeding 17%.[3][6]
Experimental Protocols: Fabrication and Characterization of an Inverted Organic Solar Cell
To ensure scientific integrity and provide a practical framework for researchers, this section details the step-by-step methodology for fabricating and characterizing a high-performance inverted organic solar cell, using the PM6:Y6 system as an example.
Device Architecture
The inverted architecture is chosen for its enhanced stability. The workflow for fabricating this device structure is outlined below.
Fabrication Workflow
The following diagram illustrates the key steps in the fabrication process.
Step 1: Indium Tin Oxide (ITO) Substrate Cleaning
The cleanliness of the ITO-coated glass substrate is critical for achieving high-performance devices, as contaminants can lead to short circuits.[7]
-
Initial Cleaning: Place the ITO substrates in a substrate rack and sonicate for 15 minutes in a heated (70°C) solution of deionized water with 1% Hellmanex III detergent.[8]
-
Rinsing: Dump-rinse the substrates twice in boiling deionized water.[8]
-
Solvent Cleaning: Sonicate for 15 minutes in isopropyl alcohol (IPA).[7]
-
Final Rinse: Dump-rinse twice more in boiling deionized water.[8]
-
Drying: Dry the substrates thoroughly with a stream of filtered nitrogen gas.[9]
-
Surface Treatment: Treat the substrates with UV-ozone for 10-20 minutes immediately before use to remove organic residues and increase the surface wettability, which promotes uniform film formation.[7][8]
Step 2: Hole Transport Layer (HTL) Deposition
A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is deposited to facilitate the collection of holes.
-
Filtration: Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PES filter.[8]
-
Spin Coating: Place the cleaned ITO substrate on a spin coater. Dispense approximately 100 µL of the filtered PEDOT:PSS solution onto the center of the substrate.[8] Spin coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform film.[10]
-
Annealing: Transfer the coated substrate to a hotplate preheated to 120-150°C and anneal for 10-15 minutes in air to remove residual water.[8]
Step 3: Active Layer Deposition
The active layer, a bulk heterojunction (BHJ) blend of the donor (PM6) and acceptor (Y6), is deposited in a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.
-
Solution Preparation: Prepare a solution of PM6 and Y6 (e.g., in a 1:1.2 weight ratio) in a suitable solvent like chloroform or chlorobenzene with a total concentration of around 10-20 mg/mL. Add a small percentage (e.g., 0.5% v/v) of a processing additive like 1-chloronaphthalene (CN) or 1,8-diiodooctane (DIO) to optimize the film morphology.
-
Spin Coating: Transfer the PEDOT:PSS-coated substrates into the glovebox. Spin coat the active layer solution at 1000-3000 rpm for 30-60 seconds.
-
Annealing: Thermally anneal the active layer on a hotplate inside the glovebox at a temperature typically between 80°C and 110°C for 5-10 minutes to optimize the morphology for efficient charge separation and transport.
Step 4: Top Electrode Deposition
A metal electrode (e.g., silver or aluminum) is deposited on top of the active layer via thermal evaporation.[11]
-
Masking: Place a shadow mask with a defined area (e.g., 0.04 cm²) over the active layer to define the individual solar cell pixels.
-
Evaporation: Load the substrates into a thermal evaporator. Evacuate the chamber to a high vacuum (<10-6 Torr).[11]
-
Deposition: Evaporate a thin layer (e.g., 100 nm) of silver (Ag) or aluminum (Al) to form the top electrode.[11][12]
Device Characterization
The performance of the fabricated solar cells is evaluated by measuring their current density-voltage (J-V) characteristics under simulated sunlight.
-
Solar Simulator: Use a solar simulator calibrated to the AM1.5G spectrum with an intensity of 100 mW/cm².[13]
-
J-V Measurement: Connect the device to a source meter. Sweep the voltage from reverse to forward bias (e.g., -0.2 V to 1.2 V) and measure the corresponding current density.[14]
-
Data Extraction: From the J-V curve, extract the key performance parameters: Voc, Jsc, FF, and PCE.[13][14]
Conclusion
While this compound has not yet been reported as a primary material in organic solar cells, its chemical structure suggests it could be a valuable building block for synthesizing novel donor or acceptor materials. The field of organic photovoltaics has seen rapid advancements, with power conversion efficiencies now exceeding 18% in single-junction devices, largely driven by the development of non-fullerene acceptors like the Y6 series.[4][6] The experimental protocols detailed in this guide provide a standardized framework for fabricating and testing high-performance organic solar cells, enabling researchers to reliably benchmark new materials against the current state-of-the-art. Future work could explore the synthesis of novel conjugated materials from this compound and evaluate their potential in next-generation organic solar cells.
References
- Perfecting the puzzle: Tri-university alliance pushes organic solar cell efficiency past 18%. (2026, January 8). National Yang Ming Chiao Tung University. [Link]
- Chemical and Electronic Properties of PTB7-Th and ITIC on ZnO Interfaces in Organic Solar Cells. ACS Sustainable Chemistry & Engineering. [Link]
- Measurement Techniques for Perovskite Solar Cells. Fluxim. [Link]
- Active Layer Materials for Organic Solar Cells.
- Impact of end groups on the performance of non-fullerene acceptors for organic solar cell applications.
- Enhanced efficiency and stability of PM6:Y6 organic solar cells using hydrophobic self-assembled monolayers. AIP Publishing. [Link]
- What is the best cleaning procedures for ITO substrates?.
- An overview of photovoltaic performance of organic solar cells using PCDTBT:PCBM and PTB7:PCBM active-layer m
- Wide-bandgap polymer donors for non-fullerene organic solar cells.
- Rapid Evaporation of a Metal Electrode for a High-Efficiency Perovskite Solar Cell. MDPI. [Link]
- Thermally Evaporated Metal Halide Perovskites for Optoelectronics.
- How can we fabricate thin films from (PEDOT/PSS) by spin coating technique ?.
- Low-Bandgap Non-fullerene Acceptors Enabling High-Performance Organic Solar Cells. ACS Energy Letters. [Link]
- Study on Ternary Blend Organic Solar Cells Based on Multiple Non-fullerene Acceptors.
- J-V curves of a solar cell in dark and under illumination.
- Using Two Compatible Donor Polymers Boosts the Efficiency of Ternary Organic Solar Cells to 17.7%.
- High-Performance PM6:Y6-Based Ternary Solar Cells with Enhanced Open Circuit Voltage and Balanced Mobilities via Doping a Wide-Band-Gap Amorphous Acceptor.
- Fabricating PCPDTBT/PC61BM organic solar cells using the PVD method. PubMed Central. [Link]
- Current Progress of Efficient Active Layers for Organic, Chalcogenide and Perovskite-Based Solar Cells: A Perspective. MDPI. [Link]
- Properly Cleaning ITO Substrates for Organic Solar Cells. Physics Forums. [Link]
- Morphology and efficiency enhancements of PTB7-Th:ITIC nonfullerene organic solar cells processed via solvent vapor annealing.
- Donor Polymers in All polymer Organic Solar Cells.
- Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells. Frontiers. [Link]
- Recent advances in PM6:Y6-based organic solar cells.
- Atomic layer deposition for efficient and stable perovskite solar cells. RSC Publishing. [Link]
- Spin Coating Photoactive Photosystem I–PEDOT:PSS Composite Films. Vanderbilt University. [Link]
- High-Efficiency Blended Heterojunction Organic Solar Cell with Enhanced PCE Using PCDTBT: PCBM Absorber Layer.
- Organic Solar Cells Parameters Extraction and Characteriz
- Rapid Evaporation of a Metal Electrode for a High-Efficiency Perovskite Solar Cell.
- ITO/glass substrates cleaning.
- Influence of the acceptor crystallinity on the open-circuit voltage in PTB7-Th: ITIC organic solar cells.
- High-Efficiency Perovskite Solar Cell with an Air-Processable Active Layer via Sequential Deposition. Scilight Press. [Link]
- Single‐junction organic solar cells with over 15% efficiency using PM6 and Y6.
- Accurate reconstruction of the jV-characteristic of organic solar cells from measurements of the external quantum efficiency. AIP Publishing. [Link]
- Stability of organic solar cells with PCDTBT donor polymer: An interlaboratory study.
- Thermal Evaporation of Silver for Solar Cells. YouTube. [Link]
- Ultra-thin conductive free-standing PEDOT/PSS nanofilms. RSC Publishing. [Link]
- Non-Fullerene Acceptors for Organic Solar Cells.
- Pyrazine-Based Donor Polymers for Cost-Effective High Performance Organic Solar Cells.
- Efficiency Enhancement of PM6:Y6 Organic Solar Cells Via OghmaNano Software Optimis
- Sustainable Recycling of Glass/ITO Substrates for Perovskite Solar Cells: A Simple Labor
- Recent Progress in Semitransparent Organic Solar Cells: Photoabsorbent Materials and Design Str
- An overview of photovoltaic performance of organic solar cells using PCDTBT:PCBM and PTB7:PCBM active-layer materials.
- Steps of PEDOT:PSS thin films preparation with spin coating method.
- Solar cell characterization. National Institute of Standards and Technology. [Link]
- Atomic layer deposition for photovoltaics : applications and prospects for solar cell manufacturing. Eindhoven University of Technology Research Portal. [Link]
- Full article: Thermally-evaporated C60/Ag/C60 multilayer electrodes for semi-transparent perovskite photovoltaics and thin film he
Sources
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. Frontiers | Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells [frontiersin.org]
- 6. Recent advances in PM6:Y6-based organic solar cells - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Synthesis of 7-Bromobenzo[d]isoxazol-3-amine: An Evaluation of Reproducibility and Efficiency
Introduction
7-Bromobenzo[d]isoxazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The benzisoxazole scaffold is a privileged structure found in a range of pharmacologically active compounds, including antipsychotic, anticonvulsant, and antimicrobial agents. The presence of a bromine atom at the 7-position and an amine at the 3-position provides two strategic points for further chemical modification, enabling the exploration of a diverse chemical space for structure-activity relationship (SAR) studies.
Given its importance, the development of reliable and reproducible synthetic routes to this compound is of significant interest to researchers in the field. This guide provides an in-depth comparison of two distinct and established methodologies for the synthesis of this target molecule. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context, considering factors such as scale, available equipment, and desired purity.
Method 1: Two-Step Synthesis via a 3-Chloro Intermediate with Microwave-Assisted Amination
This modern approach leverages the efficiency of microwave-assisted organic synthesis to rapidly generate the target compound from a stable intermediate. The synthesis is divided into two distinct steps: the formation of 7-bromo-3-chloro-1,2-benzisoxazole and its subsequent nucleophilic aromatic substitution with an amine source.
Scientific Rationale
The underlying principle of this method is the conversion of a hydroxyl group at the 3-position into a better leaving group (chloride), which can then be readily displaced by an amine. The initial chlorination of 7-bromo-3-hydroxy-1,2-benzisoxazole is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent amination is a nucleophilic aromatic substitution (SNAr) reaction. Microwave irradiation is employed to significantly accelerate this second step, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation.[1]
Experimental Workflow
Caption: Workflow for the Two-Step Synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 7-Bromo-3-chloro-1,2-benzisoxazole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-bromo-3-hydroxy-1,2-benzisoxazole (1.0 eq.).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to afford crude 7-bromo-3-chloro-1,2-benzisoxazole. This intermediate is often of sufficient purity to be used in the next step without further purification.
Step 2: Microwave-Assisted Synthesis of this compound
-
In a microwave-safe reaction vial, combine 7-bromo-3-chloro-1,2-benzisoxazole (1.0 eq.) and a suitable solvent such as ethanol or isopropanol.
-
Add an excess of an ammonia source, for example, a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 5.0-10.0 eq.).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 120-150 °C for 15-60 minutes. Reaction parameters should be optimized for the specific microwave system being used.
-
After the reaction is complete, cool the vial to room temperature.
-
The solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Method 2: One-Pot Cyclization of 2-Cyano-3-bromophenol with Hydroxylamine
This classical approach involves the construction of the benzisoxazole ring system from an appropriately substituted phenol precursor in a single step. This method is often favored for its atom economy and operational simplicity.
Scientific Rationale
This synthesis proceeds via the cyclization of a 2-hydroxybenzonitrile derivative. The reaction of 2-cyano-3-bromophenol with hydroxylamine hydrochloride in the presence of a base first forms an amidoxime intermediate. Subsequent intramolecular nucleophilic attack of the phenolic oxygen onto the carbon of the oxime, with concomitant loss of water, leads to the formation of the isoxazole ring. The choice of base is critical to deprotonate the hydroxylamine and the phenol, facilitating the reaction.
Experimental Workflow
Caption: Workflow for the One-Pot Synthesis of this compound.
Detailed Experimental Protocol
-
To a solution of 2-cyano-3-bromophenol (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq.).
-
Add a base, such as sodium acetate (2.0 eq.) or sodium hydroxide (1.2 eq.), to the mixture.
-
Heat the reaction mixture to reflux (typically 78-85 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The residue is suspended in water and stirred for 30 minutes to dissolve any inorganic salts.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford pure this compound.
Comparative Analysis
The choice between these two synthetic methodologies will depend on the specific requirements of the researcher and the available laboratory infrastructure. Below is a summary of key performance indicators and a discussion of the relative merits of each approach.
Quantitative Data Summary
| Parameter | Method 1: Two-Step via 3-Chloro Intermediate | Method 2: One-Pot Cyclization |
| Number of Steps | 2 | 1 |
| Typical Reaction Time | 3-6 hours (Step 1) + 15-60 min (Step 2) | 4-12 hours |
| Yield Range | Good to high for amination step (54-90% reported for analogues)[1] | Moderate to good |
| Required Equipment | Standard glassware, Microwave reactor | Standard glassware |
| Starting Material Availability | 7-bromo-3-hydroxy-1,2-benzisoxazole may need to be synthesized | 2-cyano-3-bromophenol may need to be synthesized |
| Safety Considerations | Use of POCl₃ (corrosive, reacts violently with water) | Standard handling of organic reagents |
Discussion on Reproducibility, Scalability, and Practicality
Method 1 (Two-Step Synthesis) offers a highly reproducible and efficient route, particularly for the final amination step. The use of microwave irradiation provides excellent control over reaction conditions, leading to consistent yields and high purity, which can simplify downstream purification.[1] However, this method involves an additional synthetic step and the handling of phosphorus oxychloride, which requires careful safety precautions. The scalability of the microwave step may be limited by the size of the available reactor, although continuous flow adaptations are possible for larger scales. The modularity of this approach is a significant advantage, as the 3-chloro intermediate can be reacted with a variety of nucleophiles to generate a library of 3-substituted analogues.
Method 2 (One-Pot Cyclization) is attractive due to its operational simplicity and atom economy. By constructing the desired molecule in a single transformation, it reduces the overall number of unit operations and potential for material loss between steps. This method is generally more amenable to large-scale synthesis using standard laboratory equipment. However, the reaction times are longer, and the optimization of reaction conditions (solvent, base, temperature) may be more critical to ensure high yields and minimize the formation of impurities. The reproducibility can be sensitive to the purity of the starting materials and the precise control of reaction conditions.
Conclusion
Both methods presented are viable and reproducible for the synthesis of this compound.
-
Method 1 is highly recommended for research settings focused on rapid lead optimization and library synthesis, where the efficiency and high throughput of microwave-assisted chemistry are paramount. Its modular nature is a distinct advantage for medicinal chemistry programs.
-
Method 2 represents a more traditional, cost-effective, and scalable approach that is well-suited for the production of larger quantities of the target compound where access to specialized equipment like a microwave reactor may be limited.
Ultimately, the choice of synthetic route will be guided by the specific goals, resources, and scale of the intended application. Both protocols, when executed with care, provide reliable access to this important chemical intermediate.
References
- Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002).Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(48), 8777–8779.
- ResearchGate (2025).Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles.[Link]
Sources
The Isoxazole Scaffold: A Comparative Guide to Therapeutic Agents in Inflammation, Immunology, and Oncology
From the desk of a Senior Application Scientist: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties and structural versatility have made it a privileged scaffold, leading to the development of a diverse array of therapeutic agents.[1][2] This guide provides a head-to-head comparison of key isoxazole-based drugs, focusing on their mechanisms of action, comparative efficacy based on experimental data, and the detailed protocols required to validate their activity. Our analysis will traverse the fields of anti-inflammatory, immunosuppressive, and anticancer therapies, offering researchers and drug development professionals a comprehensive technical resource.
Section 1: Isoxazole-Based Anti-inflammatory Agents - The COX-2 Inhibitors
The selective inhibition of cyclooxygenase-2 (COX-2) is a critical strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] The isoxazole scaffold has been successfully incorporated into potent and selective COX-2 inhibitors, most notably Valdecoxib.
Mechanism of Action: COX-2 Inhibition
COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for pro-inflammatory prostaglandins.[2][4] Selective COX-2 inhibitors fit into a specific side pocket of the COX-2 enzyme that is absent in the COX-1 isoform, thereby blocking the production of prostaglandins that mediate pain and inflammation.[3]
Below is a diagram illustrating the prostaglandin biosynthesis pathway and the point of intervention for COX-2 inhibitors.
Caption: Prostaglandin biosynthesis pathway and COX-2 inhibition.
Head-to-Head Comparison of COX-2 Inhibitors
The efficacy of COX-2 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The selectivity index (SI), the ratio of COX-1 IC50 to COX-2 IC50, is a critical measure of safety, where a higher SI indicates greater selectivity for COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Valdecoxib | Human Recombinant COX-2 | 0.005 | 30 | [5][6] |
| Celecoxib | Human Recombinant COX-2 | 0.05 | 7.6 | [5][6] |
| Rofecoxib | Human Recombinant COX-2 | 0.5 | 35 | [5][6] |
Scientist's Note: Valdecoxib demonstrates significantly higher potency against COX-2 compared to Celecoxib and Rofecoxib, as evidenced by its lower IC50 value.[6] While Rofecoxib has a slightly higher selectivity index, Valdecoxib's potent inhibition of COX-2 makes it a highly effective anti-inflammatory agent.[5][6]
Featured Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a robust method for determining the IC50 of a test compound against human recombinant COX-2.
Principle: The assay measures the peroxidase activity of the COX-2 enzyme. The COX component converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. A fluorometric probe is oxidized during this reduction, producing a signal proportional to COX-2 activity.[7][8]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test Compound (e.g., Valdecoxib) and Reference Inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission: 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO. Further dilute to the final desired concentrations in COX Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Dilute the COX-2 enzyme and Heme in cold COX Assay Buffer according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution in COX Assay Buffer.
-
-
Assay Plate Setup:
-
Add 150 µL of COX Assay Buffer, 10 µL of Heme, and 10 µL of the diluted COX-2 enzyme to the inhibitor wells.
-
For the 100% activity control wells, add 150 µL of COX Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of DMSO.
-
For the background wells, add 160 µL of COX Assay Buffer and 10 µL of Heme.
-
-
Inhibitor Pre-incubation:
-
Add 10 µL of the diluted test compound, reference inhibitor, or DMSO to the appropriate wells.
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes, with readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Section 2: Isoxazole-Based Immunosuppressive Agents - DHODH Inhibition
Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[9][10] It is a prodrug that is rapidly metabolized to its active form, A77 1726 (teriflunomide), which is responsible for its therapeutic effects.[9]
Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition
The active metabolite of Leflunomide, A77 1726, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[11][12][13] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and are therefore highly dependent on this pathway.[1] By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of lymphocyte proliferation.[1][14]
Caption: DHODH inhibition pathway by the active metabolite of Leflunomide.
Quantitative Analysis of DHODH Inhibition
The inhibitory potency of Leflunomide's active metabolite, A77 1726, against DHODH has been well-characterized.
| Compound | Target | IC50 | Reference |
| A77 1726 | Human DHODH | ~7.99 µM (in cell lysates) | [14] |
Scientist's Note: The clinically achievable concentrations of A77 1726 in patients treated with Leflunomide are sufficient to inhibit DHODH, leading to its immunosuppressive effects.[11] The reversibility of this inhibition and the ability of non-lymphoid cells to utilize salvage pathways for pyrimidine synthesis contribute to the manageable side-effect profile of the drug.[1][15]
Featured Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)
This protocol details a spectrophotometric method to determine the in vitro inhibitory activity of a compound on human DHODH.
Principle: The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the rate of DCIP reduction and, therefore, DHODH activity.[16][17]
Materials:
-
Recombinant Human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6)
-
Test Compound (e.g., A77 1726) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation:
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Add 2 µL of the diluted test compound or DMSO (for control) to the respective wells.
-
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve the desired final concentrations.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rate (Vmax) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Section 3: Isoxazole-Based Anticancer Agents
The isoxazole scaffold is a promising framework for the development of novel anticancer agents, with derivatives showing activity against various cancer cell lines.[9][18][19] These compounds often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.
Comparative Anticancer Activity of Isoxazole Derivatives
The cytotoxic activity of isoxazole-based compounds is typically evaluated using in vitro cell-based assays, with the IC50 value serving as a key metric for potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference |
| Indole-3-isoxazole-5-carboxamides | Huh7 (Liver) | 0.7 | Doxorubicin | [19] |
| Mahlavu (Liver) | 1.5 | Doxorubicin | [19] | |
| 3-(4,5-dihydroisoxazol-5-yl)indoles | Jurkat (Leukemia) | 21.83 ± 2.35 | Cisplatin | [19] |
| HL-60 (Leukemia) | 19.14 ± 0.18 | Cisplatin | [19] |
Scientist's Note: The data indicates that the anticancer activity of isoxazole derivatives is highly dependent on the specific chemical substitutions and the cancer cell line being tested. The indole-3-isoxazole-5-carboxamides show particularly high potency against liver cancer cell lines.[19]
Featured Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][20][21]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[18][22]
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test isoxazole compounds
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[20] Incubate for 15 minutes with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable component in the design of therapeutic agents with diverse biological activities. The examples of Valdecoxib and Leflunomide highlight the clinical success of isoxazole-based drugs in treating inflammatory and autoimmune diseases. Furthermore, the promising in vitro data for novel isoxazole-containing compounds in oncology underscores the ongoing potential of this privileged structure in addressing unmet medical needs. Future research will likely focus on the development of isoxazole derivatives with enhanced selectivity, improved pharmacokinetic profiles, and novel mechanisms of action, further solidifying the importance of this versatile heterocycle in drug discovery.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review. PMC - NIH.
- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
- Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells. PubMed.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate.
- Leflunomide inhibits de novo synthesis of pyrimidine through inhibition of the mitochondrial enzyme DHODH. ResearchGate.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
- (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance... ResearchGate.
- MTT (Assay protocol). Protocols.io.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide. PubMed.
- Schematic diagram of the COX-2/PGES-1 catalyzed PGE2 biosynthesis... ResearchGate.
- Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. PMC - NIH.
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases.
- ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Cloud-Clone.
- Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube.
- DHODH Dehydrogenase Assay Service. Reaction Biology.
- Leflunomide Inhibits Proliferation and Induces Apoptosis via Suppressing Autophagy and PI3K/Akt Signaling Pathway in Human Bladder Cancer Cells. PMC - NIH.
- The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PMC - PubMed Central.
- Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal.
- Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. PubMed.
- What are DHODH inhibitors and how do they work?. Patsnap Synapse.
- Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. (PTX. ResearchGate.
Sources
- 1. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. espublisher.com [espublisher.com]
- 10. research.aalto.fi [research.aalto.fi]
- 11. Dihydroorotate dehydrogenase inhibitor A771726 (leflunomide) induces apoptosis and diminishes proliferation of multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. atcc.org [atcc.org]
- 22. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Labeling of 7-Bromobenzo[d]isoxazol-3-amine for Mechanistic Studies
This guide provides an in-depth comparison of isotopic labeling strategies for 7-Bromobenzo[d]isoxazol-3-amine, a crucial scaffold in medicinal chemistry.[1][2] It is designed for researchers, scientists, and drug development professionals engaged in mechanistic studies, offering insights into the rationale behind experimental design, detailed protocols, and a comparative analysis of available methods.
Introduction: The Imperative of Isotopic Tracers in Mechanistic Biology
Understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action and potential toxicities, is fundamental to modern drug discovery.[3][4] Isotopic labeling is a powerful technique that allows scientists to "track" a molecule through complex biological systems without significantly altering its chemical properties.[5] By replacing specific atoms with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), we can precisely follow the metabolic fate of a compound, identify metabolites, and elucidate reaction mechanisms.[3][4][6]
This compound (CAS: 1260860-32-9) represents a privileged heterocyclic structure found in numerous biologically active agents.[7][8] Its labeling provides a robust tool for investigating enzymatic interactions, metabolic stability, and target engagement. This guide compares the primary methods for labeling this molecule, focusing on deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) isotopes.
Strategic Isotope Placement on this compound
The choice of isotope and its position within the molecule is dictated by the scientific question at hand. Each labeling strategy offers unique advantages for specific applications.
Figure 1: Potential isotopic labeling sites on the this compound scaffold.
Comparative Analysis of Labeling Strategies
The optimal labeling strategy depends on a balance of synthetic feasibility, cost, and the analytical method employed. The following table provides a comparative overview.
| Isotope | Labeling Position(s) | Primary Application(s) | Analytical Method | Synthetic Complexity | Key Advantages |
| Deuterium (²H) | Aromatic C-H bonds | Metabolic stability studies (Kinetic Isotope Effect), metabolite identification.[9] | LC-MS | Low to Moderate | Cost-effective, KIE can slow metabolism at the labeled site, mitigating toxicity.[4] |
| Carbon-13 (¹³C) | Benzene or isoxazole ring | Metabolic flux analysis, tracking the carbon skeleton's fate, structural elucidation of metabolites.[10][11] | LC-MS, NMR | High | Provides unambiguous information on bond cleavage and rearrangement; excellent for NMR studies.[5] |
| Nitrogen-15 (¹⁵N) | Isoxazole ring nitrogen, exocyclic amine | Elucidating mechanisms involving nitrogen (e.g., N-dealkylation, ring-opening), NMR structural studies.[12][13] | LC-MS, NMR | Moderate to High | Tracks nitrogen-specific metabolic pathways, useful for complex reaction mechanisms.[14] |
Experimental Protocols & Methodologies
Here we provide validated, step-by-step protocols for the isotopic labeling of this compound.
Protocol 1: Deuterium Labeling of the Aromatic Ring
This protocol focuses on introducing deuterium at the positions ortho to the bromine atom via an iridium-catalyzed hydrogen isotope exchange (HIE). This method is highly selective and efficient.[15]
Rationale: Placing deuterium on a C-H bond susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can slow down the rate of metabolism due to the kinetic isotope effect (KIE).[9] This is invaluable for identifying primary metabolic hotspots and creating metabolically stabilized analogues.
Figure 2: Workflow for ortho-selective deuterium labeling via Iridium-catalyzed HIE.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), [Ir(cod)(IMes)(Py)]PF₆ catalyst (2 mol%), and a magnetic stir bar.
-
Solvent Addition: Add deuterated water (D₂O) or another appropriate deuterated solvent (20 eq).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 100-120 °C for 18-24 hours.
-
Monitoring: Monitor the reaction by LC-MS, looking for the appearance of a peak with an increased mass corresponding to deuterium incorporation.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
-
Validation: Confirm the position and extent of deuterium incorporation using ¹H NMR (disappearance of ortho-proton signals), ²H NMR, and high-resolution mass spectrometry.
Protocol 2: ¹⁵N-Labeling of the Isoxazole Ring
This protocol constructs the isoxazole ring using an ¹⁵N-labeled precursor, providing a tracer at a metabolically critical position.
Rationale: The N-O bond of the isoxazole ring can be labile under certain biological or photochemical conditions.[16][17] Labeling the nitrogen with ¹⁵N allows for precise tracking of ring-opening or rearrangement reactions, which are crucial for understanding the molecule's stability and potential for covalent bond formation with biological targets.
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize the appropriate β-enamino ketoester precursor derived from 2-amino-3-bromobenzoic acid.
-
Cyclization Reaction: In a round-bottom flask, dissolve the β-enamino ketoester precursor (1.0 eq) in ethanol.
-
Labeled Reagent Addition: Add a solution of ¹⁵N-hydroxylamine hydrochloride (¹⁵NH₂OH·HCl, 1.2 eq) and sodium acetate (1.5 eq) in water.[12]
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and reduce the solvent volume in vacuo. Add water to precipitate the crude product. Filter the solid and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ¹⁵N-labeled this compound.
-
Validation: Confirm ¹⁵N incorporation via high-resolution mass spectrometry (M+1 peak). Use ¹³C and ¹H NMR to observe characteristic splitting patterns (J-coupling) caused by the adjacent ¹⁵N nucleus, confirming its position.[12]
Comparison with Alternative Tracer Methodologies
While direct isotopic labeling is a powerful tool, it's important to consider alternative approaches for specific mechanistic questions.
This compound vs. Traditional Photoaffinity Labels (PALs):
A key challenge in chemical biology is identifying a small molecule's protein targets. This is often achieved by appending a photoreactive group (e.g., diazirine, aryl azide) to the molecule of interest. However, these bulky additions can significantly alter the compound's pharmacology.
An Intrinsic Advantage: Isoxazoles possess inherent photoreactivity.[16][17] Upon irradiation with UV light (e.g., 254 nm), the isoxazole ring can open to form reactive intermediates capable of covalently crosslinking with nearby protein residues.[16][17]
Figure 3: Comparison of a traditional PAL strategy with the intrinsic photocrosslinking ability of the isoxazole core.
This unique property positions labeled this compound as a dual-function tool:
-
Metabolic Tracer: Use isotopes (²H, ¹³C, ¹⁵N) to study metabolic fate under normal physiological conditions.
-
Minimalist Photo-Crosslinker: Use the unlabeled compound in photoaffinity experiments to identify binding partners without the need for a cumbersome external PAL group.
Conclusion
The isotopic labeling of this compound is a versatile and powerful strategy for elucidating complex biological mechanisms. The choice between deuterium, carbon-13, and nitrogen-15 labeling should be a strategic decision based on the specific research question, balancing synthetic accessibility with the desired analytical outcome. Furthermore, the inherent photochemical properties of the isoxazole ring offer an elegant, built-in alternative to traditional photoaffinity labeling, making this scaffold a particularly valuable tool for modern drug discovery and chemical biology.
References
- ResearchGate. (2025).
- PubChem. 7-Bromo-4-chlorobenzo[d]isoxazol-3-amine.
- YouTube. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction).
- PubMed. (2008).
- PubMed Central.
- ResearchGate. The formation of two isotopomeric ¹⁵N-labeled azides 30A and...*.
- ACS Publications. (2008).
- Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.
- PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
- ChemistryViews. (2024). New Protocol for Labeling Azines with 15N.
- Alfa Chemistry. CAS 1260860-32-9 this compound.
- ResearchGate. Mechanism studies a, Isotopic labelling experiment with the....
- PMC - NIH. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
- PubMed. (2019). Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and....
- MedchemExpress.com. MCE Isotope-Labeled Compounds Handbook.
- MedchemExpress.com. Carbon-13 (13C) | Isotope-Labeled Compounds.
- Lead Sciences. This compound.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- bioRxiv. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
- MDPI. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity.
- Wikipedia. Isotopic labeling.
- PMC - PubMed Central - NIH. (2019). Profiling the metabolism of human cells by deep 13C labeling.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Protocol for Labeling Azines with 15N - ChemistryViews [chemistryviews.org]
- 15. mdpi.com [mdpi.com]
- 16. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
A Researcher's Guide to Predicting the Properties of 7-Bromobenzo[d]isoxazol-3-amine Derivatives: A Computational Modeling Comparison
In the landscape of modern drug discovery, the ability to accurately predict the physicochemical and biological properties of novel chemical entities is paramount. This guide provides an in-depth comparison of computational modeling techniques for characterizing derivatives of 7-Bromobenzo[d]isoxazol-3-amine, a scaffold with significant potential in medicinal chemistry. By leveraging a suite of in silico tools, from Quantitative Structure-Activity Relationship (QSAR) models to high-level quantum mechanics, we can accelerate the identification of promising drug candidates, reduce costs, and minimize late-stage attrition. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to their discovery pipelines.
The Strategic Imperative for In Silico Prediction
The traditional drug discovery paradigm is a long, arduous, and expensive journey.[1] Computational methods have emerged as a powerful means to streamline this process by providing early insights into a molecule's potential efficacy and safety.[1][2] For heterocyclic compounds like this compound derivatives, which are prevalent in many therapeutic agents, these predictive capabilities are particularly valuable.[3][4] By modeling properties such as biological activity, absorption, distribution, metabolism, excretion, and toxicity (ADMET), we can prioritize the synthesis of compounds with the highest probability of success.
This guide will compare and contrast three key computational methodologies:
-
Quantitative Structure-Activity Relationship (QSAR): To predict biological activity based on molecular descriptors.
-
Molecular Docking: To elucidate binding interactions with a relevant biological target.
-
Density Functional Theory (DFT): To understand the electronic properties governing molecular reactivity.
-
ADMET Prediction: To forecast the pharmacokinetic and toxicity profiles of the derivatives.
For the purpose of this guide, we will consider a hypothetical series of this compound derivatives with varying substituents at the 5-position (R-group) to illustrate the power of these computational techniques.
Comparative Analysis of Computational Models
A multi-faceted approach employing various computational models provides a more holistic understanding of a compound's potential. Below is a comparative overview of the predictive power of QSAR, molecular docking, DFT, and ADMET models for our hypothetical this compound derivatives.
Table 1: Predicted Properties of 5-Substituted this compound Derivatives
| R-Group | Predicted pIC50 (QSAR) | Docking Score (kcal/mol) | HOMO-LUMO Gap (eV) (DFT) | Predicted Human Intestinal Absorption | Predicted Toxicity Risk |
| -H | 5.8 | -7.2 | 4.5 | High | Low |
| -CH3 | 6.2 | -7.5 | 4.6 | High | Low |
| -Cl | 6.5 | -7.8 | 4.3 | High | Medium |
| -OCH3 | 6.3 | -7.6 | 4.7 | High | Low |
| -NO2 | 5.5 | -6.9 | 3.9 | Moderate | High |
Disclaimer: The data presented in this table is purely illustrative and generated for the purpose of this guide. Actual experimental values may vary.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor, the following sections detail the step-by-step methodologies for each computational approach.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[5]
Protocol:
-
Data Set Preparation: A dataset of isoxazole derivatives with known anticancer activity against a specific kinase was curated from the literature.[1][6]
-
Molecular Descriptor Calculation: 2D and 3D molecular descriptors (e.g., topological, electronic, steric) were calculated for each molecule using PaDEL-Descriptor software.
-
Model Building: A multiple linear regression (MLR) model was built using the scikit-learn library in Python, correlating the descriptors with the experimental pIC50 values.
-
Model Validation: The model was validated using internal (cross-validation) and external validation techniques to assess its predictive power.
Caption: Workflow for QSAR model development and prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[7][8] For this guide, we will consider a hypothetical kinase target relevant to cancer.
Protocol:
-
Receptor and Ligand Preparation: The 3D structure of the kinase target was obtained from the Protein Data Bank (PDB). Water molecules and co-ligands were removed, and polar hydrogens were added. The 3D structures of the this compound derivatives were built and energy-minimized.
-
Grid Box Generation: A grid box was defined around the active site of the kinase using AutoGrid.
-
Docking Simulation: Docking was performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore conformational space.[9]
-
Analysis of Results: The resulting docking poses were analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking score was used to estimate binding affinity.
Caption: Step-by-step molecular docking workflow.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure and properties of molecules, offering insights into their reactivity.[10][11][12]
Protocol:
-
Structure Optimization: The geometry of each derivative was optimized using the B3LYP functional and the 6-31G(d,p) basis set in the Gaussian software package.[10][11]
-
Frequency Calculations: Frequency calculations were performed to confirm that the optimized structures correspond to true energy minima.
-
Electronic Property Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the HOMO-LUMO gap, an indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: MEP maps were generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.
Caption: Workflow for performing DFT calculations.
ADMET Prediction
ADMET prediction tools use a combination of QSAR models and rule-based systems to forecast the pharmacokinetic and toxicity properties of molecules.[5][13]
Protocol:
-
Input Molecular Structure: The SMILES (Simplified Molecular Input Line Entry System) strings for the derivatives were submitted to the SwissADME web server.
-
Property Calculation: The server calculates a range of properties, including physicochemical characteristics, lipophilicity, water solubility, pharmacokinetics (e.g., GI absorption, BBB permeability), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness.
-
Toxicity Prediction: Potential toxicity risks, such as mutagenicity and carcinogenicity, were predicted using the integrated pkCSM and LAZAR models within the SwissADME platform.[4]
-
Data Analysis: The predicted ADMET properties were analyzed to assess the overall drug-like profile of each derivative.
Caption: Workflow for in silico ADMET prediction.
Synthesis and Validation: The Path Forward
While computational models provide invaluable predictive insights, experimental validation remains the gold standard in drug discovery. The synthesis of this compound derivatives can be approached through established methods for isoxazole ring formation, such as the 1,3-dipolar cycloaddition of nitrile oxides or the reaction of hydroxylamine with α,β-unsaturated ketones.[14][15] Subsequent in vitro and in vivo testing of the synthesized compounds is essential to confirm the computational predictions and to fully characterize their therapeutic potential.
Conclusion
The computational modeling approaches detailed in this guide offer a powerful and efficient strategy for predicting the properties of this compound derivatives. By integrating QSAR, molecular docking, DFT, and ADMET predictions, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from hit to lead. As computational power and algorithmic sophistication continue to advance, the role of in silico methods in drug discovery is poised to become even more central, ushering in a new era of rational and efficient therapeutic design.
References
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (URL: [Link])
- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (URL: [Link])
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Deriv
- Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. (URL: [Link])
- Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. (URL: [Link])
- Benzoxazole derivatives: design, synthesis and biological evalu
- Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)
- Biological activity of 3-(2-benzoxazol-5-yl)
- (PDF) Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)
- (PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies. (URL: [Link])
- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])
- Docking and ADMET prediction of few GSK-3 inhibitors divulges 6-bromoindirubin-3-oxime as a potential inhibitor. (URL: [Link])
- Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (URL: [Link])
- In silico anticancer activity of isoxazolidine and isoxazolines deriv
- Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. (URL: [Link])
- 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (URL: [Link])
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (URL: [Link])
- A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
- In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simul
- Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ). (URL: [Link])
- This compound. (URL: [Link])
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (URL: [Link])
- AutoDock Vina. (URL: [Link])
- Identification of novel PI3Kδ inhibitors by docking, ADMET prediction and molecular dynamics simul
- Density Functional Theory (DFT). (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. Docking and ADMET prediction of few GSK-3 inhibitors divulges 6-bromoindirubin-3-oxime as a potential inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journalajocs.com [journalajocs.com]
- 11. researchgate.net [researchgate.net]
- 12. espublisher.com [espublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromobenzo[d]isoxazol-3-amine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 7-Bromobenzo[d]isoxazol-3-amine (CAS No: 1260860-32-9).[1] As a brominated heterocyclic amine, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Profile and Immediate Safety Imperatives
This compound is a halogenated organic compound. While comprehensive toxicological data for this specific molecule is not widely published, its structural analogs provide a strong basis for a cautious approach. Compounds like 7-Bromobenzo[d]oxazol-2-amine and 5-Bromobenzo[d]isoxazol-3(2H)-one are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is imperative to treat this compound as a hazardous substance, assuming a similar hazard profile.
The primary routes of exposure are inhalation, skin contact, and eye contact.[2] The immediate priority is to prevent exposure by adhering to stringent personal protective equipment (PPE) protocols.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne solid particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which can lead to irritation and potential absorption.[2][3] |
| Protective Clothing | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | Minimizes the inhalation of the compound, which may cause respiratory tract irritation.[2][3] If handling outside a fume hood is unavoidable, a NIOSH-approved respirator is mandatory.[4] |
Regulatory Framework: The Principle of "Cradle-to-Grave" Responsibility
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this chemical falls under regulated categories.[5][6]
It is the legal responsibility of the waste generator—the laboratory that creates the waste—to manage it safely from its creation to its final disposal, a principle known as "cradle-to-grave" liability.[7] This responsibility includes proper identification, segregation, storage, and transfer to a licensed disposal facility.[7]
Core Disposal Protocol: A Step-by-Step Guide
The mandated method for disposing of this compound is through a licensed hazardous waste management company.[2][4] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sewer drain.[4][7]
Step 1: Waste Identification and Classification
Immediately classify all materials contaminated with this compound as "Halogenated Organic Hazardous Waste." This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials).
-
Contaminated PPE (e.g., gloves).
-
Spill cleanup materials.
Step 2: Waste Segregation (The Critical Step)
Proper segregation is paramount for both safety and cost-efficiency.
-
Halogenated vs. Non-Halogenated: Do NOT mix this waste stream with non-halogenated solvent waste (e.g., acetone, methanol, hexanes).[7] The treatment process for halogenated waste is more complex and expensive due to the need to scrub acidic gases (like HBr) produced during incineration.[8][9] Mixing streams forces the entire volume to be treated as the more expensive halogenated waste.[7]
-
Liquids vs. Solids: Maintain separate, clearly labeled containers for liquid and solid waste to facilitate proper handling by the disposal facility.[4]
Step 3: Waste Collection and Storage
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, screw-top lids.[4][10] High-density polyethylene (HDPE) or the original product container (if in good condition) are suitable choices.[4]
-
Container Management: Keep waste containers closed at all times except when adding waste.[11] Store containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
Step 4: Labeling
Properly label the waste container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
An accurate list of all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., Irritant, Toxic).
-
The accumulation start date.
Step 5: Arranging for Disposal
Once the container is full or waste is no longer being added, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will ensure the waste is transported to a licensed facility equipped for high-temperature incineration, which is the standard treatment for such compounds.[8][9]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
Minor Spill (Contained, <1 gram solid or <100 mL of dilute solution)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Confirm the chemical fume hood is operational.
-
Don PPE: Wear the full PPE outlined in Table 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[4][10]
-
Collect Waste: Carefully sweep or wipe the absorbed material, avoiding dust generation.[4] Place it into a designated, sealable container.
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it through the hazardous waste stream.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
Major Spill (Uncontained, large quantity, or outside a fume hood)
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.[10]
-
ALERT: Notify your supervisor and contact your institution's emergency EHS number or 911.[10]
-
SECURE: Prevent personnel from entering the area.
-
REPORT: Provide emergency responders with the Safety Data Sheet (SDS) and details of the spill.
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
References
- Lead Sciences. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Boron Molecular. (n.d.). This compound.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- U.S. Environmental Protection Agency. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts website. [Link]
- Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Occupational Safety and Health Administration. (n.d.). 1910 Subpart Z - Toxic and Hazardous Substances.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Washington State University. (n.d.). Standard Operating Procedure: Bromine.
- Occupational Safety and Health Administration. (n.d.). Training Requirements in OSHA Standards.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. aksci.com [aksci.com]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. epa.gov [epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
